Pyrope
Description
Properties
CAS No. |
1302-68-7 |
|---|---|
Molecular Formula |
Al2Mg3O12Si3 |
Molecular Weight |
403.121 |
IUPAC Name |
dialuminum;trimagnesium;trisilicate |
InChI |
InChI=1S/2Al.3Mg.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |
InChI Key |
FDKCTEWMJWRPDS-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |
Synonyms |
pyrope |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Symmetry of Pyrope Garnet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and symmetry of pyrope garnet, a magnesium aluminum silicate (B1173343) mineral of the garnet group. The information presented herein is curated for professionals in research, materials science, and geology, with a focus on detailed crystallographic data and the experimental methodologies used for its determination.
Introduction to this compound Garnet
This compound is an end-member of the pyralspite garnet series, with the ideal chemical formula Mg₃Al₂(SiO₄)₃[1][2]. It is a nesosilicate, characterized by isolated silica (B1680970) tetrahedra linked by other cations[3]. This compound crystallizes in the cubic system and is known for its characteristic blood-red to purplish-red color, although pure this compound is colorless[1][4]. Its name is derived from the Greek words "pyr" for fire and "ops" for eye, alluding to its fiery appearance[5]. This compound is a significant mineral in the Earth's upper mantle and is often found in high-pressure metamorphic rocks and ultramafic igneous rocks like peridotites and kimberlites[3][6].
Crystallographic Data
The crystal structure of this compound garnet has been extensively studied, providing precise data on its unit cell, atomic positions, and bonding characteristics. This information is crucial for understanding its physical and chemical properties.
Symmetry and Space Group
This compound garnet belongs to the cubic crystal system, specifically the hexoctahedral class (m3m)[1]. Its crystal structure is described by the space group Ia3d[1][7][8]. This high-symmetry space group dictates the arrangement of atoms within the unit cell and the overall morphology of this compound crystals, which commonly exhibit dodecahedral or trapezohedral forms[1][3][4].
Unit Cell and Atomic Coordinates
The crystal structure of garnet is comprised of three distinct cation sites, designated as X, Y, and Z[3][9]. In this compound, the dodecahedral X site is occupied by magnesium (Mg²⁺), the octahedral Y site by aluminum (Al³⁺), and the tetrahedral Z site by silicon (Si⁴⁺)[3][6][9]. The general formula for garnets is X₃Y₂(ZO₄)₃[3][9]. The structure consists of a framework of alternating SiO₄ tetrahedra and AlO₆ octahedra, with Mg²⁺ ions filling the larger dodecahedral cavities[9][10].
The following tables summarize the key crystallographic data for this compound garnet.
| Parameter | Value | Reference |
| Crystal System | Cubic (Isometric) | [1][2][4][11] |
| Crystal Class | Hexoctahedral (m3m) | [1] |
| Space Group | Ia3d | [1][7][8] |
| Lattice Parameter (a) | ~11.441 - 11.562 Å | [5][9] |
| Formula Units per Cell (Z) | 8 | [9] |
Table 1: Crystallographic Data for this compound Garnet.
The precise atomic positions within the unit cell are essential for detailed structural analysis. The following coordinates are based on single-crystal X-ray diffraction studies.
| Atom | Site | x | y | z | Reference |
| Mg | 24c | 0.125 | 0 | 0.25 | [5] |
| Al | 16a | 0 | 0 | 0 | [5] |
| Si | 24d | 0.375 | 0 | 0.25 | [5] |
| O | 96h | ~0.034 | ~0.051 | ~0.653 | [5] |
Table 2: Atomic Coordinates for this compound Garnet. Note: The oxygen coordinates can vary slightly between different studies.
Bond Lengths and Angles
The interatomic distances and angles within the this compound structure provide insight into the geometry of the coordination polyhedra and the nature of the chemical bonds.
| Bond | Distance (Å) | Reference |
| Mg-O | ~2.22 - 2.37 | [9] |
| Al-O | ~1.90 - 1.91 | [9] |
| Si-O | ~1.63 - 1.65 | [9] |
Table 3: Selected Interatomic Distances in this compound Garnet.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound garnet relies on sophisticated diffraction techniques. The following sections outline the general methodologies for the key experiments cited in the literature.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal[10].
Methodology:
-
Crystal Selection and Mounting: A small, high-quality single crystal of this compound (typically < 0.5 mm in diameter) with no visible fractures or inclusions is selected under a microscope. The crystal is then mounted on a thin glass fiber or a specialized loop, which is attached to a goniometer head[10].
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays, commonly from a molybdenum or copper source, are directed at the crystal[10]. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).
-
Data Processing: The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson techniques. The initial structural model is then refined using a least-squares method to obtain the final atomic coordinates, site occupancies, and atomic displacement parameters[8].
High-Resolution Powder X-ray Diffraction (HRPXRD) and Rietveld Refinement
For materials where suitable single crystals are not available, or for studying fine-scale intergrowths, high-resolution powder X-ray diffraction is employed. The data is then analyzed using the Rietveld method.
Methodology:
-
Sample Preparation: A small fragment of the this compound sample is crushed into a fine powder using a mortar and pestle (e.g., made of corundum)[9]. The powder is then loaded into a thin capillary tube (e.g., made of Kapton)[9].
-
Data Collection: The capillary containing the sample is mounted in a powder diffractometer. For high-resolution data, a synchrotron X-ray source is often used[9]. The sample is typically rotated during data collection to ensure random orientation of the crystallites[9]. The diffraction pattern is recorded as a function of the diffraction angle (2θ)[7].
-
Rietveld Refinement: The Rietveld method is a full-pattern fitting technique that refines a theoretical diffraction pattern to match the experimental data[12]. The refinement process involves adjusting various parameters, including lattice parameters, atomic coordinates, site occupancies, and peak shape parameters, until the best fit is achieved[7][12]. Software such as GSAS is commonly used for this purpose[7].
Structural Relationships and Classification
This compound is a member of the larger garnet group, which is subdivided into two main series: the pyralspites and the ugrandites, based on the cation occupying the X site[6]. The following diagram illustrates the classification of this compound within this group.
Caption: Classification of this compound within the Garnet Group.
Conclusion
The crystal structure and symmetry of this compound garnet are well-defined, characterized by a cubic unit cell with the space group Ia3d. Its structure, consisting of a framework of silica tetrahedra and alumina (B75360) octahedra with magnesium in dodecahedral coordination, has been precisely determined through single-crystal and powder X-ray diffraction techniques. The detailed crystallographic data presented in this guide are fundamental for understanding the material's properties and for its application in various scientific and industrial fields.
References
- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. minsocam.org [minsocam.org]
- 4. researchgate.net [researchgate.net]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
An In-depth Technical Guide to the Chemical and Physical Properties of Pure Pyrope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrope, a magnesium aluminum silicate, is a member of the garnet group of minerals. In its purest form, it is colorless, though it is renowned for its characteristic fiery red hues that arise from trace amounts of chromium and iron.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of pure this compound, with a particular emphasis on the experimental methodologies used for their determination. Given that pure this compound is exceptionally rare in nature, this document also addresses the properties of this compound-rich solid solutions, primarily with almandine, which are more commonly encountered.[3][4][5][6]
Chemical Properties and Composition
The ideal chemical formula for pure this compound is Mg₃Al₂(SiO₄)₃ .[3][7] It belongs to the pyralspite garnet series, which also includes almandine (Fe₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃).[7] Within this series, extensive solid solutions exist, with magnesium, iron, and manganese readily substituting for one another in the crystal lattice.[8] Consequently, most natural this compound specimens contain a significant almandine component.[9]
Elemental Composition
The theoretical elemental composition of pure this compound is presented in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Percentage by Weight | Oxide | Percentage by Weight |
| Magnesium | Mg | 24.305 | 18.09% | MgO | 29.99% |
| Aluminum | Al | 26.982 | 13.39% | Al₂O₃ | 25.29% |
| Silicon | Si | 28.085 | 20.90% | SiO₂ | 44.71% |
| Oxygen | O | 15.999 | 47.63% |
Note: Data derived from stoichiometric calculations.
The vibrant red color often associated with this compound is primarily due to the presence of chromium (Cr³⁺) as a trace element.[1] Iron (Fe²⁺), substituting for magnesium, also contributes to the reddish coloration.[1]
Physical and Crystallographic Properties
The physical characteristics of this compound are directly linked to its crystal structure and chemical composition. As a member of the garnet group, this compound crystallizes in the isometric system, a feature that dictates many of its isotropic properties.[2]
Summary of Physical Properties
| Property | Value | Notes |
| Crystal System | Isometric | |
| Crystal Class | Hexoctahedral (4/m 3 2/m) | |
| Space Group | Ia3d | |
| Habit | Typically dodecahedral or trapezohedral crystals; also found as granular masses.[2] | |
| Hardness (Mohs) | 7.0 - 7.5 | Suitable for a wide range of applications due to its high durability. |
| Density (g/cm³) | 3.582 (calculated for pure this compound) | Natural this compound-almandine garnets have densities ranging up to 4.3 g/cm³.[4] |
| Cleavage | None | |
| Fracture | Conchoidal | |
| Luster | Vitreous (glassy) to greasy | |
| Color | Colorless (pure); typically red, purplish-red, or orange-red due to impurities.[1][2] | |
| Streak | White | |
| Refractive Index | 1.714 (for pure this compound) | Varies with composition in solid solutions. |
| Birefringence | None (isotropic) | |
| Dispersion | 0.022 | |
| Melting Point | Metastable congruent melting point at 1 bar is 1570 ± 30 K.[10][11] |
Experimental Protocols
Accurate characterization of this compound's properties relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
X-ray Diffraction (XRD) for Crystal Structure Determination
Objective: To determine the crystal system, space group, and unit cell parameters of this compound.
Methodology:
-
Single-Crystal XRD:
-
A small, single crystal of this compound (typically < 0.5 mm) is mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The resulting data are used to solve the crystal structure and refine atomic positions and unit cell parameters.[12][13][14]
-
-
Powder XRD:
-
A sample of this compound is ground to a fine powder (< 10 μm).
-
The powder is packed into a sample holder.
-
The sample is analyzed in a powder X-ray diffractometer.
-
The instrument scans a range of 2θ angles (e.g., 10-80°) while recording the intensity of the diffracted X-rays.
-
The resulting diffractogram is compared to a database (e.g., the Powder Diffraction File) for phase identification. Rietveld refinement can be used for quantitative analysis and to determine lattice parameters.[15][16]
-
Typical Instrument Settings for Garnet Analysis:
-
Radiation: Cu Kα (λ = 1.5406 Å) or Mo Kα
-
Voltage and Current: 40 kV and 40 mA
-
Scan Type: Continuous
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds
Density Determination using Gas Pycnometry
Objective: To precisely measure the density of a this compound sample.
Methodology:
-
A clean, dry pycnometer of known volume is weighed (m₁).
-
The this compound sample is placed inside the pycnometer, and it is weighed again (m₂).
-
The pycnometer containing the sample is filled with a displacement fluid of known density (ρ_fluid), typically helium gas for porous materials or a liquid in which the mineral is insoluble for non-porous samples.[17][18][19] The pycnometer is then weighed a final time (m₃).
-
The density of the this compound sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) * ρ_fluid] / [(m₂ - m₁) - (m₃ - m₂)]
Refractive Index Measurement with an Abbe Refractometer
Objective: To determine the refractive index of a this compound crystal.
Methodology:
-
A flat, polished surface on the this compound crystal is required.
-
A small drop of contact liquid with a refractive index higher than that of this compound is placed on the prism of the Abbe refractometer.[20][21]
-
The polished surface of the this compound crystal is placed on the drop of contact liquid.
-
A light source is directed through the prism, and the user looks through the eyepiece.
-
The refractometer is adjusted until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the calibrated scale.[22][23] For anisotropic minerals, a polarizing filter can be used to determine the different refractive indices.
Chemical Composition Analysis via Electron Probe Microanalysis (EPMA)
Objective: To obtain a quantitative chemical analysis of the this compound sample, including major and minor element concentrations.
Methodology:
-
A polished thin section or a mounted and polished this compound grain is coated with a thin layer of carbon to ensure electrical conductivity.[24]
-
The sample is placed in the electron microprobe.
-
A focused beam of high-energy electrons (e.g., 15-20 keV) is directed at a specific point on the sample.[25][26][27]
-
The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.
-
The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).
-
The data is compared to that of known standards to quantify the elemental composition of the sample.[28]
Vibrational Spectroscopy (Raman) for Structural Characterization
Objective: To investigate the vibrational modes of the this compound crystal lattice, which can provide information about its structure and composition.
Methodology:
-
A this compound crystal is placed on the microscope stage of a Raman spectrometer.
-
A monochromatic laser beam (e.g., 532 nm or 785 nm) is focused onto the sample.[29][30]
-
The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.
-
The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.
-
The resulting Raman spectrum shows peaks corresponding to the vibrational modes of the SiO₄ tetrahedra and the cations in the crystal structure.[31]
Visualizations
Pyralspite Solid Solution Series
Caption: The Pyralspite garnet series showing solid solution relationships.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the characterization of a this compound sample.
Property Variation in this compound-Almandine Solid Solution
References
- 1. mindat.org [mindat.org]
- 2. mindat.org [mindat.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Learning Geology: this compound [geologylearn.blogspot.com]
- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 6. mdpi.com [mdpi.com]
- 7. geologypage.com [geologypage.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. msaweb.org [msaweb.org]
- 10. researchgate.net [researchgate.net]
- 11. Melting and thermodynamic properties of this compound (Mg3Al2Si3O12) [pubs.usgs.gov]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Non-destructive in situ analysis of garnet by combining scanning electron microscopy and X-ray diffraction techniques [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. measurlabs.com [measurlabs.com]
- 18. Determination of density by gas pycnometry | Norlab [norlab.com]
- 19. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 20. science.smith.edu [science.smith.edu]
- 21. refractometer.pl [refractometer.pl]
- 22. Refractometry - A.KRÜSS Optronic [kruess.com]
- 23. medilabexports.com [medilabexports.com]
- 24. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 28. epmalab.uoregon.edu [epmalab.uoregon.edu]
- 29. article.sapub.org [article.sapub.org]
- 30. gem-center.ru [gem-center.ru]
- 31. mdpi.com [mdpi.com]
A Technical Guide to the Geological Formation Conditions of Pyrope Garnet
Audience: Researchers, Scientists, and Professionals in Earth Sciences.
This guide provides a comprehensive overview of the geological and physicochemical conditions required for the formation of pyrope garnet. It details the petrogenetic pathways, pressure-temperature stability fields, and geochemical characteristics of this significant silicate (B1173343) mineral. The content incorporates quantitative data from experimental petrology and describes the methodologies used to determine mineral stability under high-pressure and high-temperature conditions.
Introduction to this compound Garnet
This compound is a nesosilicate mineral and a member of the garnet group, specifically the pyralspite series, which also includes almandine and spessartine.[1] Its ideal chemical formula is Mg₃Al₂(SiO₄)₃ , representing the magnesium-rich end-member.[2][3] In nature, this compound is rarely found in its pure form and typically exists in a solid solution series with other garnets, most commonly almandine (Fe₃Al₂(SiO₄)₃), where iron substitutes for magnesium.[4]
This compound is renowned for its formation under conditions of high pressure and high temperature, making it a critical indicator mineral for geologists studying the Earth's upper mantle and deep crustal processes.[5][6] Its presence in rocks signifies formation at significant depths. The name "this compound" is derived from the Greek words pyr for "fire" and ops for "eye," alluding to its typical fiery red coloration.[4] This color is often enhanced by trace amounts of chromium (Cr), which can impart a deep red to distinctive violet-purple hue.[2][4]
Geological Environments and Host Rocks
This compound garnet is predominantly found in ultramafic and high-grade metamorphic rocks that have equilibrated at high pressures. Its occurrence is largely restricted to specific geological settings deep within the Earth.
-
Mantle Peridotites: The primary origin of most this compound is in ultramafic rocks, particularly peridotite, which constitutes a major part of the Earth's upper mantle.[4][6] These this compound-bearing peridotites are often brought to the surface as xenoliths (foreign rock fragments) within kimberlite pipes.[4]
-
Kimberlites: These igneous rocks, originating from deep within the mantle, are the primary vehicle for transporting diamonds and associated minerals like this compound to the surface.[1][6] Chromium-rich this compound (chrome-pyrope) is a key indicator mineral used in diamond exploration, as its presence in surface deposits can point to a nearby diamond-bearing kimberlite pipe.[4][7]
-
Eclogites: These are high-pressure, high-temperature metamorphic rocks formed from the metamorphism of mafic crust (like basalt or gabbro), often during subduction.[2][8] this compound is a characteristic mineral in eclogites, coexisting with the sodium-rich pyroxene, omphacite.
-
Ultrahigh-Pressure (UHP) Metamorphic Terrains: this compound also occurs in continental crustal rocks that have been subducted to mantle depths (over 100 km) and subsequently exhumed.[4] The Dora-Maira massif in the Western Alps is a classic example, containing crystals of nearly pure this compound.[4]
Physicochemical Conditions of Formation
The stability of this compound is constrained to a specific range of pressure and temperature (P-T) conditions, primarily within the garnet peridotite and eclogite metamorphic facies. Experimental studies have been crucial in defining these stability fields.
The formation conditions and chemical composition of this compound are summarized in the tables below.
Table 1: Pressure-Temperature (P-T) Formation Conditions for this compound Garnet
| Geological Setting | Typical Pressure Range (GPa) | Typical Temperature Range (°C) | Notes |
|---|---|---|---|
| Garnet Peridotite (Mantle) | > 2.0 GPa | 900 - 1400 °C | Formation is pressure-dependent; replaces spinel at higher pressures. |
| Eclogite Facies Metamorphism | 1.2 - 3.0 GPa | 450 - 1000 °C | Co-stable with omphacite; indicates high-pressure metamorphism of mafic rocks. |
| UHP Metamorphism | > 2.8 GPa | 700 - 900 °C | Associated with minerals like coesite, indicating extreme pressures. |
| Experimental Synthesis | 2.7 - 4.0 GPa | ~1250 °C | Conditions for synthesizing garnet from hornblende in laboratory settings.[9] |
Table 2: Geochemical Composition of the Pyralspite Garnet Series
| Mineral Name | End-Member Formula | Key Cation (X-site) | Common Substituting Elements |
|---|---|---|---|
| This compound | Mg₃Al₂(SiO₄)₃ | Magnesium (Mg²⁺) | Iron (Fe²⁺), Calcium (Ca²⁺), Manganese (Mn²⁺) |
| Almandine | Fe₃Al₂(SiO₄)₃ | Iron (Fe²⁺) | Magnesium (Mg²⁺), Manganese (Mn²⁺) |
| Spessartine | Mn₃Al₂(SiO₄)₃ | Manganese (Mn²⁺) | Iron (Fe²⁺), Magnesium (Mg²⁺) |
Note: Natural garnets are almost always solid solutions of these end-members.[5]
Petrogenetic Formation Pathways
The term "signaling pathways" is not standard in geology. In this context, it is interpreted as petrogenetic pathways , illustrating the sequence of geological processes and transformations that lead to the formation of this compound-bearing rocks. The diagram below outlines these logical relationships, from the protolith (source rock) to the final mineral assemblage under specific tectonic conditions.
Caption: Petrogenetic pathways for this compound garnet formation.
Experimental Protocols for Determining Mineral Stability
The stability fields of minerals like this compound are determined experimentally using high-pressure, high-temperature apparatus. The piston-cylinder apparatus is a common device for achieving the conditions necessary for this compound synthesis and stability studies.[10][11]
A typical experimental protocol to determine the stability of this compound involves the following steps:
-
Starting Material Preparation:
-
A mixture of high-purity oxides (e.g., MgO, Al₂O₃, SiO₂) or gels corresponding to the stoichiometric composition of this compound is prepared.[12] Alternatively, finely ground natural minerals can be used as starting materials.
-
The mix is homogenized by grinding under ethanol (B145695) in an agate mortar.
-
For hydrous experiments, a specific amount of distilled water may be added.
-
-
Sample Encapsulation:
-
The prepared powder is loaded into a noble metal capsule, typically made of platinum (Pt) or gold (Au), to prevent reaction with the surrounding assembly. The capsule is welded shut to create a closed system.[11]
-
-
Furnace Assembly:
-
The sealed capsule is placed within a furnace assembly. A common assembly consists of concentric cylinders designed to insulate and transmit pressure evenly.
-
Pressure Medium: A soft, pressure-transmitting material like sodium chloride (NaCl), talc, or Pyrex glass surrounds the capsule.[11]
-
Furnace: A graphite (B72142) cylinder, which serves as the resistive heating element, is placed around the pressure medium.
-
Thermocouple: A thermocouple (e.g., Type B, Pt-Rh) is positioned near the capsule to monitor temperature accurately.[11]
-
-
Experimental Run:
-
The entire assembly is placed into the core of the piston-cylinder pressure vessel.[10]
-
Pressure is first applied by advancing the piston into the cylinder to the desired target pressure (e.g., 3.0 GPa).
-
An electric current is then passed through the graphite furnace to raise the temperature to the target value (e.g., 1200°C).
-
The experiment is held at these P-T conditions for a set duration (hours to days) to allow the reaction to reach equilibrium.
-
-
Quenching and Analysis:
-
At the end of the run, the experiment is quenched by cutting the power to the furnace, causing a rapid temperature drop while maintaining high pressure. This freezes the equilibrium mineral assemblage.
-
Pressure is then slowly released, and the sample assembly is extracted.
-
The capsule is opened, and the resulting run product (the synthesized minerals) is analyzed using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases present and Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS) to examine textures and chemical compositions.
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for a high-pressure piston-cylinder experiment.
Conclusion
The formation of this compound garnet is unequivocally linked to environments of high pressure (>2.0 GPa) and high temperature (>900°C), characteristic of the Earth's upper mantle and deep, subducted crust. Its specific chemical composition, particularly its magnesium content and trace element signatures like chromium, makes it an invaluable tool for petrologists. By studying natural this compound occurrences and replicating their formation conditions through high-pressure experiments, scientists can decipher the complex geological history of rocks and gain deeper insights into the dynamic processes of the Earth's interior.
References
- 1. mindat.org [mindat.org]
- 2. geologyscience.com [geologyscience.com]
- 3. geologyscience.com [geologyscience.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Garnet | Common Minerals [commonminerals.esci.umn.edu]
- 6. Garnet - Wikipedia [en.wikipedia.org]
- 7. This compound Garnet: Meaning, Prices & Properties Info Guide [gemrockauctions.com]
- 8. ESSD - The secret life of garnets: a comprehensive, standardized dataset of garnet geochemical analyses integrating localities and petrogenesis [essd.copernicus.org]
- 9. ajsonline.org [ajsonline.org]
- 10. Piston-cylinder apparatus - Wikipedia [en.wikipedia.org]
- 11. Piston Cylinders – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]
- 12. researchgate.net [researchgate.net]
The Petrogenesis of Pyrope in Metamorphic Terranes: A Technical Guide
Abstract
Pyrope, the magnesium-rich end-member of the garnet group, is a key indicator mineral in high-pressure (HP) and ultra-high-pressure (UHP) metamorphic rocks. Its presence and chemical composition provide invaluable constraints on the pressure-temperature (P-T) conditions and tectonic settings of mountain belts and subduction zones. This technical guide offers a comprehensive overview of the natural occurrence of this compound in metamorphic rocks, intended for researchers, scientists, and professionals in drug development who may utilize mineralogical data in their studies. The guide details the petrological significance of this compound, its stability fields, and associated mineral assemblages. Furthermore, it provides detailed experimental protocols for the analytical techniques essential for the study of this compound-bearing rocks and presents quantitative data in a structured format for ease of comparison.
Introduction: The Significance of this compound in Metamorphism
This compound (Mg₃Al₂(SiO₄)₃) is a nesosilicate mineral and a member of the garnet group.[1][2] While pure this compound is rare in nature, it forms solid solutions with other garnet end-members, primarily almandine (Fe₃Al₂(SiO₄)₃) and grossular (Ca₃Al₂(SiO₄)₃).[3][4] The presence of this compound-rich garnet in metamorphic rocks is indicative of high-pressure and high-temperature conditions, typically associated with the eclogite and granulite facies.[3][5] As such, this compound is a critical mineral for understanding the geodynamic processes occurring deep within the Earth's crust and upper mantle.
The study of this compound-bearing rocks allows for the reconstruction of P-T paths of metamorphic terranes, providing insights into the processes of subduction, continental collision, and the exhumation of deep-seated rocks.[3] Furthermore, the chemical composition of this compound, including its major and trace element content, can be used to infer the nature of the protolith and the metasomatic processes that may have occurred during metamorphism.[6]
Geological Occurrence and Mineral Assemblages
This compound is predominantly found in two major types of high-grade metamorphic rocks: eclogites and granulites. It is also a key constituent of some mantle-derived rocks like peridotites, which can be incorporated into the crust through tectonic processes.[3]
Eclogite Facies
Eclogites are high-pressure, high-temperature metamorphic rocks formed from the transformation of basaltic protoliths, such as oceanic crust, during subduction.[5] The defining mineral assemblage of eclogite is the presence of omphacite (a sodic clinopyroxene) and this compound-rich garnet.[5] Plagioclase is notably absent in eclogites.[5] The this compound content of garnet in eclogites is a key indicator of the metamorphic pressure, with higher this compound content generally correlating with higher pressures.
Granulite Facies
Granulite facies rocks are formed under high-temperature and variable pressure conditions, characteristic of the lower continental crust.[7] this compound-bearing granulites are typically of mafic to ultramafic composition. The characteristic mineral assemblage includes orthopyroxene, clinopyroxene, plagioclase, and garnet.[7] The composition of garnet in granulites is highly variable and can be used in conjunction with other minerals to determine the P-T conditions of metamorphism.
Garnet Peridotites
Garnet peridotites are ultramafic rocks from the Earth's mantle that have been subjected to high pressures. These rocks can be found as xenoliths in kimberlites or as tectonically emplaced bodies in mountain belts.[8] The garnet in these rocks is typically chromium-rich this compound.[6]
Quantitative Data on this compound Composition and P-T Conditions
The following tables summarize representative chemical compositions of this compound from various metamorphic settings, along with their associated mineral assemblages and estimated pressure-temperature conditions of formation.
Table 1: Representative this compound Compositions and P-T Conditions in Eclogites
| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |
| Udachnaya, Siberia | Oceanic Crust | Gt + Omp + Coe | 15-40 | 13-40 | 23-80 | 4.0-6.0 | 900-1100 | [9] |
| Fuping, China | Mafic Intrusion | Gt + Omp + Qz + Rt | 14-17 | 53-60 | 22-31 | 0.8-1.0 | 912-939 | [7] |
| Beni Bousera, Morocco | Subducted Oceanic Crust | Gt + Omp + Opx | - | - | - | >1.5 | 800-900 | [10] |
Table 2: Representative this compound Compositions and P-T Conditions in Granulites
| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |
| Fuping, China | Mafic Lower Crust | Gt + Cpx + Opx + Pl + Qz | 14-17 | 53-60 | 22-31 | 0.8-1.0 | 912-939 | [7] |
| Tibetan Plateau | Lower Crustal Xenolith | Gt + Cpx + Pl + Qz | - | - | - | - | - | [11] |
Table 3: Representative this compound Compositions and P-T Conditions in Garnet Peridotites
| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |
| V. Grib Pipe, Russia | Mantle Peridotite | Gt + Ol + Opx + Cpx | 68 | 18 | 14 | - | - | [8] |
| Arkhangelsk, Russia | Mantle Peridotite | Gt + Cpx | - | - | - | - | - | [12] |
Experimental Protocols for this compound Analysis
Accurate characterization of this compound and its host rock requires a combination of analytical techniques. The following sections provide detailed protocols for the key methods.
Electron Microprobe Analysis (EMPA)
EMPA is the primary technique for obtaining quantitative chemical compositions of minerals.
4.1.1. Sample Preparation
-
Prepare a polished thin section of the rock sample to a standard thickness of 30 µm.
-
Ensure the surface of the thin section is flat, highly polished, and free of scratches or plucking.
-
Carbon-coat the thin section to provide a conductive surface for the electron beam.
4.1.2. Instrument Setup and Calibration
-
Use a wavelength-dispersive spectrometer (WDS) for high precision and accuracy.
-
Set the accelerating voltage to 15 kV and the beam current to 10-20 nA for silicate (B1173343) analysis.[13] A focused beam is typically used for garnet analysis.
-
Calibrate the instrument using well-characterized natural and synthetic mineral standards. For garnet analysis, standards such as this compound, almandine, spessartine, and grossular should be used.
-
Perform regular checks on standards to monitor instrument drift.
4.1.3. Data Acquisition and Correction
-
Acquire X-ray counts for all major and minor elements of interest (Si, Al, Fe, Mg, Ca, Mn, Cr, Ti, Na, K).
-
Apply a full ZAF (atomic number, absorption, fluorescence) or equivalent matrix correction procedure to the raw X-ray data to obtain accurate elemental concentrations.[14]
-
For the determination of the iron oxidation state (Fe³⁺/ΣFe), the flank method can be employed, which involves measuring the shape and position of the Fe Lα and Lβ X-ray peaks.[15][16][17]
X-ray Diffraction (XRD)
XRD is used for the identification of mineral phases and for the determination of unit-cell parameters.
4.2.1. Sample Preparation
-
For powder XRD, carefully extract a pure mineral separate of the garnet from the rock sample.
-
Grind the garnet sample to a fine powder (typically <10 µm) in an agate mortar to ensure random orientation of the crystallites.
-
Mount the powder on a low-background sample holder.
4.2.2. Instrument Setup and Data Acquisition
-
Use a diffractometer with a Cu Kα radiation source.
-
Set the operating voltage and current according to the manufacturer's recommendations (e.g., 40 kV and 30 mA).[18]
-
Scan a 2θ range that covers the major diffraction peaks of garnet (typically 10-80°).
-
Use a slow scan speed and small step size for high-resolution data.
4.2.3. Data Analysis
-
Identify the mineral phases present in the sample by comparing the obtained diffraction pattern with a reference database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[18]
-
Perform a Rietveld refinement of the diffraction pattern to obtain precise unit-cell parameters.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique used for the rapid identification of minerals and for the characterization of their chemical composition.
4.3.1. Sample Preparation
-
A polished thin section or a single garnet crystal can be used for analysis.
-
Ensure the surface of the sample is clean.
4.3.2. Instrument Setup and Data Acquisition
-
Use a micro-Raman spectrometer equipped with a visible laser (e.g., 532 nm).[1]
-
Set the laser power to a level that does not cause thermal damage to the sample (e.g., 30 mW).[1]
-
Use a high-magnification objective to focus the laser beam on the target area.
-
Acquire the Raman spectrum over a wavenumber range that includes the characteristic garnet peaks (typically 100-1200 cm⁻¹).[2]
4.3.3. Data Analysis
-
Identify the garnet species by comparing the positions and relative intensities of the Raman peaks to reference spectra of known garnet end-members.[1][2] The main Raman peaks for pyralspite garnets are sensitive to the Mg, Fe, and Mn content.[2]
-
The shift in the position of specific Raman peaks can be used to semi-quantitatively estimate the composition of the garnet solid solution.[1]
Visualizations of Petrological Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of this compound-bearing metamorphic rocks.
Caption: Petrological analysis workflow for this compound-bearing rocks.
Caption: Metamorphic facies progression to this compound stability.
Conclusion
This compound-rich garnet is a cornerstone in the study of metamorphic petrology. Its presence, composition, and associated mineral assemblages provide a robust framework for deciphering the P-T-t histories of metamorphic terranes. The application of modern analytical techniques, as detailed in this guide, allows for the precise quantification of the conditions of this compound formation, thereby enhancing our understanding of fundamental geological processes. The continued study of this compound-bearing rocks will undoubtedly lead to further refinements in our models of crustal and mantle dynamics.
References
- 1. gem-center.ru [gem-center.ru]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Garnet - Wikipedia [en.wikipedia.org]
- 4. Garnet | Common Minerals [commonminerals.esci.umn.edu]
- 5. ALEX STREKEISEN-Eclogite- [alexstrekeisen.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jsg.utexas.edu [jsg.utexas.edu]
- 14. eps.mcgill.ca [eps.mcgill.ca]
- 15. geology.wisc.edu [geology.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. Non-destructive in situ analysis of garnet by combining scanning electron microscopy and X-ray diffraction techniques [redalyc.org]
A Technical Guide to the Pyrope-Almandine-Spessartine (Pyralspite) Solid Solution Series
Authored for: Researchers and Materials Scientists December 16, 2025
Abstract
Garnets are a group of nesosilicate minerals with significant applications in geoscience and materials science. The pyralspite group, an aluminum-bearing solid solution series consisting of pyrope (Mg₃Al₂(SiO₄)₃), almandine (Fe₃Al₂(SiO₄)₃), and spessartine (Mn₃Al₂(SiO₄)₃), is among the most important. The extensive substitution between the divalent cations Mg²⁺, Fe²⁺, and Mn²⁺ on the X-site of the garnet crystal structure leads to a wide range of chemical and physical properties. This guide provides a comprehensive overview of the pyralspite solid solution series, detailing the physicochemical and thermodynamic properties of its end-members, and outlining the standard experimental protocols for its characterization.
Introduction to the Pyralspite Solid Solution Series
Garnets are minerals that crystallize in the cubic system and conform to the general chemical formula X₃Y₂(SiO₄)₃. In this structure, the X site is occupied by divalent cations, the Y site by trivalent cations, and the Z site is occupied by silicon, forming isolated silica (B1680970) tetrahedra. The pyralspite series is defined by the occupation of the Y-site by aluminum (Al³⁺), while the X-site is variably occupied by magnesium (this compound), ferrous iron (almandine), and manganese (spessartine).
Complete solid solution exists between these three end-members, meaning they can mix in any proportion to form intermediate compositions. This continuous compositional variation allows garnets to be stable across a wide range of geological conditions, making them valuable indicator minerals for petrologists studying the pressure and temperature history of rocks. The relationship between the three end-members is typically visualized on a ternary diagram.
Physicochemical and Thermodynamic Properties
The physical and crystallographic properties of pyralspite garnets vary systematically with their chemical composition. The substitution of the smaller Mg²⁺ cation for the larger Fe²⁺ and Mn²⁺ cations significantly influences properties such as unit-cell dimensions, density, and refractive index. Thermodynamic properties govern the stability and mixing behavior of the solid solution. The almandine-pyrope join exhibits nearly ideal mixing behavior, whereas the almandine-spessartine join shows small positive deviations from ideality.
Quantitative Data for Pyralspite End-Members
The properties of the pure end-members provide the basis for understanding the behavior of the entire solid solution series.
| Property | This compound | Almandine | Spessartine |
| Chemical Formula | Mg₃Al₂(SiO₄)₃ | Fe₃Al₂(SiO₄)₃ | Mn₃Al₂(SiO₄)₃ |
| Molar Mass ( g/mol ) | 403.13 | 497.76 | 495.03 |
| Crystal System | Isometric (Cubic) | Isometric (Cubic) | Isometric (Cubic) |
| Space Group | Ia3d | Ia3d | Ia3d |
| Unit-Cell Parameter (a, Å) | 11.459 | 11.526[1] | 11.621[2] |
| Density (g/cm³) | 3.582[3] | 4.318[1] | 4.190[2] |
| Refractive Index (n) | 1.714 - 1.742[4] | ~1.830[1] | ~1.800[2] |
| Mohs Hardness | 7 - 7.5[3] | 7 - 7.5 | 7 - 7.5 |
| Standard Enthalpy of Formation (ΔH°f, kJ/mol) | -6280.2 | -5255.1 | -5506.1 |
| Standard Gibbs Free Energy of Formation (ΔG°f, kJ/mol) | -5919.1 | -4933.8 | -5182.3 |
Note: Thermodynamic data is sourced from Robie & Hemingway, 1995 (USGS Bulletin 2131) and represents standard state conditions (298.15 K, 1 bar).
Logical and Experimental Frameworks
The study of the this compound-almandine-spessartine series involves understanding the theoretical relationships between the end-members and applying a systematic workflow for empirical characterization.
Caption: Ternary relationship in the pyralspite solid solution series.
Caption: A typical workflow for the physicochemical analysis of garnet samples.
Experimental Protocols
Accurate characterization of pyralspite garnets requires precise analytical techniques. The two primary methods are Electron Probe Microanalysis (EPMA) for determining chemical composition and X-Ray Diffraction (XRD) for structural analysis.
Protocol for Electron Probe Microanalysis (EPMA)
EPMA provides quantitative, non-destructive elemental analysis of micro-volumes of a sample.
-
Sample Preparation:
-
Prepare a polished thin section (30 µm thick) or a grain mount of the garnet sample.
-
The surface must be flat and have a fine polish (e.g., down to 0.25 µm using diamond paste) to prevent topographical interference with the electron beam and X-ray takeoff angle.
-
Clean the sample thoroughly to remove any polishing residue.
-
Apply a conductive carbon coat (typically 20-25 nm thick) to the surface to dissipate electrical charge from the electron beam.
-
-
Instrument Setup and Calibration:
-
Use an electron probe microanalyzer with multiple wavelength-dispersive spectrometers (WDS).
-
Typical analytical conditions for silicate (B1173343) minerals are an accelerating voltage of 15 kV and a beam current of 10-20 nA. The beam should be focused to the smallest possible spot size (typically ~1 µm).
-
Calibrate the instrument using well-characterized standards. For pyralspite garnets, suitable standards include:
-
Si, Al: Almandine or other silicate standards
-
Mg: this compound or periclase
-
Fe: Almandine or fayalite
-
Mn: Spessartine or rhodonite
-
-
-
Data Acquisition:
-
Acquire backscattered electron (BSE) images to identify areas of interest and assess compositional zoning.
-
Perform quantitative point analyses on selected locations. For zoned crystals, conduct line scans or 2D maps from core to rim.
-
Measure peak and background X-ray intensities for each element. Counting times are adjusted to achieve desired precision, often longer for trace elements.
-
-
Data Reduction:
-
Raw X-ray counts are converted to elemental weight percentages using a ZAF or similar matrix correction procedure.
-
From the elemental weight percent data, calculate the mineral formula based on the stoichiometry of garnet (e.g., 12 oxygens).
-
Protocol for X-Ray Diffraction (XRD)
XRD is used to identify the garnet phase and precisely determine its unit-cell parameters, which are a function of its composition.
-
Sample Preparation:
-
For powder XRD, a small, pure sample of the garnet is required. This can be obtained by micro-drilling or hand-picking grains under a microscope.
-
Grind the sample to a fine powder (typically <10 µm) in an agate mortar to ensure random crystallite orientation.
-
Mount the powder onto a low-background sample holder.
-
-
Instrument Setup and Data Collection:
-
Use a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Set the instrument to scan over a relevant 2θ range for garnet (e.g., 10-80° 2θ).
-
Define the step size (e.g., 0.02° 2θ) and count time per step to achieve good peak resolution and signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the garnet phase by comparing the collected diffraction pattern to a reference database (e.g., the ICDD Powder Diffraction File).
-
Perform a unit-cell refinement using the positions of multiple diffraction peaks. This is often done using the Rietveld method, which fits the entire experimental pattern to a calculated model.
-
The refined unit-cell parameter 'a' can be correlated with the garnet's composition, providing a complementary dataset to EPMA results.
-
Conclusion
The this compound-almandine-spessartine solid solution series represents a cornerstone of silicate mineralogy and petrology. The predictable relationship between chemical composition and physical properties allows for detailed investigation into the formation and evolution of crustal and mantle rocks. By employing standardized analytical protocols such as EPMA and XRD, researchers can accurately determine the crystallochemical parameters of these garnets, providing crucial data for thermodynamic modeling and a deeper understanding of geological processes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]
- 3. [PDF] Thermodynamic properties of minerals and related substances at 298.15 K and 1 bar (10[5] pascals) pressure and at higher temperatures | Semantic Scholar [semanticscholar.org]
- 4. DAM [digital.library.unt.edu]
A Technical Guide to the Trace Element Geochemistry of Natural Pyrope
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrope, a magnesium-aluminum silicate (B1173343) mineral of the garnet group (Mg₃Al₂Si₃O₁₂), is a key constituent of the Earth's upper mantle and is found in various high-pressure and high-temperature metamorphic rocks.[1] Its crystal structure can incorporate a wide variety of trace elements, making it a powerful tool for petrologists and geochemists to unravel the complex processes occurring deep within the Earth. The trace element signatures of this compound provide invaluable insights into its origin, the conditions of its formation, and the geochemical evolution of its source rocks.[2][3] This technical guide provides a comprehensive overview of the trace element geochemistry of natural this compound, with a focus on quantitative data, analytical methodologies, and the interpretation of geochemical signatures.
While the direct application of this compound geochemistry in drug development is not established, the principles of trace element incorporation and characterization in crystalline structures are fundamental to materials science. Professionals in drug development who work with crystalline drug substances, excipients, or delivery systems may find the analytical techniques and principles of solid-state chemistry discussed herein to be of tangential relevance. The study of how a crystal lattice accommodates foreign elements can inform an understanding of impurities and doping in pharmaceutical crystals, and the advanced analytical techniques used for minerals are also applicable to the characterization of other solid materials.
Significance of Trace Elements in this compound
The geochemical significance of this compound lies in its ability to record and preserve information about its petrogenetic history. Trace elements are particularly useful in this regard for several reasons:
-
Petrogenetic Indicators: The concentration of certain trace elements in this compound can be used to distinguish between different geological settings, such as mantle peridotites, eclogites, and granulites.[4][5]
-
Diamond Exploration: Specific trace element signatures in this compound are used as indicators for the presence of diamond-bearing kimberlites.[3][6][7] High chromium and low calcium pyropes (G10 garnets) are particularly important in diamond prospecting.[6][8]
-
Geothermobarometry: The partitioning of certain trace elements between this compound and other coexisting minerals can be used to estimate the pressure and temperature conditions of rock formation. The nickel-in-garnet thermometer is a notable example.[9]
-
Mantle Metasomatism: this compound chemistry preserves records of metasomatic events in the lithospheric mantle, which involve the introduction of melts or fluids that alter the original chemical composition of the mantle rocks.[4][5]
Trace Element Composition of Natural this compound
The trace element composition of this compound varies significantly depending on its geological environment. The following tables summarize quantitative data for key trace elements in this compound from different settings.
Table 1: Representative Trace Element Concentrations (ppm) in this compound from Mantle Xenoliths
| Element | Lherzolite[4] | Harzburgite[4] | Megacryst[4] |
| Sc | 50 - 150 | 30 - 100 | 20 - 80 |
| Ti | 1000 - 5000 | 500 - 3000 | 2000 - 8000 |
| V | 50 - 200 | 40 - 150 | 30 - 120 |
| Cr | 10000 - 50000 | 20000 - 80000 | 5000 - 30000 |
| Mn | 1000 - 3000 | 1500 - 4000 | 800 - 2500 |
| Ni | 10 - 50 | 5 - 30 | 15 - 60 |
| Sr | 1 - 20 | 0.5 - 10 | 5 - 50 |
| Y | 5 - 30 | 2 - 20 | 10 - 50 |
| Zr | 10 - 80 | 5 - 50 | 20 - 150 |
| Ba | 0.1 - 5 | 0.05 - 2 | 0.5 - 10 |
| La | 0.01 - 0.5 | 0.005 - 0.2 | 0.1 - 2 |
| Ce | 0.05 - 2 | 0.02 - 1 | 0.5 - 10 |
| Nd | 0.1 - 5 | 0.05 - 2 | 1 - 20 |
| Sm | 0.1 - 3 | 0.05 - 1.5 | 1 - 15 |
| Eu | 0.05 - 1 | 0.02 - 0.5 | 0.5 - 5 |
| Gd | 0.2 - 4 | 0.1 - 2 | 2 - 20 |
| Dy | 0.5 - 8 | 0.2 - 5 | 5 - 40 |
| Er | 0.5 - 10 | 0.2 - 6 | 5 - 50 |
| Yb | 0.5 - 10 | 0.2 - 6 | 5 - 50 |
| Lu | 0.05 - 1.5 | 0.02 - 1 | 0.5 - 8 |
Note: These are representative ranges and can vary based on the specific locality and degree of metasomatism.
Experimental Protocols for Trace Element Analysis
The accurate determination of trace element concentrations in this compound requires sophisticated analytical techniques. The most common methods are Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and Secondary Ion Mass Spectrometry (SIMS).
Sample Preparation
Proper sample preparation is critical to obtain high-quality data.
-
Mounting and Polishing: this compound grains are mounted in epoxy resin and polished to expose a smooth, flat surface. A final polish with colloidal silica (B1680970) is often used to achieve a scratch-free surface.
-
Cleaning: The polished mounts are thoroughly cleaned to remove any contaminants from the surface. This typically involves ultrasonic cleaning in a series of solvents such as ethanol (B145695) and ultrapure water.
-
Characterization: Prior to trace element analysis, the major element composition of the this compound is often determined using an Electron Probe Microanalyzer (EPMA). This provides essential information for internal standardization in LA-ICP-MS analysis.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for in-situ microanalysis of trace elements.
-
Instrumentation: A high-frequency laser is used to ablate a small amount of material from the sample surface. The ablated material is then transported by a carrier gas (typically helium or argon) to an ICP-MS, where it is ionized and the ions are separated by their mass-to-charge ratio.
-
Analytical Parameters:
-
Laser Type: Excimer lasers (e.g., 193 nm ArF) are commonly used.
-
Spot Size: Typically ranges from 20 to 100 micrometers in diameter.
-
Fluence (Energy Density): Adjusted to ensure efficient ablation without excessive fractionation.
-
Repetition Rate: The number of laser pulses per second.
-
-
Data Acquisition: The instrument measures the ion counts for a suite of trace elements.
-
Calibration: Quantification is achieved using external calibration standards (e.g., NIST SRM 610/612 glass) and an internal standard element (e.g., Si or Ca, pre-determined by EPMA).[9]
-
Data Processing: Raw data (ion counts per second) are processed using specialized software to correct for instrument drift, background, and interferences, and to calculate final concentrations.
Visualizations
Experimental Workflow for LA-ICP-MS Analysis
Caption: Workflow for trace element analysis of this compound using LA-ICP-MS.
Trace Element Substitution in this compound
Caption: Common trace element substitution mechanisms in the this compound lattice.
This compound Geochemistry and Diamond Prospectivity
Caption: Relationship between this compound geochemistry and diamond exploration.
Interpretation of Trace Element Data
The interpretation of trace element data from this compound requires a thorough understanding of partitioning behavior and the geological context of the samples.
-
Rare Earth Elements (REE): Chondrite-normalized REE patterns are particularly informative. Lherzolitic garnets typically show a sinusoidal REE pattern with a depletion in light REE (LREE) and an enrichment in heavy REE (HREE). Harzburgitic garnets, associated with highly depleted mantle, often show a more pronounced LREE depletion and a "humped" mid-REE pattern.
-
High Field Strength Elements (HFSE): Elements like Zr, Hf, and Ti are sensitive to metasomatic processes. Enrichments in these elements can indicate the interaction of the mantle source with silicate melts.
-
Transition Metals: Cr is a key indicator of the degree of depletion of the mantle source. Ni concentrations are used for geothermometry, as the partitioning of Ni between garnet and olivine (B12688019) is temperature-dependent.
Conclusion
The trace element geochemistry of natural this compound is a rich field of study with significant implications for understanding fundamental geological processes. The ability of this compound to incorporate a wide range of trace elements and preserve a record of its formation conditions makes it an indispensable tool for researchers in the Earth sciences. The analytical techniques developed for the precise measurement of trace elements in minerals such as this compound are at the forefront of analytical chemistry and have broad applicability across various scientific disciplines. For professionals in fields such as materials science and drug development, the principles of how a crystalline lattice accommodates trace elements and the sophisticated methods used for their characterization provide a valuable interdisciplinary perspective on the behavior of solid materials. Continued research in this area will undoubtedly lead to new discoveries about the Earth's interior and further refine our ability to use minerals as probes of geological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emgs.org.uk [emgs.org.uk]
- 7. We used to think diamonds were everywhere. New research suggests they’ve always been rare - Yahoo News Australia [au.news.yahoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Request Rejected [gq.mines.gouv.qc.ca]
Pyrope Garnet as a Kimberlite Indicator Mineral: A Technical Guide
Introduction
In the exploration for diamondiferous kimberlite pipes, the direct detection of the host rock is often challenging due to its limited surface exposure and the vastness of potential exploration terrains. Consequently, geologists rely on the identification of kimberlite indicator minerals (KIMs) dispersed in surficial sediments by weathering and glacial transport.[1] These minerals, being denser and more resistant to weathering than other kimberlitic components, become concentrated in heavy mineral fractions of materials like till and stream sediments, acting as signposts to their primary source.[1][2] Among the suite of KIMs, which includes Cr-diopside, Mg-ilmenite, and Cr-spinel, pyrope garnet is arguably the most crucial for assessing the diamond potential of a kimberlite source.[2][3][4][5][6]
This compound is a magnesium-aluminium silicate (B1173343) garnet ((Mg₃Al₂(SiO₄)₃)) whose chemical composition is highly sensitive to the pressure and temperature conditions of its formation within the Earth's mantle.[7] Certain compositional varieties of this compound are known to form in the diamond stability field and are frequently found as inclusions within diamonds themselves.[6][8] Therefore, the specific geochemistry of detrital this compound grains recovered during exploration surveys provides invaluable information for prioritizing kimberlite targets with a higher likelihood of being diamond-bearing.[4][9]
Geochemical Classification and Diamond Potential
The utility of this compound as an indicator mineral stems from the systematic variation in its major element chemistry, particularly its chromium (Cr₂O₃) and calcium (CaO) content. These variations reflect the composition of the mantle rocks (peridotites and eclogites) from which the pyropes were derived and subsequently transported to the surface by the kimberlite magma.[3] A classification scheme, originally developed by Dawson and Stephens (1975) and later refined by Gurney (1984) and Grütter et al. (2004), categorizes garnets into different groups (G-groups) based on their chemistry, each linked to a specific mantle paragenesis and, by extension, to diamond potential.[3][10]
Peridotitic Pyropes: The G9/G10 Classification
The most significant classification for diamond exploration involves distinguishing between lherzolitic (G9) and harzburgitic (G10) pyropes.[8][11]
-
G9 Pyropes (Lherzolitic): These are calcic, Cr-pyropes derived from lherzolite, a common type of mantle peridotite.[3][4] While abundant in many kimberlites, they are not strongly indicative of diamond potential on their own.[11]
-
G10 Pyropes (Harzburgitic): These are sub-calcic, high-Cr pyropes.[10][11] Their formation is associated with depleted mantle harzburgites, a rock type considered a principal source of diamonds.[3] The degree to which G10 garnets are sub-calcic (low in CaO) appears to correlate directly with the diamond content of the host kimberlite.[11] The presence of G10 pyropes, particularly a specific subset known as "G10D" garnets, in a sample is a highly favorable indicator for the discovery of a diamondiferous kimberlite.[6][10]
Other Important Garnet Groups
While the G9/G10 distinction is critical, other garnet compositions provide a more complete picture of the mantle sampled by the kimberlite:
-
Titanian Pyropes (G1, G2, G11): These are typically low-Cr, high-titanium pyropes often associated with the megacryst suite, a series of large crystals that form within the kimberlite magma itself.[2][3]
-
Eclogitic Garnets (G3, G4, etc.): These are orange-colored, this compound-almandine garnets derived from eclogite xenoliths.[3] Eclogite is another significant source of diamonds in some kimberlites, making the identification of diamond-facies eclogitic garnets (e.g., G3D, G4D) also important for assessing economic potential.[3][10]
-
Wehrlitic Pyropes (G7, G12): These are high-calcium pyropes derived from wehrlite, another type of peridotite.[3][4]
Data Presentation: this compound Garnet Classification
The following table summarizes the major geochemical classifications for mantle-derived this compound garnets used in kimberlite exploration.
| Group | Name / Paragenesis | Key Chemical Characteristics (wt%) | Diamond Association |
| G9 | Lherzolitic | Moderate to high Cr₂O₃, High CaO | Generally low, but high-Cr G9 can be diamond-associated[4] |
| G10 | Harzburgitic | High Cr₂O₃ (>4%), Low CaO ("Sub-calcic") | Strong . Considered the most important indicator.[6][11] |
| G1/G2 | Ti-Pyrope (Megacryst) | Low Cr₂O₃, High TiO₂ (>0.4%) | Low to moderate. Indicates kimberlite presence.[3][10] |
| G3/G4 | Eclogitic | Low Cr₂O₃, Variable CaO & TiO₂ | Can be strong, especially for "G3D" and "G4D" subtypes.[10] |
| G5 | Crustal Almandine | Very low Cr₂O₃, High FeO | None. Represents crustal contamination.[3] |
| G11 | High Ti-Cr this compound | High Cr₂O₃, High TiO₂ (>0.4%) | Moderate to high.[3][10] |
| G12 | Wehrlitic | High Cr₂O₃, Very High CaO | Low.[3][4] |
Experimental Protocols
The successful use of this compound as an indicator mineral relies on a systematic and rigorous workflow from sample collection in the field to detailed chemical analysis in the laboratory.
1. Sample Collection and Preparation
-
Media: The most effective sample media are glacial till and stream sediments, where heavy minerals naturally accumulate.[1][12]
-
Sample Size: Bulk samples, typically ranging from 5 to 40 kg, are collected to ensure a statistically significant number of indicator mineral grains can be recovered.[13][14]
-
Initial Processing: Samples are first disaggregated, often with a chemical dispersant and agitation. The gravel fraction (>2 mm) is typically removed by wet screening.[1][15] The target fraction for indicator mineral recovery is the sand-sized portion, most commonly between 0.25 mm and 2.0 mm.[2][12][16] The 0.25-0.50 mm fraction is often considered optimal.[2][12]
2. Heavy Mineral Concentration
The goal of this stage is to reduce the sample volume from kilograms to a few grams of heavy mineral concentrate (HMC), from which the indicator minerals can be picked.[17]
-
Density Separation: The <2 mm fraction is processed using density-based methods. This can involve a pre-concentration step using equipment like a shaking table or spiral concentrator, followed by a final concentration using heavy liquids such as methylene (B1212753) iodide (specific gravity ~3.1 g/cm³) or tetrabromoethane (specific gravity ~2.9 g/cm³).[1][15] The dense "sink" fraction, containing the indicator minerals, is retained.[15]
-
Magnetic Separation: The HMC is then subjected to magnetic separation using a hand magnet to remove highly magnetic minerals (like magnetite) and then a Frantz electromagnetic separator.[15] This process fractionates the remaining minerals based on their magnetic susceptibility, which helps to further concentrate the weakly paramagnetic this compound garnets.[3]
3. Mineral Selection and Analysis
-
Visual Selection ("Picking"): The final mineral concentrates are examined under a binocular microscope.[15] Experienced technicians visually identify and hand-pick potential kimberlite indicator minerals based on their characteristic color, luster, and crystal shape. Cr-pyrope is known for its distinctive purple to deep red color.[3][7]
-
Electron Probe Microanalysis (EPMA): This is the definitive analytical technique for confirming the identity of a mineral grain and determining its precise chemical composition.[2][18]
-
Sample Mounting: Picked grains are mounted in an epoxy resin puck and polished to expose a flat, smooth surface for analysis.
-
Analytical Conditions: The analysis is performed using an electron microprobe. Typical settings for silicate minerals like garnet involve an accelerating voltage of 15-20 kV and a beam current of 10-60 nA.[19][20]
-
Methodology: A focused beam of electrons bombards the sample surface, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured using wavelength-dispersive spectrometers (WDS).[19]
-
Quantification: The X-ray intensities are compared to those from well-characterized mineral standards to calculate the weight percent of major and minor element oxides (e.g., SiO₂, Al₂O₃, Cr₂O₃, FeO, MgO, CaO, TiO₂).[20] This quantitative data is then used to classify the garnet and assess its significance.
-
Visualizations
The following diagrams illustrate the logical workflow of kimberlite exploration using indicator minerals and the geochemical classification of this compound garnets.
Caption: Kimberlite exploration workflow using indicator minerals.
Caption: Geochemical classification of peridotitic pyropes.
References
- 1. lyellcollection.org [lyellcollection.org]
- 2. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 3. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 4. mdpi.com [mdpi.com]
- 5. Kimberlite - Wikipedia [en.wikipedia.org]
- 6. mccgeoscience.com [mccgeoscience.com]
- 7. Garnet - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ikcabstracts.com [ikcabstracts.com]
- 11. wsgs.wyo.gov [wsgs.wyo.gov]
- 12. researchgate.net [researchgate.net]
- 13. static.ags.aer.ca [static.ags.aer.ca]
- 14. researchgate.net [researchgate.net]
- 15. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 17. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 18. geology.wisc.edu [geology.wisc.edu]
- 19. mindat.org [mindat.org]
- 20. jsg.utexas.edu [jsg.utexas.edu]
An In-depth Technical Guide to the Pyralspite Garnet Group Classification
This technical guide provides a comprehensive overview of the classification of the pyralspite group of garnets. It details the chemical composition, solid solution series, and the analytical methodologies employed for the precise identification and classification of these silicate (B1173343) minerals, targeting researchers, scientists, and professionals in drug development who may utilize mineralogical data.
Introduction to Garnet Classification
Garnets are a group of nesosilicate minerals that share a common crystal structure but exhibit wide variations in chemical composition.[1][2] The general chemical formula for the garnet group is X₃Y₂(SiO₄)₃, where the 'X' and 'Y' sites are occupied by various metal ions.[1][3][4] This variation in elemental composition gives rise to the different species of garnet. The garnet group is broadly divided into two primary solid solution series: Pyralspite and Ugrandite.[1][2][5][6] This guide focuses on the pyralspite series, where the Y-site is occupied by aluminum (Al³⁺).[1][3][7] The name "pyralspite" is a mnemonic acronym derived from its three primary end-member species: Pyr ope, Al mandine, and Sp essartine.[8]
Data Presentation: The Pyralspite End-Members
The classification of the pyralspite garnets is defined by the dominant divalent cation occupying the X-site in the crystal lattice. The three end-members of this series represent the idealized, pure forms of the mineral. In nature, however, garnets are almost always mixtures of two or more species.[3][9]
| Mineral Species | Ideal Chemical Formula | Divalent Cation (X-site) | Common Colors |
| Pyrope | Mg₃Al₂(SiO₄)₃ | Magnesium (Mg²⁺) | Deep red, purplish-red, to nearly black[10][11] |
| Almandine | Fe₃Al₂(SiO₄)₃ | Iron (Fe²⁺) | Deep red, brownish-red, to violet-red[12][13] |
| Spessartine | Mn₃Al₂(SiO₄)₃ | Manganese (Mn²⁺) | Orange, reddish-brown, yellow-orange[14][15][16] |
Pyralspite as a Solid Solution Series
The three end-members of the pyralspite group form a continuous solid solution series.[10][14] This means that the divalent cations—Magnesium (Mg²⁺), Iron (Fe²⁺), and Manganese (Mn²⁺)—can readily substitute for one another in the 'X' position of the garnet crystal structure due to their similar ionic size and charge. Consequently, a natural pyralspite garnet is rarely a pure end-member but rather an intermediate composition. For example, a garnet with a composition between this compound and almandine is known as a rhodolite.[10] The classification of a specific garnet sample is therefore determined by identifying the dominant cation in the X-site through chemical analysis.
Experimental Protocols for Garnet Characterization
Precise classification of pyralspite garnets requires advanced analytical techniques to determine both their crystal structure and elemental composition.
Electron Probe Microanalysis (EPMA)
EPMA is a primary technique for obtaining quantitative chemical data from garnets. It is a non-destructive method that uses a focused beam of electrons to generate characteristic X-rays from a small spot on the sample.
-
Methodology: A polished garnet sample is placed in a high-vacuum chamber. An electron beam, typically with an accelerating voltage of 15-20 kV and a beam current of 20-60 nA, is focused onto a micrometer-sized spot on the mineral surface.[14] Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays emitted for each element of interest (e.g., Si, Al, Fe, Mg, Mn, Ca). These intensities are then compared to those measured from standards of known composition to calculate the elemental weight percent of the oxides. The resulting data allows for the calculation of the mineral's chemical formula and the precise ratio of this compound, almandine, and spessartine components.
X-Ray Diffraction (XRD)
XRD is used to confirm the garnet crystal structure and determine its unit-cell parameters. As the size of the cations in the X-site varies (Mg²⁺, Fe²⁺, Mn²⁺), the size of the unit cell also changes systematically, providing a proxy for composition.
-
Methodology: A powdered sample of the garnet or a micro-sample for in-situ analysis is irradiated with monochromatic X-rays.[2][12] The X-rays are diffracted by the crystal lattice planes at specific angles (2θ), according to Bragg's Law. A detector records the intensity of the diffracted X-rays at different angles, producing a diffraction pattern. This pattern is a fingerprint of the mineral's crystal structure. The positions of the diffraction peaks are used to calculate the unit-cell dimensions, which can be compared to reference data for the pyralspite end-members.[12]
Raman Spectroscopy
Raman spectroscopy is a rapid, non-destructive technique that provides insight into the chemical composition of garnets by analyzing their vibrational modes.
-
Methodology: A laser is focused on the garnet sample. The light scattered from the sample is collected and analyzed. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is shifted in frequency (Raman scattering). This frequency shift corresponds to the vibrational modes of the SiO₄ tetrahedra and the cations in the crystal lattice.[11] The positions of the Raman peaks are sensitive to the mass of the cations in the X and Y sites.[13] By comparing the Raman spectrum of an unknown sample to the spectra of the pure end-members, its identity and approximate position within the solid solution series can be determined.[10][15]
Visualizing Pyralspite Classification
Diagrams are essential for understanding the hierarchical and compositional relationships within the pyralspite group.
Caption: Hierarchical classification of the Garnet Group into its main series and species.
Caption: Ternary diagram illustrating the solid solution series of pyralspite garnets.
References
- 1. msaweb.org [msaweb.org]
- 2. scielo.org.co [scielo.org.co]
- 3. avantesusa.com [avantesusa.com]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geology.wisc.edu [geology.wisc.edu]
- 10. gem-center.ru [gem-center.ru]
- 11. New natural garnet reference materials for determining the oxidation state of iron in garnet using the electron microprobe flank method - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00131A [pubs.rsc.org]
- 12. Garnet Characterization & Identification with Spectroscopy - Application [avantes.com]
- 13. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Raman spectroscopy of garnet-group minerals [pubs.usgs.gov]
The Influence of Chromium on the Color of Pyrope Garnet: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the relationship between chromium content and the resulting color variations in pyrope garnet. Pure this compound (Mg₃Al₂(SiO₄)₃) is colorless; its vibrant red and purple hues are primarily due to the incorporation of chromium (Cr³⁺) into its crystal lattice. This document details the underlying chemical principles, quantitative colorimetric data, and the experimental methodologies used to characterize this phenomenon.
The Physicochemical Basis of Color in Chrome this compound
The color of chrome this compound originates from the substitution of aluminum ions (Al³⁺) with chromium ions (Cr³⁺) in the octahedral 'Y' site of the garnet crystal structure.[1][2] According to Crystal Field Theory, the electric field created by the surrounding oxygen ligands splits the d-orbitals of the Cr³⁺ ion into two energy levels: a lower-energy t₂g state and a higher-energy e_g state.[3][4]
The energy difference between these states dictates which wavelengths of light are absorbed. In the case of Cr³⁺ in this compound, this splitting results in two broad absorption bands in the visible spectrum, one in the violet-blue region and another in the yellow-green region. The unabsorbed light, predominantly in the red and to some extent the blue part of the spectrum, is transmitted, resulting in the characteristic red-to-purple coloration of chrome this compound.
The following diagram illustrates the process of chromium substitution and the resulting light absorption.
Caption: Substitution of Al³⁺ by Cr³⁺ in the this compound lattice leads to selective absorption of visible light, resulting in the observed red-purple color.
The energy levels of the d-orbitals for Cr³⁺ in an octahedral crystal field can be visualized with a simplified energy level diagram.
Caption: Splitting of Cr³⁺ d-orbitals in the this compound crystal field, showing the electronic transitions responsible for light absorption.
Quantitative Analysis of Chromium Content and Color
The precise color of this compound garnet is quantitatively linked to its chromium concentration, often measured as weight percent of chromium(III) oxide (Cr₂O₃). Other elements, such as vanadium, can also influence the color, particularly in color-change garnets.[1][5] The following tables summarize the chemical composition and corresponding colorimetric data from a study of vanadium and chromium-bearing pink this compound garnets.[5]
Table 1: Chemical Composition of this compound Garnets
| Sample | This compound (mol.%) | Almandine (mol.%) | Spessartine (mol.%) | Grossular (mol.%) | Uvarovite (Cr-Garnet) (mol.%) | V₂O₃ (wt%) | Cr₂O₃ (wt%) |
| Pk1 | 72.90 | 5.66 | 15.08 | 5.61 | 0.37 | 0.22 | 0.25 |
| Pk2 | 71.84 | 10.14 | 11.69 | 5.57 | 0.36 | 0.20 | 0.24 |
| Pk3 | 72.13 | 8.35 | 13.43 | 5.42 | 0.32 | 0.19 | 0.22 |
| Pk4 | 72.48 | 7.64 | 13.88 | 5.37 | 0.29 | 0.18 | 0.20 |
| Pk5 | 71.93 | 9.01 | 13.20 | 5.25 | 0.27 | 0.17 | 0.19 |
| Pk6 | 68.92 | 8.64 | 9.55 | 4.48 | 0.19 | 0.13 | 0.13 |
| Pk7 | 72.31 | 7.43 | 14.13 | 5.48 | 0.30 | 0.18 | 0.21 |
| Pk8 | 72.10 | 8.30 | 13.55 | 5.39 | 0.31 | 0.19 | 0.21 |
| Pk9 | 72.34 | 7.91 | 13.79 | 5.35 | 0.29 | 0.18 | 0.20 |
Data sourced from Sun, Z., Palke, A. C., & Renfro, N. (2015). Vanadium and Chromium-Bearing Pink this compound Garnet: Characterization and Quantitative Colorimetric Analysis. Gems & Gemology, 51(4), 348–369.[5]
Table 2: CIELAB 1976 Colorimetric Data for this compound Garnet (Sample Pk1)
| Path Length (mm) | Illuminant | L | a | b* |
| 1 | D65 (Daylight) | 88.3 | 4.9 | -6.5 |
| 1 | A (Incandescent) | 85.3 | 8.3 | 2.5 |
| 3 | D65 (Daylight) | 72.6 | 12.3 | -16.8 |
| 3 | A (Incandescent) | 65.5 | 20.9 | 6.5 |
| 5 | D65 (Daylight) | 61.8 | 17.6 | -23.9 |
| 5 | A (Incandescent) | 52.4 | 29.1 | 9.1 |
| 7 | D65 (Daylight) | 53.6 | 21.3 | -28.7 |
| 7 | A (Incandescent) | 43.1 | 34.3 | 10.1 |
| 9 | D65 (Daylight) | 47.0 | 23.9 | -32.0 |
| 9 | A (Incandescent) | 36.1 | 37.5 | 10.1 |
| 11 | D65 (Daylight) | 41.6 | 25.7 | -34.3 |
| 11 | A (Incandescent) | 30.7 | 39.4 | 9.7 |
| 13 | D65 (Daylight) | 37.1 | 27.0 | -36.0 |
| 13 | A (Incandescent) | 26.4 | 40.5 | 9.0 |
Data sourced from Sun, Z., Palke, A. C., & Renfro, N. (2015). The L, a, b values represent lightness, the red/green axis, and the yellow/blue axis, respectively.*[5]
Experimental Protocols
The characterization of chromium content and its effect on color in this compound involves two primary analytical techniques: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for elemental analysis and UV-Vis-NIR Spectroscopy for colorimetric analysis.
The general experimental workflow is depicted below.
Caption: A generalized workflow for the analysis of chromium content and color in this compound garnet.
Elemental Analysis: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for determining the trace element composition of solid samples with high precision.
Methodology:
-
Sample Preparation: this compound samples are typically cut and polished into thick wafers or mounted in epoxy and polished to ensure a flat, clean surface for analysis.
-
Instrumentation: A high-power laser is focused on the sample's surface, ablating a small amount of material. This ablated material is then transported by an inert carrier gas (e.g., helium) into the plasma torch of an ICP-MS.
-
Analysis: The high-temperature plasma atomizes and ionizes the sample material. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of elemental concentrations.
-
Calibration: To obtain accurate quantitative data, the instrument is calibrated using certified reference materials with known elemental compositions, such as NIST SRM 610/612 glass. An internal standard, often an element with a known concentration in the sample (like Si in garnet), is used to correct for variations in ablation yield and instrument drift.
Colorimetric Analysis: UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to measure the absorption of light by the gemstone across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This absorption data can then be used to calculate standardized color values.[6][7]
Methodology:
-
Sample Preparation: For transparent materials like this compound, samples are prepared as wafers with parallel, highly polished surfaces to minimize light scattering and ensure a consistent path length for the light beam.[5]
-
Instrumentation: A spectrophotometer equipped with a light source (e.g., deuterium (B1214612) and halogen lamps), a monochromator to select specific wavelengths, and a detector (e.g., a photomultiplier tube or CCD) is used. The instrument measures the intensity of light passing through the sample compared to the intensity of the light source.
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 250-850 nm for color analysis).
-
Color Calculation: The resulting spectral data is used to calculate the tristimulus values (X, Y, Z), which are then converted into the CIELAB 1976 color space coordinates (L, a, b*). This calculation requires the spectral power distribution of a standard illuminant (e.g., D65 for daylight, A for incandescent light) and the CIE 1931 2° standard observer functions.
Conclusion
The color of this compound garnet is a direct and quantifiable function of its chromium content, with other transition elements like vanadium also playing a significant role, especially in color-change varieties. The substitution of Cr³⁺ for Al³⁺ in the octahedral sites of the garnet lattice gives rise to characteristic absorption bands in the visible spectrum, resulting in the transmission of red and blue light. The precise hue and saturation of the resulting red-to-purple coloration can be accurately characterized using a combination of LA-ICP-MS for elemental analysis and UV-Vis-NIR spectroscopy for colorimetric measurement. The methodologies and data presented in this guide provide a robust framework for the scientific investigation and characterization of this important gemological material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium and Chromium-Bearing Pink this compound Garnet: Characterization and Quantitative Colorimetric Analysis | Gems & Gemology [gia.edu]
- 6. Application of UV-Vis-NIR Spectroscopy to Gemology [gia.edu]
- 7. gia.edu [gia.edu]
Unraveling the Earth's Mantle: A Technical Guide to High-Pressure Phase Transitions in Pyrope
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the complex phase transitions of pyrope garnet under extreme pressures, mirroring conditions deep within the Earth's mantle. This document provides an in-depth analysis of the mineral's structural transformations, crucial for understanding geophysical processes and material science at a fundamental level.
Introduction
This compound (Mg₃Al₂Si₃O₁₂), a magnesium-aluminum silicate (B1173343) garnet, is a significant constituent of the Earth's upper mantle and transition zone. Its behavior under the immense pressures and temperatures of the Earth's interior provides a critical window into the planet's geodynamics. As pressure increases with depth, this compound undergoes a series of phase transitions, transforming into denser crystal structures. Understanding these transformations is paramount for interpreting seismic discontinuities and modeling the chemical and physical properties of the mantle. This technical guide synthesizes the current state of knowledge on the high-pressure phase transitions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the transformational pathways.
High-Pressure Polymorphs of this compound
Under ambient conditions, this compound exists in a cubic garnet structure. However, with increasing pressure, it transforms into several high-pressure polymorphs. The primary transformation pathway involves the formation of a majorite-pyrope solid solution, followed by transitions to an ilmenite-type structure (akimotoite), and ultimately to an assemblage of bridgmanite and corundum at the conditions of the lower mantle.
Majorite-Pyrope Solid Solution
With increasing pressure, pyroxene (B1172478) components progressively dissolve into the garnet structure, forming a majorite-pyrope solid solution. This transformation is gradual and occurs over a range of pressures and temperatures.
Akimotoite (Ilmenite-type Structure)
At pressures characteristic of the mantle transition zone, this compound can transform into a denser phase with an ilmenite-type crystal structure, known as akimotoite. This phase is particularly significant in cooler regions of the mantle, such as within subducting slabs.
Bridgmanite and Corundum Assemblage
At the even greater pressures of the lower mantle, this compound and its high-pressure polymorphs decompose into an assemblage of magnesium silicate perovskite, known as bridgmanite ((Mg,Fe)SiO₃), and corundum (Al₂O₃). This "post-garnet" transition is associated with a significant density increase and is believed to be a key contributor to the seismic discontinuity observed at approximately 660 kilometers depth.
Quantitative Data on Phase Transitions
The precise pressure and temperature conditions of this compound's phase transitions have been the subject of extensive experimental investigation. The following tables summarize the key quantitative data from various studies.
| Phase Transition | Pressure (GPa) | Temperature (K) | Reference Study |
| This compound → Majorite-Pyrope Solid Solution | 16 - 22.5 | 1873 - 2773 | --INVALID-LINK-- |
| This compound → Akimotoite | 17.5 - 27.5 | 873 - 2323 | --INVALID-LINK-- |
| Majoritic Garnet → Akimotoite | ~21 - 23 | - | --INVALID-LINK-- |
| Akimotoite → Bridgmanite | ~23 - 27 | - | --INVALID-LINK-- |
| This compound → Bridgmanite + Corundum | > 23 | ~2273 | --INVALID-LINK-- |
Table 1: Summary of Experimentally Determined Phase Transition Conditions for this compound.
Experimental Protocols
The study of mineral phases under extreme conditions necessitates sophisticated experimental techniques capable of generating and maintaining high pressures and temperatures while allowing for in-situ analysis.
Diamond Anvil Cell (DAC)
The diamond anvil cell is a primary tool for generating static high pressures.
Methodology:
-
Sample Preparation: A single crystal or powdered sample of synthetic this compound is loaded into a small hole (typically 150-300 µm in diameter) drilled in a metal gasket (e.g., rhenium). A pressure-transmitting medium (e.g., neon, argon, or a silicone fluid) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. A small ruby chip is often included as a pressure calibrant.
-
Pressure Generation: Pressure is applied by turning screws that force the two diamond anvils together, compressing the gasket and the sample chamber.
-
Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The wavelength shift of the ruby R1 fluorescence line is directly correlated with pressure.
-
Heating: For high-temperature experiments, the sample can be heated using an external resistance heater or internally with a focused laser beam (laser-heated DAC). Temperatures are measured pyrometrically.
-
In-situ Analysis: The transparency of diamonds to a wide range of electromagnetic radiation allows for various in-situ analytical techniques, including X-ray diffraction and Raman spectroscopy, to be performed on the sample while it is under high pressure and temperature.
Multi-Anvil Press
Methodology:
-
Sample Assembly: The powdered this compound sample is placed within a capsule (e.g., platinum, molybdenum, or graphite) and surrounded by a pressure medium (e.g., MgO or pyrophyllite) shaped into an octahedron. A cylindrical furnace (e.g., graphite (B72142) or LaCrO₃) is placed around the sample capsule.
-
Pressure Generation: The octahedral sample assembly is placed in the center of eight tungsten carbide cubes. This assembly is then compressed by a hydraulic press, which pushes a set of larger anvils (typically six) together.
-
Temperature Generation: The sample is heated by passing an electrical current through the furnace. Temperature is monitored using a thermocouple placed near the sample.
-
Analysis: Experiments are often "quench" experiments, where the sample is held at the desired P-T conditions for a specific duration and then rapidly cooled before the pressure is released. The recovered sample is then analyzed ex-situ using techniques like X-ray diffraction and electron microscopy. In-situ X-ray diffraction experiments can also be performed with synchrotron radiation sources.
In-situ Synchrotron X-ray Diffraction (XRD)
This technique is crucial for determining the crystal structure of materials at high pressures and temperatures.
Methodology:
-
Experimental Setup: A high-pressure device (DAC or multi-anvil press) is placed in the path of a high-energy, high-flux synchrotron X-ray beam.
-
Data Collection: As the X-ray beam passes through the sample, it is diffracted by the crystal lattice. The diffracted X-rays are collected by an area detector.
-
Data Analysis: The resulting diffraction pattern (a series of rings or spots) provides information about the crystal structure of the sample. By analyzing the positions and intensities of the diffraction peaks, the unit cell parameters and crystal structure of the high-pressure phase can be determined. Changes in the diffraction pattern with increasing pressure and temperature indicate a phase transition.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of a crystal lattice, which are sensitive to changes in crystal structure and bonding.
Methodology:
-
Experimental Setup: A laser is focused on the sample within the high-pressure device. The scattered light is collected and analyzed by a spectrometer.
-
Data Collection: The Raman spectrum consists of peaks that correspond to the specific vibrational modes of the material.
-
Data Analysis: A phase transition is identified by the appearance of new Raman peaks, the disappearance of existing peaks, or abrupt changes in the frequency of the peaks as a function of pressure.
Visualizations
Logical Relationship of this compound Phase Transitions
A diagram illustrating the sequence of this compound's phase transitions with increasing pressure and temperature.
Experimental Workflow for High-Pressure Studies
Theoretical Modeling of Pyrope Crystal Chemistry: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrope (Mg₃Al₂(SiO₄)₃), a nesosilicate mineral of the garnet group, is a key component of the Earth's upper mantle and is frequently found in peridotites and kimberlites.[1] Its crystal chemistry, particularly in solid solutions with other garnet end-members like almandine and grossular, provides critical insights into geological processes at high pressures and temperatures. The theoretical modeling of this compound's crystal structure and properties is essential for understanding its behavior under various conditions and for predicting its physical and chemical characteristics. This guide provides an in-depth overview of the theoretical modeling of this compound crystal chemistry, supported by experimental data and detailed protocols.
Crystal Chemistry of this compound
This compound crystallizes in the cubic system with the space group Ia3d.[1] The crystal structure consists of a framework of corner-sharing SiO₄ tetrahedra and AlO₆ octahedra, with Mg²⁺ cations occupying the dodecahedral X sites. The general formula for garnet is X₃Y₂(SiO₄)₃, where in this compound, X = Mg and Y = Al.[1] However, natural this compound is rarely pure and often forms solid solutions with other garnet end-members, leading to substitutions at the X and Y sites.[1]
Theoretical Modeling Methodologies
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to calculate various properties, including lattice parameters, bond lengths, angles, and thermodynamic stability. These calculations are based on the principles that the energy of a system is a functional of the electron density.
Lattice-Dynamical Models
Lattice-dynamical models are used to simulate the vibrational properties of a crystal lattice. For this compound, these models can predict vibrational spectra (Raman and infrared) and thermodynamic functions like entropy and heat capacity, which are derived from the calculated phonon density of states.
Data Presentation
Crystallographic Data
The following table summarizes key crystallographic data for this compound from both experimental measurements and theoretical calculations.
| Property | Experimental Value | Theoretical (DFT) Value |
| Crystal System | Cubic | Cubic |
| Space Group | Ia3d | Ia3d |
| Lattice Parameter (a) | 11.459 Å | 11.4801 Å |
Sources: Experimental - Mineralogy Database[2]; Theoretical - Crystallography Open Database
Bond Lengths and Angles
The table below presents a comparison of selected interatomic distances in the this compound structure.
| Bond | Experimental Value (Å) | Theoretical (DFT) Value (Å) |
| Mg-O | 2.2985 | 2.22 (shorter), 2.37 (longer) |
| Al-O | 1.9101 | 1.90 |
| Si-O | 1.6343 | 1.65 |
Sources: Experimental - Antao (2021)[3]; Theoretical - Materials Project
Thermodynamic Properties
This table summarizes key thermodynamic properties of this compound.
| Property | Experimental Value | Theoretical Value |
| Standard Molar Entropy (S°) | 255.5 J/(mol·K) at 298.15 K | Varies with model, often benchmarked against experimental data |
| Molar Heat Capacity (Cp) | 422.057 J/(mol·K) at 298.15 K | Varies with model, often benchmarked against experimental data |
| Enthalpy of Fusion | 241 ± 12 kJ/mol | Not typically calculated by standard DFT methods |
Sources: Experimental - Haselton and Westrum (1980) as cited in Hofmeister and Chopelas (1991)[4], Tequi et al. (1991)[1][5]
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
Objective: To determine the unit cell parameters and crystal structure of a this compound sample.
Methodology:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Data Processing and Structure Refinement:
-
Index the diffraction spots to determine the unit cell parameters and Bravais lattice.
-
Integrate the intensities of the diffraction spots.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Solve the crystal structure using direct methods or Patterson techniques.
-
Refine the atomic positions, site occupancies, and displacement parameters to obtain the final crystal structure.[7]
-
Raman Spectroscopy
Objective: To obtain the vibrational spectrum of this compound for comparison with theoretical models.
Methodology:
-
Sample Preparation:
-
Prepare a polished thin section or a single crystal of this compound.
-
Ensure the surface is clean and free of contaminants.
-
-
Instrument Setup:
-
Spectral Acquisition:
-
Collect the backscattered Raman signal using a high-resolution grating and a CCD detector.[8]
-
Acquire spectra over a relevant wavenumber range (e.g., 100-1200 cm⁻¹ for this compound).
-
Multiple scans may be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the positions and intensities of the Raman peaks.
-
Compare the experimental spectrum with reference spectra for this compound and with theoretical predictions from lattice-dynamical calculations.
-
Mandatory Visualization
Caption: Coordination environment of cations in the this compound crystal structure.
Caption: A simplified workflow for a Density Functional Theory (DFT) calculation on this compound.
Caption: The logical relationship between theoretical modeling and experimental validation.
References
- 1. Melting and thermodynamic properties of this compound (Mg3Al2Si3O12) | U.S. Geological Survey [usgs.gov]
- 2. webmineral.com [webmineral.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Raman Spectroscopy as a Tool for Garnet Analysis and Investigation on Samples from Different Sources [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. gem-center.ru [gem-center.ru]
A Technical Guide to the Historical Context of Pyrope Discovery and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the historical discovery and the evolution of the nomenclature of pyrope, a magnesium-aluminum silicate (B1173343) mineral of the garnet group. It details the journey from its use in antiquity to its formal classification and the identification of its numerous varieties. The content is structured to provide scientific and historical context, complete with quantitative data, experimental methodologies, and logical diagrams for enhanced clarity.
Ancient History and Early Nomenclature
The history of garnet, the mineral group to which this compound belongs, dates back more than 5,000 years to the Bronze Age.[1] Ancient Egyptian pharaohs were often buried with garnet necklaces, and the gemstone was used in decorative and ceremonial pieces.[2][3] In ancient Rome, garnets were widely traded and frequently used for signet rings to stamp wax seals on important documents.[2][3]
During these early periods, red gemstones were not distinguished by mineralogical composition as they are today. Gemstones with a fiery red, ember-like glow when held up to the light were often referred to by the Latin term carbunculus, meaning "a little coal" or "burning ember".[3][4][5] This term likely encompassed various red gems, including this compound, almandine garnet, and ruby. The name "garnet" itself is derived from the Latin word granatum, meaning pomegranate, a reference to the resemblance of small, red garnet crystals to pomegranate seeds.[1][6]
The Bohemian Era and Formal Discovery
A pivotal moment in the history of this compound was the discovery of abundant deposits in Bohemia (now part of the Czech Republic) around the 16th century.[2][3] This discovery led to a flourishing regional jewelry industry, with "Bohemian garnet" becoming the predominant jewelry gem throughout the 18th and 19th centuries.[2][3] These pyropes were also known as "Prague garnets".[2][3] The Victorian era, in particular, saw a surge in the popularity of Bohemian garnet jewelry, characterized by its distinctive style of setting numerous small, rose-cut pyropes close together.[7]
The formal scientific identification of this compound as a distinct mineral species is credited to the German geologist Abraham Gottlob Werner in 1803.[8]
Etymology and Modern Nomenclature
The name "this compound" was coined from the Greek words pyr for "fire" and ōps for "eye," translating to "fiery-eyed".[2][8][9] This name is a direct allusion to the stone's brilliant sparkle and deep red color, a result of its high refractive index.[2][3] this compound is the only member of the garnet family that consistently displays a red coloration in its natural form.[8][9]
Over the centuries, this compound has been known by many names, some of which are now considered misnomers by gemological authorities like the Gemological Institute of America (GIA) because they misleadingly associate the gem with ruby.[8][9]
Table 1: Historical and Alternative Names for this compound
| Name/Term | Origin/Region | Status | Notes |
| This compound | From Greek pyrōpos ("fiery-eyed") | Accepted Scientific Name | The only garnet to always show red coloration.[8][9] |
| Bohemian Garnet | Bohemia (Czech Republic) | Alternative Name | Historically significant source; popular in Victorian jewelry.[2][10] |
| Prague Garnet | Prague, Bohemia | Alternative Name | Synonymous with Bohemian Garnet.[2][3] |
| Chrome this compound | N/A | Variety Name | A chromium-rich variety with a deep, ruby-like red color.[2][8] |
| Rhodolite | From Greek rhodon ("rose") | Variety Name | A purplish-red mixture of this compound and almandine.[2][8] |
| Cape Ruby | South Africa | Misnomer | Used for pyropes from South Africa.[7][8][11] |
| Arizona Ruby | Arizona, USA | Misnomer | Used for pyropes found in Arizona.[8][9] |
| Colorado Ruby | Colorado, USA | Misnomer | Used for pyropes found in Colorado.[8][9] |
| Elie Ruby | Elie, Scotland | Misnomer | Used for pyropes found in Elie, Scotland.[8] |
| Carbuncle | From Latin carbunculus | Archaic Term | Historical term for any red cabochon-cut gemstone.[3][4] |
Physicochemical Properties and Classification
This compound is a magnesium aluminum silicate, but in its natural form, it is never chemically pure.[2] It forms a solid solution series with other garnets in the pyralspite group (this compound, almandine, spessartine), where elements like iron (Fe), manganese (Mn), and calcium (Ca) substitute for magnesium (Mg) in the crystal structure.[8][9] The purest gem-quality this compound found contained approximately 83% this compound molecule.[2][12]
Table 2: Quantitative Properties of this compound Garnet
| Property | Value / Description |
| Chemical Formula | Mg₃Al₂(SiO₄)₃[2][8][9] |
| Crystal System | Isometric (Cubic)[2][9] |
| Mohs Hardness | 7.0 - 7.5[2][8][9] |
| Specific Gravity | 3.65 - 3.87 (Pure this compound: 3.58)[2][8] |
| Refractive Index | 1.730 - 1.760 (Pure this compound: ~1.714)[2][9] |
| Luster | Vitreous (glassy) to greasy[2][9] |
| Fracture | Conchoidal[2][9] |
| Cleavage | None[2][8] |
| Color | Red, pink, brownish-red, purplish-red, orange-red, blackish-red[2] |
| Streak | White[2][8] |
Experimental Protocols for Identification
Distinguishing this compound from other red garnets, particularly almandine, has been a key challenge historically. While modern methods are definitive, early mineralogists relied on basic physical property tests.
Historical / Field Identification Methodology
-
Color and Streak Assessment: Observe the stone's color in natural light. This compound is known for its "fiery" pure red, while almandine often has violet or brownish undertones. Perform a streak test by rubbing the mineral on an unglazed porcelain plate; all garnets leave a white streak.[2][8]
-
Hardness Test: Use a set of mineral points to scratch the unknown sample. Garnet (hardness 7-7.5) will scratch minerals like quartz (hardness 7) but will be scratched by topaz (B1169500) (hardness 8).
-
Specific Gravity (Density) Measurement: This is a key distinguishing test.
-
Objective: To determine the density of the specimen for comparison with known values. This compound (3.65-3.87) is noticeably less dense than almandine (~4.3).[2]
-
Procedure (Hydrostatic Weighing):
-
Weigh the dry gemstone in air (W_air).
-
Suspend the gemstone in water using a fine thread and record its weight (W_water).
-
Calculate the specific gravity (SG) using the formula: SG = W_air / (W_air - W_water).
-
Compare the calculated SG to the values in Table 2. An SG below 3.9 strongly suggests this compound over almandine.
-
-
Modern Laboratory Protocol: Spectroscopic Analysis
-
Objective: To definitively identify the garnet species by analyzing its absorption spectrum.
-
Instrumentation: Gemological Spectroscope.
-
Procedure:
-
Illuminate the gemstone with a strong, focused light source.
-
Pass the transmitted light through the spectroscope.
-
Observe the absorption spectrum. The presence and position of absorption bands are diagnostic.
-
Analysis: this compound's spectrum is primarily influenced by its iron (from the almandine component) and sometimes chromium content. A typical almandine-rich garnet shows three strong absorption bands in the green-yellow-orange region (~505, 526, and 576 nm). While this compound contains some of these bands due to its iron content, the presence of strong chromium lines can help identify chrome-pyrope varieties.[12] This analysis allows for precise differentiation between the members of the pyralspite series.
-
Visualized Historical and Classificatory Data
The following diagrams provide a visual representation of this compound's historical timeline and its position within the broader garnet supergroup.
References
- 1. Garnet | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]
- 2. This compound Garnet: Meaning, Prices & Properties Info Guide [gemrockauctions.com]
- 3. This compound Garnet: Fiery Red Gemstone Guide | GemSelect [gemselect.com]
- 4. attawaygems.com [attawaygems.com]
- 5. mindat.org [mindat.org]
- 6. preciousearth.in [preciousearth.in]
- 7. nobbier.com [nobbier.com]
- 8. geologypage.com [geologypage.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. geologyscience.com [geologyscience.com]
- 11. geologyscience.com [geologyscience.com]
- 12. gemsociety.org [gemsociety.org]
Methodological & Application
Application Notes and Protocols for High-Pressure Synthesis of Pyrope Single Crystals
Audience: Researchers, scientists, and materials science professionals.
Introduction
Pyrope (Mg₃Al₂Si₃O₁₂), a magnesium-aluminum silicate (B1173343) garnet, is a significant mineral phase in the Earth's upper mantle and is of considerable interest to geoscientists for understanding deep-earth processes.[1][2][3] Synthetic this compound single crystals are crucial for investigating its physical and chemical properties under extreme conditions, which in turn helps in interpreting geophysical data.[4][5][6] Furthermore, synthetic garnets have applications in various fields of materials science, including laser technology.[1][2] This document provides detailed protocols for the high-pressure synthesis of this compound single crystals, primarily focusing on the solid-state reaction method, with an overview of potential alternative methods like flux and hydrothermal growth.
Synthesis Methodologies
The synthesis of this compound requires high pressures and temperatures to stabilize its crystal structure.[1][2] The most common laboratory method involves the use of a multi-anvil press or a piston-cylinder apparatus to achieve the necessary conditions.
Solid-State Reaction Method
This is a widely used technique for synthesizing polycrystalline and single-crystal garnets. It involves the high-pressure and high-temperature reaction of stoichiometric mixtures of oxide or silicate precursors.
Experimental Protocol:
-
Starting Materials Preparation:
-
Begin with high-purity (>99.9%) oxides: magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).
-
Alternatively, gels of the desired stoichiometric composition can be prepared.
-
Weigh the starting materials in the stoichiometric ratio of 3:1:3 for MgO:Al₂O₃:SiO₂.
-
Thoroughly grind the mixture in an agate mortar under ethanol (B145695) or acetone (B3395972) for several hours to ensure homogeneity.
-
Dry the mixture in a furnace at a temperature sufficient to remove any adsorbed water (e.g., 200 °C for >12 hours).[3]
-
-
Sample Encapsulation:
-
Load the dried powder into a noble metal capsule, typically platinum (Pt) or gold (Au), to prevent reaction with the furnace assembly.
-
A small amount of deionized water (e.g., ~1 wt%) can be added to the capsule to act as a flux and promote crystal growth.[3]
-
Seal the capsule via arc-welding to ensure a closed system.
-
-
High-Pressure, High-Temperature Synthesis:
-
Place the sealed capsule within a high-pressure cell assembly. This typically consists of a ceramic octahedron (e.g., MgO) as the pressure medium and a graphite (B72142) or lanthanum chromite (LaCrO₃) furnace.
-
Assemble the cell in a multi-anvil press (e.g., a Walker-type module).[7]
-
Gradually pressurize the sample to the target pressure (e.g., 3.0 - 6.0 GPa).
-
Once the desired pressure is reached, heat the sample to the target temperature (e.g., 1200 - 1600 °C).
-
Maintain these conditions for a set duration (e.g., 24 - 72 hours) to allow for complete reaction and crystal growth.
-
Quench the sample by turning off the furnace power, which allows for rapid cooling to room temperature while maintaining pressure.
-
Slowly decompress the apparatus over several hours to retrieve the sample.
-
-
Post-Synthesis Analysis:
-
Carefully extract the capsule from the pressure medium.
-
Open the capsule to retrieve the synthesized this compound crystals.
-
Characterize the products using techniques such as X-ray diffraction (XRD) for phase identification and structure refinement, and electron microprobe analysis (EMPA) to confirm the chemical composition.[3]
-
Table 1: Quantitative Data for High-Pressure this compound Synthesis (Solid-State Reaction)
| Parameter | Value/Range | Reference |
| Pressure | 3.0 - 6.0 GPa | [3] |
| Temperature | 1200 - 1600 °C | [3] |
| Duration | 24 - 72 hours | [3] |
| Starting Materials | MgO, Al₂O₃, SiO₂ (oxides or gels) | [3] |
| Capsule Material | Platinum (Pt) | [3] |
| Water Content | ~1 wt% (optional) | [3] |
| Expected Crystal Size | 60 - 1000 µm | [3] |
Flux Growth Method under High Pressure
The flux method can be adapted for high-pressure synthesis to grow larger, higher-quality single crystals by dissolving the starting materials in a molten salt (flux) at high temperatures.[8][9] This lowers the required synthesis temperature compared to the solid-state method.
Conceptual Protocol:
-
Precursor and Flux Preparation: Mix the stoichiometric oxides of this compound with a suitable flux (e.g., a mixture of NaCl-KCl or B₂O₃).[10][11] The ratio of precursor to flux needs to be optimized experimentally.
-
Encapsulation and Synthesis: The mixture is encapsulated and subjected to high pressure and temperature as described in the solid-state method. The temperature is raised above the melting point of the flux to dissolve the precursors.
-
Crystal Growth: The temperature is then slowly cooled over an extended period, allowing for the crystallization of this compound from the supersaturated solution.
-
Sample Recovery: After quenching and decompression, the flux can be dissolved away using a suitable solvent (e.g., water for salt-based fluxes), leaving the this compound single crystals.
Hydrothermal Synthesis under High Pressure
Hydrothermal synthesis utilizes water as a solvent at high temperatures and pressures to dissolve and recrystallize materials that are sparingly soluble under ambient conditions.[12][13] This method is particularly useful for growing high-quality crystals at relatively lower temperatures than solid-state or flux methods.
Conceptual Protocol:
-
Nutrient and Mineralizer: A "nutrient" (the this compound precursor materials) is placed in a high-pressure vessel (autoclave) with water. A "mineralizer" (e.g., a basic or acidic solution) may be added to increase the solubility of the nutrient.
-
Temperature Gradient: A temperature gradient is established within the autoclave, with the nutrient dissolving in the hotter zone and being transported by convection to a cooler zone.
-
Crystallization: In the cooler zone, the solution becomes supersaturated, and this compound crystallizes on a seed crystal or through spontaneous nucleation.
-
Apparatus: For this compound synthesis, this would require a high-pressure apparatus capable of containing water at the necessary P-T conditions, such as a piston-cylinder device or specially designed autoclaves.[5][14]
Diagrams
Caption: Workflow for solid-state high-pressure synthesis.
Applications of Synthetic this compound Single Crystals
Synthetic this compound single crystals are valuable in several areas of research:
-
Geoscience: They serve as an essential analogue for studying the properties of the Earth's upper mantle. By subjecting synthetic crystals to high pressures and temperatures in diamond anvil cells or other devices, researchers can measure properties like elasticity, thermal conductivity, and phase stability, which are critical for interpreting seismic data and modeling mantle dynamics.[4][5][6][15]
-
Diamond Exploration: Chrome-pyrope, a variety of this compound containing chromium, is a key indicator mineral for diamond-bearing kimberlites.[16] The study of synthetic chrome-pyropes can help in understanding the conditions of diamond formation and in refining exploration techniques.
-
Materials Science: Garnets as a class of materials are known for their excellent physical properties. While yttrium aluminum garnet (YAG) is famous as a laser host material, the properties of other synthetic garnets like this compound are of interest for potential new technological applications.[1][2][17] Research into the optical and mechanical properties of pure and doped synthetic this compound could lead to the development of new materials for various applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. researchgate.net [researchgate.net]
- 6. High‐Pressure and High‐Temperature Single‐Crystal Elasticity of Cr‐this compound: Implications for the Density and Seismic Velocity of Subcontinental Lithospheric Mantle (Journal Article) | OSTI.GOV [osti.gov]
- 7. High Pressure Synthesis [fkf.mpg.de]
- 8. Flux method - Wikipedia [en.wikipedia.org]
- 9. Flux method or high temperature solution growth method • Condensed Matter Notes [pranabdas.github.io]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal growth of Tl{sub 2}Ru{sub 2}O{sub 7} pyrochlore using high-pressure and flux method (Journal Article) | OSTI.GOV [osti.gov]
- 12. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 13. Hydrothermal, LPE & High pressure growth – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 14. files.secure.website [files.secure.website]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Garnet - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Petrology of Pyrope-Bearing Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental techniques used to study the stability, synthesis, and solid solution behavior of pyrope-bearing garnet systems. The protocols outlined below are intended to serve as a detailed guide for researchers in experimental petrology and materials science.
Introduction to Experimental Petrology of this compound
This compound (Mg₃Al₂Si₃O₁₂) is a key magnesium-rich end-member of the garnet group of minerals and a significant constituent of the Earth's upper mantle. Experimental petrology plays a crucial role in understanding the physical and chemical conditions under which this compound and its solid solutions with other garnet end-members (e.g., almandine, grossular, knorringite) are stable. High-pressure and high-temperature experiments allow for the simulation of conditions within the Earth's interior, providing invaluable data on phase equilibria, element partitioning, and the physical properties of these materials. Such studies are fundamental to constraining geophysical models of the Earth's mantle and have applications in materials science for the synthesis of novel materials with specific properties.
Key Experimental Techniques
The synthesis and stability of this compound-bearing systems are primarily investigated using three types of high-pressure apparatus: the multi-anvil press, the piston-cylinder apparatus, and the diamond anvil cell (DAC). The choice of apparatus depends on the desired pressure-temperature (P-T) conditions and the scale of the experiment.
Multi-Anvil Press
Multi-anvil presses are capable of generating pressures typically up to 25 GPa and temperatures exceeding 2000°C, making them ideal for simulating conditions throughout the upper mantle. They can accommodate larger sample volumes compared to diamond anvil cells, which is advantageous for synthesizing sufficient material for detailed post-run analysis.
Piston-Cylinder Apparatus
The piston-cylinder apparatus is a versatile tool for investigating mineral and rock systems at pressures up to ~4 GPa and temperatures up to ~1800°C. It is particularly well-suited for studying crustal and uppermost mantle processes, including the formation of this compound-rich garnets in metamorphic rocks and the crystallization of magmas.
Diamond Anvil Cell (DAC)
The diamond anvil cell is a powerful device for achieving extremely high pressures, often exceeding 100 GPa. While the sample size is microscopic, the transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample at high P-T conditions using techniques like X-ray diffraction and Raman spectroscopy.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on this compound-bearing systems.
Table 1: Experimental Conditions for this compound and this compound-Almandine Synthesis
| Garnet Composition | Pressure (GPa) | Temperature (°C) | Duration (hours) | Apparatus | Starting Materials | Reference |
| This compound₁₀₀ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Al₂O₃, SiO₂ powders | [1] |
| Py₈₇Alm₁₂ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₇₈Alm₂₂ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₆₇Alm₃₂ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₅₇Alm₄₃ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₄₈Alm₅₂ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₃₁Alm₆₈ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₂₃Alm₇₆ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₁₄Alm₈₆ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Py₉Alm₉₁ | 4.0 | 1200 | 48 | Multi-Anvil | MgO, Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
| Almandine₁₀₀ | 4.0 | 1200 | 48 | Multi-Anvil | Fe, Fe₂O₃, Al₂O₃, SiO₂ powders | [1] |
Table 2: Experimental Conditions for this compound-Grossular System
| System | Pressure (GPa) | Temperature (°C) | Duration | Apparatus | Starting Materials | Observations | Reference |
| This compound-Grossular | 2.5 | 800-1500 | Not specified | Piston-Cylinder | Natural and synthetic materials | Max. This compound in grossular ~10 mol% | [2] |
| This compound-Grossular | 3.0 | 1300-1725 | Not specified | Piston-Cylinder | Dehydrated gels | Incongruent melting of this compound and grossular | [2] |
| This compound-Grossular | 6.0 | Not specified | 30 minutes | Multi-Anvil | Glass particles | Study of exsolution stability | [3] |
Table 3: Compositional Data of Synthetic Cr-Bearing Pyropes (from EPMA)
| Sample | MgO (wt%) | Al₂O₃ (wt%) | SiO₂ (wt%) | FeO (wt%) | CaO (wt%) | Cr₂O₃ (wt%) | MnO (wt%) | TiO₂ (wt%) |
| Sample 1 | 20.47 | 18.78 | 41.82 | 4.54 | 5.75 | 7.42 | 0.35 | 0.19 |
| Sample 2 | 20.73 | 20.73 | 42.14 | 5.92 | 4.30 | 1.06 | 0.17 | 0.93 |
Data derived from oxide weight percentages presented in the source literature.[4][5]
Experimental Protocols
The following are detailed protocols for the synthesis and analysis of this compound-bearing garnets using common high-pressure techniques.
Protocol 1: Synthesis of this compound-Almandine Solid Solution in a Multi-Anvil Press
Objective: To synthesize a series of this compound-almandine solid solution garnets at high pressure and temperature.
Materials and Equipment:
-
High-purity oxides: MgO, Al₂O₃, SiO₂, Fe₂O₃, and Fe metal powder.
-
Agate mortar and pestle
-
Muffle furnace
-
Platinum or gold capsules
-
Multi-anvil press (e.g., Walker-type) with tungsten carbide or sintered diamond anvils.
-
MgO or zirconia octahedron (pressure medium).
-
Graphite (B72142) or LaCrO₃ furnace.
-
Type C or D thermocouple.
-
Welding equipment for sealing capsules.
-
Polishing equipment.
-
Electron Probe Micro-Analyzer (EPMA).
Procedure:
-
Starting Material Preparation:
-
Calculate the stoichiometric amounts of MgO, Al₂O₃, SiO₂, Fe₂O₃, and Fe metal powder required for the desired this compound-almandine composition.
-
Thoroughly mix and grind the powders in an agate mortar under acetone for at least 3 hours to ensure homogeneity.
-
Dry the mixed powder in a muffle furnace at 200°C for over 12 hours to remove any adsorbed water.[1]
-
-
Sample Encapsulation:
-
Multi-Anvil Assembly:
-
Place the sealed capsule inside the furnace (graphite or LaCrO₃).
-
Position the thermocouple tip adjacent to the capsule.
-
Embed the furnace and capsule assembly within the MgO or zirconia octahedron.
-
Place the octahedron within the multi-anvil press, surrounded by the tungsten carbide or sintered diamond anvils.
-
-
High-Pressure and High-Temperature Experiment:
-
Slowly increase the pressure to the target value (e.g., 4.0 GPa) over several hours.[1][6]
-
Once the target pressure is reached and stabilized, begin heating the sample to the desired temperature (e.g., 1200°C) at a controlled rate (e.g., 10-20°C/min).[1][6]
-
Maintain the target P-T conditions for the desired duration (e.g., 48 hours) to allow for complete reaction and crystal growth.[1]
-
-
Quenching and Decompression:
-
Rapidly quench the experiment by turning off the power to the furnace. This preserves the high-pressure mineral assemblage.
-
Slowly decompress the apparatus over several hours to prevent the sample from fracturing.
-
-
Sample Recovery and Analysis:
-
Carefully extract the octahedron and retrieve the capsule.
-
Mount the capsule in epoxy, and then grind and polish it to expose a cross-section of the experimental charge.
-
Analyze the chemical composition and homogeneity of the synthesized garnets using an Electron Probe Micro-Analyzer (EPMA).
-
Protocol 2: Piston-Cylinder Experiment for this compound-Grossular Phase Equilibria
Objective: To investigate the phase stability and miscibility in the this compound-grossular system.
Materials and Equipment:
-
Starting materials: dehydrated gels of this compound and grossular composition, or finely ground natural/synthetic this compound and grossular.
-
Platinum or gold capsules.
-
Piston-cylinder apparatus.
-
Graphite furnace.
-
Talc-Pyrex or NaCl pressure-transmitting medium.
-
Type B or S thermocouple.
-
Welding equipment.
-
Petrographic microscope.
-
X-ray diffractometer (XRD).
-
Electron Probe Micro-Analyzer (EPMA).
Procedure:
-
Starting Material Preparation:
-
Prepare starting materials of desired compositions along the this compound-grossular join. This can be a mixture of end-member gels or powders.
-
-
Sample Encapsulation:
-
Load the starting material into a platinum or gold capsule.
-
Add a controlled amount of water if investigating hydrous conditions.
-
Weld the capsule shut.
-
-
Piston-Cylinder Assembly:
-
Place the capsule within a graphite furnace.
-
Surround the furnace with a pressure-transmitting medium (e.g., talc-Pyrex or NaCl) within the pressure vessel.
-
Position the thermocouple near the sample capsule.
-
-
High-Pressure and High-Temperature Experiment:
-
Quenching and Decompression:
-
Quench the experiment by cutting power to the furnace.
-
Slowly decompress the apparatus.
-
-
Sample Analysis:
-
Recover the capsule and prepare a polished section.
-
Identify the resulting mineral phases using a petrographic microscope and confirm with X-ray diffraction.
-
Determine the chemical composition of the synthesized phases using EPMA to establish phase boundaries and solid solution limits.
-
Visualizations
The following diagrams illustrate the experimental workflow for high-pressure synthesis and the logical relationships in this compound-bearing systems.
References
Application Notes and Protocols for Electron Probe Microanalysis (EPMA) of Pyrope Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Probe Microanalysis (EPMA) is a powerful, non-destructive technique for in-situ, quantitative elemental analysis of solid materials on a micron scale. This document provides a detailed application note and protocol for the compositional analysis of pyrope garnet using EPMA. This compound, a magnesium-aluminum silicate (B1173343) mineral (Mg₃Al₂Si₃O₁₂), is a key indicator mineral in geochemical and petrological studies, particularly in the exploration for diamond-bearing kimberlites and in understanding mantle processes. Its chemical composition, including major, minor, and trace elements, provides valuable information about its formation conditions, such as pressure, temperature, and the chemical environment.
Accurate determination of this compound composition is crucial for:
-
Geothermobarometry: Constraining the pressure and temperature conditions of rock formation.
-
Petrogenetic studies: Understanding the origin and evolution of igneous and metamorphic rocks.
-
Diamond exploration: Identifying this compound garnets with compositions indicative of diamond-bearing mantle regions.
This guide outlines the necessary steps from sample preparation to data analysis to ensure high-quality, reproducible results.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantitative analysis by EPMA.[1][2] The primary objective is to create a flat, highly polished, and conductive surface.
-
Mounting:
-
Individual this compound grains or rock fragments containing this compound should be mounted in 1-inch or 25mm round epoxy mounts.
-
For in-situ analysis within a rock matrix, a standard petrographic thin section (27 x 46 mm) should be prepared.[2]
-
Ensure the sample is properly labeled.
-
-
Grinding and Polishing:
-
The mounted sample is ground using a series of progressively finer abrasive papers to achieve a flat surface.
-
Polishing is then performed using diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm).
-
The final polishing step should use a 0.25 µm diamond paste or a colloidal silica (B1680970) suspension to achieve a mirror-like, scratch-free surface.[1]
-
-
Cleaning:
-
After polishing, the sample must be thoroughly cleaned to remove any residual polishing compound and debris.
-
Ultrasonic cleaning in deionized water or ethanol (B145695) for 5-10 minutes is recommended.
-
The sample should be dried completely using a dust-free blower or in a low-temperature oven.
-
-
Carbon Coating:
-
As this compound is a silicate mineral and thus an electrical insulator, a conductive coating is necessary to prevent charging under the electron beam.[2]
-
A thin, uniform layer of high-purity carbon (typically 20-30 nm) is deposited onto the sample surface using a carbon coater. This is the preferred coating for quantitative analysis of silicates as it minimizes X-ray absorption.[2]
-
EPMA Instrumentation and Analytical Conditions
The following protocol is designed for a modern wavelength-dispersive (WDS) electron probe microanalyzer.
-
Instrument Setup:
-
Ensure the instrument is at high vacuum (< 5x10⁻⁵ Pa).
-
Insert the carbon-coated sample and standards into the sample holder and load into the instrument.
-
Allow sufficient time for the sample chamber to pump down to high vacuum.
-
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV is typically used for major and minor element analysis in silicates.[3][4]
-
Beam Current: 15-20 nA is recommended for stable analysis of major elements. Higher currents (e.g., 60 nA or more) may be used for trace element analysis, but potential beam damage should be monitored.[5][6]
-
Beam Diameter: A focused beam (<1 µm) can be used for homogenous samples. For potentially beam-sensitive areas or to average over very small-scale heterogeneity, a slightly defocused beam (3-10 µm) is advisable.[5][6]
-
-
Spectrometer Configuration and Counting Times:
-
The selection of diffracting crystals in the WDS spectrometers is crucial for optimal peak resolution and intensity.
-
Counting times should be sufficient to achieve desired statistical precision. Longer counting times are required for minor and trace elements.[7]
-
| Element | X-ray Line | Crystal | Peak Time (s) | Bkg Time (s) |
| Si | Kα | TAP | 20 | 10 |
| Al | Kα | TAP | 20 | 10 |
| Mg | Kα | TAP | 20 | 10 |
| Fe | Kα | LIF | 30 | 15 |
| Ca | Kα | PET | 30 | 15 |
| Mn | Kα | LIF | 40 | 20 |
| Cr | Kα | PET | 40 | 20 |
| Ti | Kα | PET | 40 | 20 |
| Na | Kα | TAP | 20 | 10 |
Note: Bkg Time refers to the time spent on each of the two background positions.
-
Calibration Standards:
| Element | Standard Material |
| Si, Al | Almandine Garnet |
| Mg | This compound Garnet, Forsterite |
| Fe | Almandine Garnet, Fayalite |
| Ca | Grossular Garnet, Diopside |
| Mn | Spessartine Garnet, Rhodonite |
| Cr | Chromite, Uvarovite Garnet |
| Ti | Rutile |
| Na | Albite |
Data Acquisition and Processing
Qualitative Analysis (Optional)
-
Before quantitative analysis, an Energy Dispersive Spectroscopy (EDS) scan can be performed to quickly identify all elements present in the sample.
Quantitative Analysis
-
Standardization:
-
Measure the X-ray intensities for each element on the corresponding primary standards using the analytical conditions defined above.
-
-
Sample Analysis:
-
Navigate to the points of interest on the this compound sample using the backscattered electron (BSE) image.
-
Acquire X-ray counts for all elements at each analysis point. It is recommended to analyze multiple points on a single grain to check for compositional homogeneity.
-
Data Reduction and Correction
Raw X-ray intensities must be corrected for various matrix effects to yield accurate elemental concentrations.[8]
-
Background Subtraction: The background intensity on either side of the characteristic X-ray peak is measured and subtracted from the peak intensity.
-
Matrix Corrections (ZAF or PAP):
-
Z-effect (Atomic Number): Corrects for differences in electron backscattering and stopping power between the standard and the sample.
-
A-effect (Absorption): Corrects for the absorption of X-rays as they travel out of the sample.
-
F-effect (Fluorescence): Corrects for secondary X-ray fluorescence, where X-rays from one element excite characteristic X-rays of another element.
-
These corrections are applied iteratively using either the ZAF or the more advanced PAP (Pouchou and Pichoir) model.[8]
-
-
Interference Corrections:
-
Check for potential spectral overlaps between X-ray lines of different elements (e.g., Ti Kβ on V Kα). If significant, an interference correction must be applied by measuring the interfering element on a standard that is free of the element of interest.[9]
-
-
Formula Calculation:
-
The corrected elemental weight percentages are converted to oxide weight percentages.
-
The mineral formula is then calculated on the basis of a fixed number of oxygen atoms (12 for garnet). This allows for the evaluation of the stoichiometry and the proportions of different garnet end-members (e.g., this compound, almandine, grossular).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables provide examples of typical this compound compositions from different geological settings.
Table 1: Representative this compound Compositions (Oxide wt%)
| Oxide | Mantle Xenolith¹ | UHP Metamorphic Rock² |
| SiO₂ | 41.67 | 42.55 |
| TiO₂ | 0.15 | 0.02 |
| Al₂O₃ | 18.05 | 24.85 |
| Cr₂O₃ | 6.95 | <0.01 |
| FeO | 5.44 | 4.85 |
| MnO | 0.45 | 0.05 |
| MgO | 21.55 | 26.95 |
| CaO | 5.82 | 0.55 |
| Total | 100.08 | 99.82 |
¹Data from a Cr-pyrope from a mantle xenolith.[10] ²Representative composition of nearly pure this compound from the Dora-Maira Massif.[11]
Table 2: Cations per Formula Unit (based on 12 oxygens)
| Cation | Mantle Xenolith¹ | UHP Metamorphic Rock² |
| Si | 2.99 | 3.01 |
| Ti | 0.01 | 0.00 |
| Al | 1.53 | 2.07 |
| Cr | 0.40 | 0.00 |
| Fe²⁺ | 0.33 | 0.29 |
| Mn | 0.03 | 0.00 |
| Mg | 2.30 | 2.84 |
| Ca | 0.45 | 0.04 |
| Total X | 3.11 | 3.17 |
| Total Y | 1.94 | 2.07 |
| Total Z | 2.99 | 3.01 |
¹Calculated from data in Table 1.[10] ²Calculated from data in Table 1.[11]
Conclusion
Electron Probe Microanalysis is an indispensable tool for obtaining precise and accurate compositional data for this compound garnet. Adherence to the detailed protocols for sample preparation, instrument calibration, and data analysis outlined in this document will ensure high-quality data suitable for advanced petrological and geochemical interpretations. The ability to quantify major and minor element concentrations at the micron scale provides critical insights into the geological history of the host rocks and is a cornerstone of modern Earth science research.
References
- 1. gfz.de [gfz.de]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. Müller, S et al. (2021): EPMA major element data for core and rim compositions of clinopyroxene [doi.pangaea.de]
- 4. minsocam.org [minsocam.org]
- 5. geology.wisc.edu [geology.wisc.edu]
- 6. rruff.net [rruff.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.dal.ca [cdn.dal.ca]
- 9. documentation.help [documentation.help]
- 10. researchgate.net [researchgate.net]
- 11. mindat.org [mindat.org]
Application Note: Characterization of Pyrope Garnet using Raman Spectroscopy
Audience: Researchers, scientists, and professionals in geology, mineralogy, gemology, and materials science.
Abstract: This document provides a detailed guide to the characterization of pyrope garnet (Mg₃Al₂Si₃O₁₂) using Raman spectroscopy. It outlines the fundamental principles, experimental protocols for sample preparation and data acquisition, and key spectral features for accurate identification. Raman spectroscopy offers a rapid, non-destructive, and highly specific method for mineral analysis, making it an invaluable tool for distinguishing this compound from other garnet species and characterizing its chemical variations.
Introduction
This compound is a magnesium-aluminum silicate (B1173343) mineral belonging to the garnet group.[1] Garnets are nesosilicates with a general chemical formula of X₃Y₂(SiO₄)₃, where the X and Y sites can be occupied by various divalent and trivalent cations, respectively, leading to a wide range of chemical and physical properties.[1][2] this compound is a key mineral in the Earth's upper mantle and is often found in high-pressure metamorphic rocks and certain igneous rocks. Its presence and composition can provide crucial information about the geological conditions of its formation.
Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules and crystal lattices.[3] When light interacts with a material, it can be scattered inelastically, resulting in a shift in energy. This energy shift, known as the Raman shift, is characteristic of the specific chemical bonds and crystal structure of the material, providing a unique spectral "fingerprint".[4] For this compound and other garnets, Raman spectroscopy allows for unambiguous identification, differentiation between solid solution members (e.g., this compound-almandine series), and detection of specific elements like chromium.[2][5] Its non-destructive nature is particularly advantageous for the analysis of valuable geological and gemological samples.[2][4]
Principle of Raman Spectroscopy for this compound Characterization
The Raman spectrum of this compound is characterized by distinct peaks corresponding to specific vibrational modes of the SiO₄ tetrahedra and the motion of cations within the crystal lattice.[6][7] The primary vibrational modes observed in garnets are:
-
High-Frequency Region (800-1100 cm⁻¹): Associated with the internal stretching modes of the Si-O bonds within the SiO₄ tetrahedra.[6][8]
-
Mid-Frequency Region (450-650 cm⁻¹): Related to the bending vibrations of the SiO₄ tetrahedra.[6][8]
-
Low-Frequency Region (< 450 cm⁻¹): Corresponds to rotational and translational modes of the SiO₄ tetrahedra, as well as translational motions of the divalent cations (Mg²⁺ in this compound) in the dodecahedral (X) sites.[6][9]
The precise positions of these Raman peaks are highly sensitive to the chemical composition of the garnet. For instance, as the larger Fe²⁺ cation substitutes for Mg²⁺ in the this compound-almandine solid solution series, the Raman peaks associated with Si-O stretching and bending, and the rotation of the SiO₄ tetrahedron, shift to lower wavenumbers.[8][10] This systematic shift allows for the semi-quantitative analysis of garnet composition.
Key Raman Spectral Features of this compound
The Raman spectrum of this compound provides a unique fingerprint for its identification. The major peaks are grouped into three main regions.[6][11] The exact peak positions can vary slightly based on compositional impurities.
Table 1: Characteristic Raman Peaks of this compound Garnet
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Symmetry | Reference |
| ~1046 - 1062 | Si-O stretching (ν₁) | F₂g, Eg | [1][6] |
| ~913 - 921 | Si-O stretching (ν₁) | A₁g | [1][6] |
| ~860 - 867 | Si-O stretching (ν₃) | Eg | [1][6] |
| ~644 | Si-O bending (ν₄) / SiO₄ rotation | F₂g | [6] |
| ~560 - 564 | SiO₄ rotation | A₁g | [6] |
| ~431 | SiO₄ bending / rotation | F₂g | [6] |
| ~364 - 365 | Rotational mode of SiO₄ tetrahedron (R(SiO₄)) | A₁g | [6][9] |
| ~309 | Translational mode of SiO₄ tetrahedron (T(SiO₄)) | Eg | [6] |
| ~222 | Translational mode of SiO₄ tetrahedron (T(SiO₄)) | F₂g | [9] |
| ~192 | Translational mode of Mg²⁺ cation (T(Mg)) | F₂g | [6] |
Note: Peak assignments and positions are based on aggregated data from multiple studies.[1][6][9][11] Minor variations are expected due to instrumental differences and minor compositional variations in natural samples.
Distinguishing this compound from other common garnets like almandine and grossular is straightforward due to significant differences in their Raman spectra, particularly in the positions of the high-frequency Si-O stretching modes and the low-frequency cation translational modes.[1][8]
Experimental Protocols
Protocol 1: Sample Preparation
Raman spectroscopy requires minimal sample preparation, which is one of its key advantages.[4]
Objective: To prepare a this compound sample for Raman analysis, ensuring a clean surface suitable for laser focusing.
Materials:
-
This compound sample (e.g., single crystal, polished block, or petrographic thin section).
-
Deionized water and/or ethanol (B145695).
-
Lint-free wipes or cloths.
-
Polishing equipment (if required): grit powder, polishing glass or laps.[3]
-
Microscope slides.
Procedure:
-
Initial Inspection: Examine the sample to select a representative, inclusion-free area for analysis.
-
Cleaning: Gently clean the surface of the sample with a lint-free wipe moistened with ethanol or deionized water to remove dust, oils, or other surface contaminants. Allow the sample to air dry completely.
-
Surface Planarization (if necessary):
-
For single-point spectral acquisition, a perfectly flat surface is not strictly necessary.[12][13]
-
For Raman imaging or mapping, a flat, polished surface is preferable to ensure consistent focus across the measurement area.[12]
-
If the sample is a rough solid, it can be cut to create a flat face and then polished using progressively finer grit powders on a polishing lap.[3][12] Rinse the sample thoroughly after polishing to remove any residue.[3]
-
-
Mounting:
Protocol 2: Instrument Setup and Data Acquisition
Objective: To configure a Raman spectrometer and acquire high-quality spectra from the this compound sample.
Instrumentation:
-
Raman microscope system
-
Microscope objectives (e.g., 20x, 50x)
-
Silicon (Si) standard for calibration
Procedure:
-
Instrument Startup: Turn on the spectrometer, laser, and associated computer and software according to the manufacturer's instructions. Allow the system to stabilize.
-
Wavenumber Calibration:
-
Place the silicon standard on the microscope stage.
-
Focus the laser on the silicon surface.
-
Acquire a spectrum of the silicon standard. The primary peak should be at 520.7 cm⁻¹.
-
If the peak position deviates, perform a calibration routine as specified by the instrument software to ensure wavenumber accuracy.
-
-
Sample Focusing:
-
Replace the silicon standard with the prepared this compound sample.
-
Using the microscope's white light illumination, locate the target area for analysis.
-
Focus the laser onto the sample surface. The optimal focus will yield the strongest Raman signal.
-
-
Data Acquisition Parameters:
-
Laser Wavelength: A 532 nm laser is commonly used.[10] However, if the sample exhibits high fluorescence, a longer wavelength laser (e.g., 633 nm or 785 nm) may be necessary to improve the signal-to-noise ratio.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal (e.g., 1-5 mW at the sample).[10] High laser power can cause sample heating or damage.
-
Objective: A long working-distance objective (e.g., 20x or 50x) is typically suitable.[10]
-
Acquisition Time & Accumulations: Set an appropriate acquisition time (e.g., 10-60 seconds) and number of accumulations (e.g., 2-5 scans).[10][14] Longer times and more accumulations will improve the signal-to-noise ratio but increase the total measurement time.
-
Spectral Range: Set the spectrometer to collect data from approximately 100 cm⁻¹ to 1200 cm⁻¹ to cover all key this compound peaks.[10]
-
-
Spectrum Collection: Acquire the Raman spectrum. If the baseline is high due to fluorescence, adjust the acquisition parameters or switch to a different laser wavelength.
Data Presentation and Visualization
Logical Workflow for this compound Characterization
The following diagram illustrates the logical workflow for identifying and characterizing a this compound sample using Raman spectroscopy.
Caption: Workflow for this compound identification via Raman spectroscopy.
Experimental Process Flow
This diagram details the step-by-step experimental process from sample handling to final data output.
Caption: Step-by-step experimental protocol for Raman analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 4. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]
- 5. ijcs.ro [ijcs.ro]
- 6. rruff.net [rruff.net]
- 7. Raman spectroscopy of garnet-group minerals [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Sample preparation – Nanophoton [nanophoton.net]
- 14. gia.edu [gia.edu]
Application Notes & Protocols: Pyrope Geochemistry in Mantle Petrology
Introduction: The Significance of Pyrope Garnet
This compound, a magnesium-aluminum silicate (B1173343) garnet, is a critical mineral in the study of the Earth's upper mantle. Its presence in ultramafic rocks, particularly as xenocrysts brought to the surface by kimberlite eruptions, provides a direct window into the composition, thermal state, and geological history of the subcontinental lithospheric mantle (SCLM).[1][2] The complex chemistry of Cr-pyrope preserves a robust record of mantle processes, including melt extraction, metasomatism (the chemical alteration of a rock by fluids), and the pressure-temperature conditions of its formation.[1][2][3] Consequently, the geochemical analysis of this compound is a cornerstone of modern mantle petrology and a vital tool in diamond exploration.[4][5][6] These indicator minerals are released into the environment through the weathering and erosion of their host kimberlite intrusions, allowing for their collection in stream and soil samples.[3][5]
Key Applications
The analysis of this compound geochemistry has several key applications in mantle petrology:
-
Diamond Prospectivity Assessment: The chemical composition of this compound is one of the most effective tools for identifying diamondiferous kimberlites.[6] Specifically, the relative concentrations of chromium (Cr) and calcium (Ca) are used to classify garnets. Subcalcic, high-Cr pyropes (classified as G10 garnets) are strongly associated with diamond-bearing harzburgites and are considered a primary indicator of high diamond potential.[4][6][7] The significant percentage of such diamond-associated pyropes in a sample strongly increases the likelihood of discovering economically viable diamond deposits.[3]
-
Mantle Thermobarometry: The partitioning of certain elements in this compound is temperature and pressure-dependent. The nickel (Ni) content in this compound, for instance, can be used as a geothermometer to estimate the equilibration temperature of the garnet within the mantle.[1][2] When combined with pressure estimates, these temperatures allow for the reconstruction of the geotherm (the rate at which temperature increases with depth) of the lithospheric mantle, providing insights into its thermal state and thickness.[6][7]
-
Characterizing Mantle Processes: Trace element signatures, especially Rare Earth Element (REE) patterns, in this compound reveal the history of depletion and enrichment events in the mantle.[3]
-
Melt Extraction: The degree of depletion of a mantle rock (the extent to which it has been melted) is indicated by its Cr content.[1]
-
Metasomatism: Subsequent enrichment or alteration by mantle fluids leaves distinct geochemical fingerprints. "Humped" or "sinusoidal" REE patterns, for example, are interpreted as evidence of metasomatic overprinting by silicate or carbonatite melts.[3]
-
-
Mapping Lithospheric Stratigraphy: By analyzing a large number of individual this compound grains from a single volcanic pipe or sedimentary sample, it is possible to map the chemical and lithological variations of the underlying mantle column.[1][2] This statistical approach provides a cross-section of the mantle stratigraphy, revealing the vertical distribution of different rock types (e.g., lherzolite, harzburgite) and their chemical characteristics at various depths.[1]
Experimental Protocols & Data Presentation
A comprehensive study of this compound geochemistry involves a multi-step workflow from sample collection to data interpretation.
Caption: Experimental workflow for this compound geochemical analysis.
Protocol: Sample Preparation and Mineral Selection
-
Sample Collection: Collect bulk samples of weathered kimberlite or heavy mineral concentrates from stream sediments.
-
Concentration: Process the bulk samples to concentrate heavy minerals (specific gravity > 2.9 g/cm³). This typically involves crushing, sieving, and using techniques like gravity separation (panning, shaking tables) or dense media separation.
-
Mineral Picking: Under a binocular microscope, hand-pick individual this compound grains. Pyropes are typically identified by their characteristic purple-red to orange-red color and glassy luster.
-
Mounting and Polishing: Mount the selected grains in an epoxy resin puck. Grind and polish the mount to expose the interior of the grains, finishing with a fine diamond paste (e.g., 1 µm) to achieve a smooth, flat surface suitable for microanalysis.
Protocol: Major Element Analysis via EPMA
Electron Probe Microanalysis (EPMA) is used to determine the concentrations of major and minor elements (e.g., Si, Al, Cr, Fe, Mn, Mg, Ca, Na, Ti).
-
Carbon Coating: Apply a thin, conductive carbon coat to the polished sample puck to prevent charge buildup under the electron beam.
-
Instrument Setup: Configure the EPMA according to standard operating procedures. Typical conditions are summarized in Table 2.
-
Calibration: Calibrate the instrument using well-characterized mineral standards (e.g., natural and synthetic olivine, garnet, pyroxene).
-
Data Acquisition: Analyze the core and rim of each garnet grain, or perform line scans/maps to investigate zoning. Collect X-ray counts for each element.
-
Data Correction: Apply a matrix correction procedure (e.g., ZAF or PAP) to convert raw X-ray counts into oxide weight percentages (wt%).
| Parameter | Typical Setting | Purpose |
| Accelerating Voltage | 15-20 kV | Excites electrons from the target elements. |
| Beam Current | 10-20 nA | Controls the intensity of the electron beam. |
| Beam Spot Size | 1-5 µm | Defines the analytical area. |
| Counting Time | 10-30 s per element | Determines the precision of the measurement. |
| Key Elements | SiO₂, Al₂O₃, Cr₂O₃, FeO, MnO, MgO, CaO, Na₂O, TiO₂ | Standard suite for garnet classification. |
| Standards | This compound, Diopside, Chromite, Ilmenite | Used for instrument calibration. |
| Table 1: Typical EPMA operating conditions for this compound analysis. |
Protocol: Trace Element Analysis via LA-ICP-MS
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is used to measure low-concentration trace elements, including Rare Earth Elements (REE), High Field Strength Elements (HFSE), and transition metals (e.g., Ni, Zn, Ga, Sr, Y, Zr).[8][9]
-
Instrument Tuning: Tune the ICP-MS for optimal sensitivity and low oxide production rates (e.g., ThO/Th < 0.5%).
-
Calibration and Standards: Use an external standard for calibration, typically a certified reference glass like NIST SRM 610/612, analyzed periodically throughout the analytical session. An internal standard, often an element measured by EPMA (like CaO or SiO₂), is used to correct for variations in ablation yield and instrument drift.[8]
-
Data Acquisition: Position the laser over the desired analytical spot on the garnet grain (often in the same location as the EPMA analysis for direct comparison). Ablate the material and transport the resulting aerosol into the ICP-MS for analysis.
-
Data Processing: Process the time-resolved signal to subtract the gas background, select the stable signal interval, and calculate element concentrations relative to the internal and external standards.
| Parameter | Typical Setting | Purpose |
| Laser Type | Excimer (e.g., 193 nm ArF) | Provides high-energy, short-wavelength pulses. |
| Laser Fluence | 3-5 J/cm² | Energy density of the laser beam. |
| Repetition Rate | 5-10 Hz | Frequency of laser pulses. |
| Spot Size | 30-50 µm | Defines the ablation crater diameter. |
| Carrier Gas | Helium (He), mixed with Argon (Ar) | Transports the ablated aerosol to the plasma. |
| Key Elements | REE (La-Lu), Ni, Zn, Ga, Sr, Y, Zr, Nb, Hf, Ta | Provides detailed petrogenetic information. |
| Standards | NIST SRM 610/612, GSE-1G, BCR-2G | External calibration and quality control. |
| Table 2: Typical LA-ICP-MS operating conditions for this compound analysis. |
Data Interpretation
The acquired geochemical data is interpreted to understand mantle conditions and processes.
Garnet Classification
This compound garnets are classified based on their Cr₂O₃ and CaO contents, which reflect the bulk composition of their source rock.[7] This classification is fundamental for assessing diamond potential.[6]
| Classification | Cr₂O₃ (wt%) | CaO (wt%) | Associated Mantle Lithology | Diamond Potential |
| G9 (Lherzolitic) | 1 - 10 | > 4 | Lherzolite | Moderate |
| G10 (Harzburgitic) | 3 - 15 | < 4 | Harzburgite / Dunite | High |
| G11 (Eclogitic) | < 1 | > 4 | Eclogite | Variable |
| G12 (Wehrlitic) | 1 - 10 | High (>10) | Wehrlite | Low |
| Table 3: Simplified geochemical classification of mantle-derived this compound garnets.[6][7] |
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// Data Nodes data_maj [label="Major Elements\n(Cr₂O₃, CaO, MgO)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; data_trace [label="Trace Elements\n(Ni, REE, Y, Zr)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
// Intermediate Interpretation Nodes interp_class [label="Garnet Classification\n(G9, G10)", fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; interp_pt [label="P-T Conditions\n(Ni-in-Garnet Temp)", fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; interp_meta [label="Metasomatic Signature\n(Humped/Sinusoidal REE)", fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; interp_deplete [label="Depletion Degree\n(High Cr, Low Fe, Y, Ti)", fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"];
// Final Interpretation Nodes final_diamond [label="Diamond Potential\n(High % of G10)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; final_geotherm [label="Lithospheric Geotherm\n& Thickness", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; final_history [label="Mantle Evolution History\n(Melting + Metasomatism)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];
// Connections data_maj -> interp_class [label="Cr-Ca Plot"]; data_maj -> interp_deplete; data_trace -> interp_pt [label="TNi Thermometry"]; data_trace -> interp_meta [label="REE Patterns"]; data_trace -> interp_deplete;
interp_class -> final_diamond; interp_pt -> final_geotherm; interp_meta -> final_history; interp_deplete -> final_history; final_geotherm -> final_diamond [label="Diamond Stability"]; }
Caption: Logical flow from geochemical data to petrological interpretation.
Geochemical Pathways and Mantle Processes
The trace element composition of this compound provides a narrative of the mantle's history.
-
Partial Melting (Depletion): During melting, elements like Fe, Y, Ti, and Ga are preferentially removed with the melt.[1] This leaves the residual mantle peridotite, and the pyropes within it, depleted in these elements but enriched in compatible elements like Cr. Therefore, high Cr content is a primary indicator of a high degree of melt extraction.[1]
-
Metasomatism (Enrichment): The depleted and rigid lithospheric mantle can later be infiltrated by melts or fluids percolating from the deeper, convecting asthenosphere. These metasomatic agents are rich in incompatible elements.
-
Silicate Metasomatism: Infiltration by silicate melts enriches the mantle in elements like Ti, Fe, and Heavy REE (HREE), often resulting in "humped" REE patterns in newly formed or re-equilibrated pyropes.[3]
-
Carbonatite Metasomatism: Carbonatite melts are highly enriched in Light REE (LREE) and elements like Sr and Nb. Their interaction with the mantle produces pyropes with highly enriched LREE and distinctive "sinusoidal" REE patterns.[3]
-
Caption: Geochemical pathways influencing this compound composition in the mantle.
Conclusion
This compound geochemistry is an indispensable tool for probing the Earth's upper mantle. Through systematic analytical protocols involving EPMA and LA-ICP-MS, researchers can extract detailed information about mantle lithology, thermal state, and evolutionary history. This data is not only fundamental to academic research in petrology and geochemistry but also has significant practical applications, most notably in guiding exploration for new diamond resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. emgs.org.uk [emgs.org.uk]
- 5. geokniga.org [geokniga.org]
- 6. Diamond Exploration Potential of the Northern East European Platform [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pierrelanari.com [pierrelanari.com]
- 9. pierrelanari.com [pierrelanari.com]
Application Notes and Protocols: Pyrope as a Geothermobarometer in Metamorphic Terranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrope, a magnesium-aluminum silicate (B1173343) garnet end-member (Mg₃Al₂Si₃O₁₂), is a critical mineral in metamorphic petrology for deciphering the pressure-temperature (P-T) conditions of rock formation and evolution. Its stability and compositional variations, particularly the ratio of magnesium to iron, are sensitive to changes in pressure and temperature. This makes this compound-rich garnet an invaluable geothermobarometer, providing insights into the tectonic processes that shape the Earth's crust and upper mantle.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound-rich garnet as a geothermobarometer in metamorphic terranes. Detailed experimental protocols for sample preparation, mineral analysis, and P-T calculations are presented, along with structured data tables for reference.
Principles of this compound Geothermobarometry
The application of this compound in geothermobarometry is primarily based on the principles of chemical equilibrium between garnet and other coexisting minerals. Two main types of reactions are utilized:
-
Fe-Mg Exchange Thermometry: These thermometers are based on the temperature-dependent exchange of Fe²⁺ and Mg²⁺ between garnet and another ferromagnesian mineral, such as clinopyroxene, orthopyroxene, or biotite.[1][2] The general form of this exchange reaction can be written as:
Mg-silicate₁ + Fe-silicate₂ ⇌ Fe-silicate₁ + Mg-silicate₂
The distribution coefficient (K_D) for this reaction, which is the ratio of Fe/Mg in the two minerals, is a function of temperature.
-
Net Transfer Barometry: These barometers rely on reactions that involve a significant change in volume (ΔV) and are therefore sensitive to pressure.[3] These reactions involve the transfer of components between minerals, leading to changes in the modal abundance and composition of the phases. A classic example is the Garnet-Aluminosilicate-Plagioclase-Quartz (GASP) barometer.
Key Geothermobarometers Involving this compound-rich Garnet
Several well-calibrated geothermobarometers utilize the composition of this compound-rich garnet in specific mineral assemblages.
Garnet-Clinopyroxene (Grt-Cpx) Geothermometer
This thermometer is widely applied to eclogites and other high-pressure mafic rocks. It is based on the Fe-Mg exchange between garnet and clinopyroxene. Various calibrations exist, with the general form:
T (°C) = (A + B * P (kbar)) / (ln(K_D) + C)
Where K_D = (Fe/Mg)Grt / (Fe/Mg)Cpx, and A, B, and C are empirically or experimentally determined constants.
Garnet-Orthopyroxene (Grt-Opx) Geothermobarometer
This pair is commonly used in granulite facies rocks and mantle peridotites. The Fe-Mg exchange provides a thermometer, while the Al content in orthopyroxene coexisting with garnet serves as a barometer.[4]
-
Thermometry (Fe-Mg exchange): Similar to the Grt-Cpx thermometer, it relies on the temperature-dependent partitioning of Fe and Mg.
-
Barometry (Al-in-Opx): The solubility of alumina (B75360) (Al₂O₃) in orthopyroxene in equilibrium with garnet is pressure-dependent. Higher pressures favor the incorporation of Al into the orthopyroxene structure.
Experimental Protocols
Sample Preparation for Electron Probe Microanalysis (EPMA)
Accurate determination of mineral compositions is paramount for reliable geothermobarometric calculations. Electron Probe Microanalysis (EPMA) is the primary technique for obtaining quantitative chemical data from individual mineral grains.
Protocol:
-
Thin Section Preparation:
-
Prepare a standard petrographic thin section (30 µm thick) of the metamorphic rock sample.
-
Ensure the thin section is well-polished to a mirror finish using a series of progressively finer abrasive powders (e.g., diamond paste down to 0.25 µm). A flat, scratch-free surface is crucial for accurate X-ray analysis.[5]
-
The thin section should be uncoated for initial petrographic examination.
-
-
Carbon Coating:
-
Prior to EPMA analysis, the polished thin section must be coated with a thin, uniform layer of carbon.[5]
-
This conductive coating prevents the buildup of electrical charge on the sample surface from the incident electron beam.
-
The carbon coat should be approximately 20-30 nm thick.
-
Electron Probe Microanalysis (EPMA)
Protocol:
-
Instrument Setup and Calibration:
-
Use a wavelength-dispersive X-ray spectrometer (WDS) for high-precision quantitative analysis.
-
Select appropriate analytical conditions. Typical conditions for silicate mineral analysis are:
-
Calibrate the instrument using well-characterized natural and synthetic mineral standards with compositions as close as possible to the unknown minerals being analyzed.[7]
-
-
Data Acquisition:
-
Identify suitable mineral assemblages in textural equilibrium using backscattered electron (BSE) imaging. Look for grains with direct, sharp contacts, free of alteration or reaction rims.
-
Perform multiple spot analyses on the core and rim of garnet grains, as well as on adjacent clinopyroxene, orthopyroxene, or other relevant minerals to assess for chemical zoning.
-
Analyze for all major elements (e.g., Si, Al, Fe, Mg, Mn, Ca, Na, K, Ti).
-
-
Data Reduction:
-
Raw X-ray intensity data must be corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental weight percentages.[8]
-
Recalculate the elemental compositions into mineral formulae based on the number of oxygens (e.g., 12 oxygens for garnet, 6 for pyroxenes).
-
Data Presentation
The following tables summarize representative mineral compositions from different metamorphic terranes that are suitable for geothermobarometric calculations.
Table 1: Representative Garnet and Clinopyroxene Compositions from Eclogites
| Sample | Mineral | SiO₂ | Al₂O₃ | FeO | MgO | MnO | CaO | Na₂O | End-members (mol%) |
| Eclogite 1 | Garnet (core) | 41.25 | 22.15 | 20.50 | 11.50 | 0.45 | 4.15 | - | Alm₄₅ Prp₂₅ Grs₁₁ Sps₁ |
| Garnet (rim) | 41.30 | 22.20 | 19.80 | 12.20 | 0.40 | 4.10 | - | Alm₄₃ Prp₂₇ Grs₁₁ Sps₁ | |
| Clinopyroxene | 53.80 | 11.50 | 7.50 | 12.80 | 0.10 | 12.30 | 6.00 | Di₅₅ Jd₃₀ Hd₁₅ | |
| Eclogite 2 | Garnet (core) | 40.80 | 21.90 | 24.60 | 8.20 | 1.10 | 3.40 | - | Alm₅₄ Prp₁₈ Grs₈ Sps₂ |
| Garnet (rim) | 40.90 | 22.00 | 23.90 | 9.00 | 1.00 | 3.20 | - | Alm₅₂ Prp₂₀ Grs₇ Sps₂ | |
| Clinopyroxene | 54.20 | 10.80 | 9.80 | 11.50 | 0.20 | 11.50 | 5.50 | Di₅₀ Jd₂₅ Hd₂₅ |
Note: End-member calculations are approximate and for illustrative purposes. Data synthesized from multiple literature sources.
Table 2: Representative Garnet and Orthopyroxene Compositions from Granulites
| Sample | Mineral | SiO₂ | Al₂O₃ | FeO | MgO | MnO | CaO |
| Granulite 1 | Garnet | 40.50 | 22.50 | 28.50 | 6.50 | 0.80 | 1.20 |
| Orthopyroxene | 52.10 | 4.50 | 25.80 | 17.20 | 0.30 | 0.10 | |
| Granulite 2 | Garnet | 40.20 | 22.80 | 25.40 | 9.80 | 0.50 | 1.30 |
| Orthopyroxene | 51.80 | 5.20 | 22.50 | 20.10 | 0.20 | 0.20 |
Note: Data synthesized from multiple literature sources.[4]
P-T Calculation Workflow
The following diagram illustrates the logical workflow for determining the pressure-temperature (P-T) path of a metamorphic rock using this compound geothermobarometry.
Caption: Workflow for P-T Path Reconstruction.
Chemical Equilibria in this compound Geothermobarometry
The diagram below illustrates the fundamental chemical exchange reaction that forms the basis of many this compound-based geothermometers.
Caption: Fe-Mg Exchange Equilibrium.
Conclusion
This compound-rich garnet is a powerful tool for quantitative geothermobarometry in metamorphic terranes. By applying rigorous analytical protocols and utilizing well-calibrated thermodynamic models, researchers can extract valuable P-T data from garnet-bearing rocks. This information is crucial for understanding the complex geological processes that occur within the Earth's lithosphere, contributing to our knowledge of mountain building, subduction, and the thermal evolution of the crust. The careful application of the methodologies outlined in these notes will enable the acquisition of robust and meaningful P-T estimates, furthering research in metamorphic petrology and related fields.
References
- 1. "Classical" Thermobarometry [serc.carleton.edu]
- 2. 11 Metamorphic Equilibria – Open Petrology [opengeology.org]
- 3. Metamorphic Petrology; Geology 102C [hacker.faculty.geol.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 6. geology.wisc.edu [geology.wisc.edu]
- 7. jsg.utexas.edu [jsg.utexas.edu]
- 8. uprm.edu [uprm.edu]
Application Notes and Protocols for Measuring Water Content in Pyrope
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrope, a magnesium aluminum silicate (B1173343) garnet (Mg₃Al₂Si₃O₁₂), is a nominally anhydrous mineral (NAM) that can incorporate structurally bound water (as hydroxyl, OH⁻) in trace amounts. The concentration of this water is of significant interest in geosciences as it can influence the physical properties of the Earth's mantle, such as its rheology and melting behavior. Accurate and precise measurement of water content in this compound is therefore crucial for understanding deep-earth water cycles. This document provides detailed application notes and protocols for the principal analytical techniques used to quantify water in this compound.
Analytical Techniques Overview
The primary methods for determining water content in this compound are Fourier-Transform Infrared Spectroscopy (FTIR), Secondary Ion Mass Spectrometry (SIMS), and Hydrogen Manometry. Each technique offers distinct advantages and limitations in terms of sensitivity, spatial resolution, and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A non-destructive technique that is highly sensitive to the stretching vibrations of O-H bonds. It is the most commonly used method for routine analysis but requires calibration with an absolute method.
-
Secondary Ion Mass Spectrometry (SIMS): A high-sensitivity surface analysis technique capable of measuring hydrogen concentrations with high spatial resolution. It is particularly useful for analyzing small sample volumes or for depth profiling.
-
Hydrogen Manometry: A destructive but absolute method that measures the total amount of hydrogen extracted from a sample. It is often used as a primary calibration standard for other techniques like FTIR.
The selection of a particular technique or a combination of techniques depends on the specific research question, sample availability, and desired level of precision and accuracy.
Caption: Logical workflow for the comprehensive analysis of water in this compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters for the analysis of water content in this compound using FTIR, SIMS, and Hydrogen Manometry.
| Parameter | Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary Ion Mass Spectrometry (SIMS) | Hydrogen Manometry |
| Principle | Absorption of infrared radiation by O-H stretching vibrations. | Sputtering of the sample surface with a primary ion beam and analysis of secondary ions (¹H⁻). | Thermal or vacuum extraction of hydrogen from the sample, followed by quantification of the evolved gas. |
| Typical Water Content Range in this compound (ppm H₂O) | 10 - 2200[1] | 2 - 4 (detection limit) up to several hundred[2] | ~50 and above (requires several hundred milligrams of sample) |
| Detection Limit | ~10 ppm H₂O (dependent on sample thickness and clarity) | 2 - 4 ppm H₂O[2][3] | Several tens of micrograms of H₂O (requires large sample mass) |
| Precision | Typically 5-10% | 5-15% | ~5% |
| Accuracy | Dependent on calibration with a primary standard. | Dependent on matrix-matched standards for calibration. | High (absolute method). |
| Spatial Resolution | ~20-50 µm | ~1-10 µm | Bulk analysis (no spatial resolution). |
| Sample Requirement | Doubly polished, oriented crystal of known thickness. | Polished sample surface, often coated with a conductive material. | Several hundred milligrams to grams of sample material. |
| Destructive? | No | Yes (sputters a small crater) | Yes (sample is fused). |
Experimental Protocols
This protocol outlines the steps for quantitative analysis of water in this compound using FTIR spectroscopy based on the Beer-Lambert law.
4.1.1. Principle
The concentration of hydroxyl (OH⁻) groups in a mineral is proportional to the integrated absorbance of the OH-stretching bands in the infrared spectrum, as described by the Beer-Lambert Law:
A = εlc
Where:
-
A is the absorbance
-
ε is the molar absorption coefficient (L mol⁻¹ cm⁻¹)
-
l is the path length (sample thickness in cm)
-
c is the concentration (mol L⁻¹)
4.1.2. Equipment and Materials
-
FTIR spectrometer equipped with a microscope and a liquid nitrogen-cooled MCT detector.
-
Polarizer.
-
Diamond anvil cell (for high-pressure studies, if applicable).
-
Micrometer for thickness measurement.
-
Polishing materials (diamond paste, alumina (B75360) powder).
-
Acetone (B3395972) and ethanol (B145695) for cleaning.
-
This compound crystal.
4.1.3. Sample Preparation
-
Cut a slice of the this compound crystal.
-
Polish both sides of the slice to a mirror finish using progressively finer diamond paste and alumina powder. The final thickness should be between 100 and 500 µm, depending on the expected water content.
-
Accurately measure the thickness of the polished slice at multiple points using a micrometer and calculate the average.
-
Clean the sample thoroughly with acetone and ethanol in an ultrasonic bath to remove any surface contaminants.
-
Dry the sample in an oven at 120°C for at least 4 hours to remove adsorbed atmospheric water.
4.1.4. Data Acquisition
-
Place the prepared this compound sample on the FTIR microscope stage.
-
Select a clear, inclusion-free area for analysis.
-
Acquire a background spectrum through an empty portion of the sample holder.
-
Acquire the sample spectrum. For anisotropic minerals, spectra should be collected with polarized light along the principal optical directions. However, as this compound is isotropic, a single spectrum with unpolarized light is generally sufficient.
-
Set the spectral range to 4000-3000 cm⁻¹. The main OH absorption bands in garnet typically occur between 3500 and 3700 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹ or better.
4.1.5. Data Analysis
-
Baseline correct the acquired spectrum to remove any background curvature. A linear or polynomial baseline is typically used.
-
Integrate the area of the OH absorption peaks.
-
Calculate the water content using the Beer-Lambert law. The molar absorption coefficient (ε) must be known for this compound. This is typically determined by calibrating the FTIR measurements against an absolute method like hydrogen manometry. For this compound-almandine garnets, a molar absorption coefficient of 240 ± 26 L mol⁻¹ cm⁻² has been reported.
-
Convert the concentration from mol/L to ppm H₂O by weight.
Caption: Experimental workflow for FTIR analysis of water in this compound.
This protocol describes the measurement of hydrogen concentration in this compound using SIMS.
4.2.1. Principle
A focused primary ion beam (typically Cs⁺) sputters the sample surface, generating secondary ions. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio. The intensity of the ¹H⁻ secondary ion signal is proportional to the hydrogen concentration in the sample.
4.2.2. Equipment and Materials
-
Secondary Ion Mass Spectrometer (e.g., CAMECA IMS series or a NanoSIMS).
-
Cesium (Cs⁺) primary ion source.
-
Electron flood gun for charge compensation on insulating samples like this compound.
-
High-vacuum coating system (for gold or carbon coating).
-
Polishing materials.
-
Acetone and ethanol.
-
This compound sample and hydrogen-calibrated garnet standards.
4.2.3. Sample Preparation
-
Prepare a polished thick section or grain mount of the this compound sample.
-
Clean the sample thoroughly with acetone and ethanol.
-
Coat the sample with a thin layer of high-purity gold or carbon to ensure surface conductivity and prevent charging during analysis.
-
Load the sample into the SIMS instrument and pump down to ultra-high vacuum (UHV) conditions.
4.2.4. Data Acquisition
-
Select the analysis areas on the this compound sample, avoiding cracks and inclusions.
-
Use a Cs⁺ primary ion beam with an impact energy of ~10 keV.
-
Raster the primary beam over a square area (e.g., 30x30 µm) to create a flat-bottomed crater.
-
Use an electron flood gun to neutralize charge buildup on the sample surface.
-
Detect negative secondary ions.
-
Set the mass spectrometer to measure the ion intensities of ¹H and a matrix element for normalization, typically ³⁰Si.
-
Pre-sputter the analysis area for a few minutes to remove the conductive coat and any surface contamination, and to reach sputtering equilibrium.
-
Acquire data by counting the secondary ion signals for ¹H⁻ and ³⁰Si⁻ over multiple cycles.
4.2.5. Data Analysis
-
Calculate the ¹H⁻/³⁰Si⁻ ratio for each analysis cycle.
-
Plot the ¹H⁻/³⁰Si⁻ ratio versus cycle number to check for depth-wise homogeneity.
-
Average the ratios from the stable portion of the analysis.
-
Calibrate the measured ¹H⁻/³⁰Si⁻ ratios to absolute water concentrations using a calibration curve generated from well-characterized garnet standards with known water contents.
-
The water content of the standards should be determined by an independent, absolute method such as hydrogen manometry.
Caption: Experimental workflow for SIMS analysis of water in this compound.
This protocol provides a general outline for determining the absolute water content in this compound using hydrogen manometry. Detailed operational procedures can vary between specific instrument setups.
4.3.1. Principle
The sample is heated under vacuum to extract all hydrogen-bearing volatiles. These volatiles are then converted to H₂ gas, and the amount of H₂ is quantified by measuring its pressure in a known volume.
4.3.2. Equipment and Materials
-
High-vacuum extraction line with a furnace (e.g., induction or resistance furnace).
-
Molybdenum or platinum crucibles.
-
Cold traps (liquid nitrogen).
-
Pressure gauge (e.g., capacitance manometer).
-
Uranium or hot chromium furnace for converting H₂O to H₂.
-
This compound sample (powdered or small chips).
4.3.3. Sample Preparation
-
Select a pure, inclusion-free fraction of the this compound sample.
-
Crush the sample to a fine powder or small chips.
-
Weigh a substantial amount of the sample (typically several hundred milligrams to a gram) into a pre-cleaned molybdenum or platinum crucible.
-
Load the crucible into the extraction line.
4.3.4. Procedure
-
Evacuate the extraction line to UHV.
-
Degas the sample at a low temperature (e.g., 150-200°C) under vacuum to remove adsorbed atmospheric water.
-
Heat the sample to a high temperature (above its melting point, >1200°C) to release all structural water.
-
The released volatiles are passed through a series of cold traps to separate water from other gases.
-
The trapped water is then passed through a hot uranium or chromium furnace to reduce it to H₂ gas.
-
The H₂ gas is collected in a known volume.
-
The pressure of the H₂ gas is measured using a calibrated pressure gauge.
-
A blank measurement (running the procedure with an empty crucible) should be performed to determine the system's background hydrogen level.
4.3.5. Data Analysis
-
Subtract the blank pressure from the sample pressure.
-
Calculate the moles of H₂ using the ideal gas law (PV=nRT).
-
Convert the moles of H₂ to the mass of H₂O.
-
Calculate the water content of the sample in ppm by weight.
Conclusion
The accurate determination of water content in this compound requires careful selection and application of appropriate analytical techniques. FTIR spectroscopy is a powerful tool for rapid, non-destructive analysis, but it relies on accurate calibration. SIMS provides high-sensitivity, high-spatial-resolution data, which is invaluable for heterogeneous samples. Hydrogen manometry, as an absolute method, is the gold standard for calibration. A combined approach, where hydrogen manometry is used to calibrate garnet standards, which are then used for FTIR and SIMS analysis, provides the most robust and reliable data for understanding the role of water in the Earth's deep interior.
References
Application Notes and Protocols for Trace Element Analysis of Pyrope Garnet using LA-ICP-MS
Introduction
Pyrope, a magnesium-aluminum silicate (B1173343) mineral of the garnet group, is a significant petrogenetic indicator in geology and a prized gemstone. The trace element composition of this compound provides a robust record of the pressure, temperature, and chemical conditions of its formation and subsequent geological history.[1][2][3] Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful in-situ micro-analytical technique that allows for the precise and accurate determination of a wide range of trace elements in this compound with high spatial resolution and low detection limits.[1][4][5] This application note provides a detailed protocol for the trace element analysis of this compound using LA-ICP-MS, intended for researchers and scientists in geochemistry, petrology, and gemology.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LA-ICP-MS data. The following steps are recommended:
-
Sample Selection: Carefully select this compound grains that are representative of the geological setting under investigation. Ensure the grains are free of significant fractures and visible inclusions.
-
Mounting: Embed the selected this compound grains in an epoxy resin block. Arrange the grains in an organized manner to facilitate efficient analysis.
-
Sectioning and Polishing: Grind and polish the epoxy mount to expose the interior of the this compound grains. A final polishing step with a fine diamond suspension (e.g., 1 µm) is recommended to achieve a smooth, flat, and scratch-free surface.
-
Cleaning: Thoroughly clean the polished mount in an ultrasonic bath with deionized water to remove any polishing residue and surface contamination. Dry the mount completely before introducing it into the laser ablation sample cell.
-
Characterization (Optional but Recommended): Prior to LA-ICP-MS analysis, it is advisable to characterize the major element composition of the this compound grains using an electron probe microanalyzer (EPMA). This provides the necessary data for selecting a suitable internal standard for the LA-ICP-MS analysis.
Instrumentation and Analytical Conditions
The following instrumental parameters are provided as a general guideline and may require optimization based on the specific LA-ICP-MS system used.
Laser Ablation System:
-
Laser Type: 193 nm ArF excimer laser or 213 nm Nd:YAG laser
-
Laser Fluence: 3-5 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 30-50 µm (adjustable based on the size of the this compound grains and the desired spatial resolution)
-
Carrier Gas: High-purity Helium (He) at a flow rate of 0.6-1.0 L/min
-
Ablation Mode: Single spot analysis or line rastering for mapping
ICP-MS System:
-
Plasma Forward Power: 1300-1500 W
-
Cooling Gas Flow Rate: 14-16 L/min
-
Auxiliary Gas Flow Rate: 0.8-1.2 L/min
-
Nebulizer Gas Flow Rate: ~1.0 L/min (optimized for maximum sensitivity)
-
Data Acquisition Mode: Time-resolved analysis (TRA)
Calibration Strategy
A robust calibration strategy is essential for accurate quantification of trace element concentrations.
-
Internal Standard: An element with a known and homogeneous concentration within the this compound is used as an internal standard to correct for variations in ablation yield and instrumental drift. For this compound, ²⁹Si or ⁴³Ca are commonly used. The concentration of the internal standard element should be predetermined by an independent method, such as EPMA.
-
External Standard: Matrix-matched garnet reference materials are used for external calibration. Certified reference materials such as GWA-1 , GWA-2 , and PN2 are recommended.[1][6] The external standard should be analyzed periodically throughout the analytical session to monitor and correct for instrumental drift.
-
Data Reduction: Data reduction software, such as Iolite or Glitter, is used to process the time-resolved data. This involves baseline subtraction, integration of the signal for each element, internal standard correction, and external calibration to calculate the final trace element concentrations.
Data Presentation
The quantitative trace element data obtained from the LA-ICP-MS analysis of this compound can be effectively summarized in a table for easy comparison and interpretation. The following table provides an example of trace element concentrations in this compound from different geological settings.
| Element | This compound from Mantle Xenolith (ppm) | This compound from Eclogite (ppm) | This compound from Metapelitic Gneiss (ppm) |
| Li | 1.5 - 3.0 | 0.5 - 1.5 | 5.0 - 15.0 |
| Sc | 50 - 100 | 20 - 50 | 10 - 30 |
| Ti | 1000 - 3000 | 500 - 1500 | 200 - 800 |
| V | 100 - 200 | 200 - 400 | 50 - 150 |
| Cr | 10000 - 50000 | 100 - 500 | 50 - 200 |
| Mn | 1000 - 2000 | 2000 - 5000 | 5000 - 15000 |
| Ni | 10 - 30 | 5 - 15 | 2 - 10 |
| Y | 10 - 30 | 100 - 300 | 200 - 500 |
| Zr | 20 - 50 | 50 - 150 | 30 - 80 |
| Nb | 0.1 - 0.5 | 1 - 5 | 0.5 - 2 |
| Ba | 0.1 - 0.5 | 0.5 - 2 | 1 - 10 |
| La | 0.1 - 0.3 | 1 - 3 | 2 - 5 |
| Ce | 0.3 - 1.0 | 3 - 10 | 5 - 15 |
| Sm | 0.2 - 0.8 | 2 - 6 | 3 - 8 |
| Eu | 0.1 - 0.3 | 0.5 - 1.5 | 0.8 - 2.0 |
| Gd | 0.3 - 1.0 | 3 - 8 | 4 - 10 |
| Dy | 0.5 - 1.5 | 5 - 15 | 8 - 20 |
| Er | 0.5 - 1.5 | 5 - 15 | 8 - 20 |
| Yb | 0.5 - 1.5 | 5 - 15 | 8 - 20 |
| Lu | 0.05 - 0.15 | 0.5 - 1.5 | 0.8 - 2.0 |
| Hf | 0.5 - 1.5 | 1 - 3 | 0.8 - 2.5 |
| Ta | < 0.05 | 0.1 - 0.5 | < 0.1 |
| Th | < 0.05 | 0.1 - 0.5 | 0.2 - 1.0 |
| U | < 0.05 | 0.05 - 0.2 | 0.1 - 0.5 |
Visualizations
Caption: Experimental workflow for LA-ICP-MS analysis of this compound.
Caption: Logical relationship of this compound trace element data to geological interpretation.
References
Synthesis of Pyrope-Grossular Garnets for Experimental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrope-grossular garnets (Mg₃Al₂Si₃O₁₂–Ca₃Al₂Si₃O₁₂) for use in experimental studies. These synthetic garnets are crucial for research in geochemistry, materials science, and geophysics, enabling the systematic investigation of their physical and chemical properties under controlled laboratory conditions.
Introduction
This compound-grossular garnets are a solid solution series of silicate (B1173343) minerals with the general formula (Mg,Ca)₃Al₂Si₃O₁₂. They are significant components of the Earth's upper mantle and crust.[1] The ability to synthesize these garnets in the laboratory with controlled compositions allows for a deeper understanding of their thermodynamic properties, phase relations, and crystal chemistry, which are essential for interpreting geological processes and for the development of novel materials.[1]
Synthesis Methodologies
Several methods have been successfully employed for the synthesis of this compound-grossular garnets. The choice of method depends on the desired composition, crystal size, and homogeneity of the final product. The most common techniques include high-pressure, high-temperature solid-state reactions and sol-gel synthesis.
High-Pressure, High-Temperature (HP/HT) Solid-State Synthesis
This is the most prevalent method for synthesizing high-quality, single-phase this compound-grossular garnets across a wide compositional range.[2][3] It involves the reaction of stoichiometric mixtures of oxides or gels at high pressures and temperatures, typically using a piston-cylinder or multi-anvil apparatus.[2][4]
Experimental Protocol: HP/HT Solid-State Synthesis
-
Starting Material Preparation:
-
Prepare a stoichiometric mixture of high-purity oxides (MgO, CaO, Al₂O₃, SiO₂) or a gel of the desired this compound-grossular composition. Gels are often preferred as they promote homogeneity.[3]
-
For gel preparation, dissolve appropriate metal nitrates in distilled water, followed by the addition of tetraethyl orthosilicate (B98303) (TEOS). Gelation is induced by heating and stirring.
-
Thoroughly grind the oxide mixture or dried gel in an agate mortar to ensure a homogeneous starting material.
-
-
Encapsulation:
-
Load the powdered starting material into a noble metal capsule, typically platinum or graphite.[2][3] Graphite capsules are suitable for dry syntheses.[2]
-
Weld the capsule shut to prevent contamination and to maintain the desired chemical environment. For hydrothermal synthesis, a specific amount of water is added to the capsule before sealing.[3]
-
-
High-Pressure, High-Temperature Synthesis:
-
Place the sealed capsule within the cell assembly of a piston-cylinder or multi-anvil apparatus.
-
Pressurize the assembly to the target pressure (e.g., 2.5 - 6 GPa).[2][4]
-
Increase the temperature to the desired synthesis temperature (e.g., 1000 - 1400 °C).[2][3]
-
Maintain these conditions for a sufficient duration (e.g., 24 - 48 hours) to ensure complete reaction and crystallization.[5]
-
-
Quenching and Sample Recovery:
-
Rapidly quench the experiment to room temperature by turning off the power to the furnace.
-
Slowly decompress the apparatus to ambient pressure.
-
Carefully recover the capsule from the cell assembly and extract the synthesized garnet sample.
-
-
Characterization:
-
Analyze the synthesized product using powder X-ray diffraction (XRD) to confirm the garnet phase and to determine the unit-cell parameters.[6][7]
-
Use electron probe microanalysis (EPMA) or energy-dispersive X-ray spectroscopy (EDX) to verify the chemical composition and homogeneity of the synthesized garnet.[8]
-
Raman spectroscopy can be employed to investigate the structural properties of the garnet solid solution.[2][9]
-
Logical Workflow for HP/HT Solid-State Synthesis
Caption: High-Pressure/High-Temperature Synthesis Workflow.
Sol-Gel Synthesis
The sol-gel method offers an alternative route to produce fine-grained, homogeneous garnet powders at lower temperatures compared to solid-state reactions.[10] This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like network).
Experimental Protocol: Sol-Gel Synthesis
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of metal nitrates (e.g., Mg(NO₃)₂, Ca(NO₃)₂, Al(NO₃)₃) in distilled water.[10]
-
Add tetraethyl orthosilicate (TEOS) as the silica (B1680970) source.
-
Add a complexing agent, such as citric acid, to the solution to form stable metal complexes.[10]
-
-
Gel Formation:
-
Stir the solution at a slightly elevated temperature (e.g., 80 °C) to promote hydrolysis and condensation reactions, leading to the formation of a viscous gel.[10]
-
-
Drying and Calcination:
-
Dry the gel in an oven to remove the solvent.
-
Calcine the dried gel at an intermediate temperature (e.g., 600-800 °C) to decompose the organic components and form a precursor powder.
-
-
Crystallization:
-
Heat the precursor powder to a higher temperature (e.g., 1000 °C) to induce crystallization of the garnet phase.[10] The exact temperature will depend on the specific composition.
-
-
Characterization:
-
Analyze the final product using XRD, SEM, and FTIR to confirm the garnet structure, morphology, and purity.[10]
-
Workflow for Sol-Gel Synthesis of Garnets
Caption: Sol-Gel Synthesis Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the synthesis of this compound-grossular garnets.
Table 1: Synthesis Conditions for this compound-Grossular Garnets
| Composition (PyₓGr₁₀₀₋ₓ) | Synthesis Method | Pressure (GPa) | Temperature (°C) | Duration (h) | Starting Material | Reference |
| Py₁₀₀ - Gr₁₀₀ | Piston-Cylinder | 2.5 | 800 - 1500 | - | Natural & Synthetic | [4] |
| Py₁₀₀ - Gr₁₀₀ | Piston-Cylinder | ~4.0 | 1400 | - | Glass | [3] |
| Py₄₀Gr₆₀ | Multi-anvil | 6 | 1000 - 1400 | - | Glass | [2] |
| Py₁₀₀ - Gr₁₀₀ | Multi-anvil | 6 | 1400 | - | Glass | [2][11] |
| Py₉₀Gr₁₀, Py₁₀Gr₉₀ | Multi-anvil | 6 | 1400 | - | - | [2] |
| Alm-Pyr solid solutions | Multi-anvil | 4.0 | 1200 | 48 | Powder | [5] |
Table 2: Unit-Cell Parameters of Synthetic this compound-Grossular Garnets
| Composition (PyₓGr₁₀₀₋ₓ) | Unit-Cell Parameter (Å) | Synthesis P (GPa) | Synthesis T (°C) | Reference |
| Py₁₀₀ (this compound) | ~11.45 | - | - | [6] |
| Gr₁₀₀ (Grossular) | ~11.85 | - | - | [6] |
| Intermediate Compositions | Varies non-linearly | 2-6 | 1000-1400 | [3][6][7] |
Table 3: Excess Volume of Mixing for this compound-Grossular Solid Solutions
| Synthesis Condition | Margules Parameters (cm³/mol) | Notes | Reference |
| Dry, Multi-anvil (6 GPa) | WVMgCa = 4.47 ± 0.15, WVCaMg = 2.04 ± 0.14 | Irregular asymmetric positive excess volumes. | [7] |
| Hydrothermal, Piston-Cylinder (2-4 GPa) | Smaller positive excess volumes | Dampness may relieve microstrains. | [7] |
Characterization Techniques
A combination of analytical techniques is essential to fully characterize the synthesized this compound-grossular garnets.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present, confirm the garnet structure, and precisely measure the unit-cell parameters.[6][7]
-
Electron Probe Microanalysis (EPMA): Provides quantitative chemical analysis of the synthesized garnets, allowing for the determination of their exact composition and assessment of chemical homogeneity.[8]
-
Raman Spectroscopy: A powerful tool for investigating the vibrational properties of the garnet lattice, which are sensitive to cation substitution and structural disorder.[2][9]
-
Scanning Electron Microscopy (SEM): Used to examine the morphology, grain size, and texture of the synthesized garnet crystals or powders.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of the crystal lattice and can be used to detect the presence of hydroxyl groups in hydrothermally synthesized garnets.[10]
Relationship between Synthesis and Characterization
Caption: Synthesis and Characterization Interrelationship.
Conclusion
The synthesis of this compound-grossular garnets under controlled laboratory conditions is a fundamental tool for advancing our understanding of this important mineral series. The protocols and data presented here provide a comprehensive guide for researchers to produce and characterize high-quality synthetic garnets for a wide range of experimental investigations. The choice of synthesis method and characterization techniques should be tailored to the specific research objectives.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application of Pyrope in Diamond Exploration: A Guide for Researchers
Introduction
Pyrope garnet, a magnesium-aluminum silicate, is a critical indicator mineral in the exploration for primary diamond deposits hosted in kimberlites and related rocks.[1][2] Its presence in surficial sediments can point to the proximity of a diamondiferous source, and more importantly, its specific chemical composition provides crucial insights into the diamond potential of that source.[1][3] This is because certain types of this compound form in the upper mantle under the same high-pressure, high-temperature conditions as diamonds.[1] These garnets are then transported to the Earth's surface as xenocrysts within kimberlite magma. By analyzing the geochemistry of detrital this compound grains found in stream or glacial sediments, exploration geologists can prioritize targets for further investigation and drilling.[1][3]
This document provides detailed application notes and protocols for the use of this compound in diamond exploration, intended for researchers, geoscientists, and exploration professionals.
This compound Geochemistry and Classification
The most critical elements in classifying this compound for diamond exploration are chromium (Cr) and calcium (Ca), typically measured as weight percent oxides (Cr₂O₃ and CaO).[3] The interplay between these elements helps to determine the paragenesis (origin) of the garnet, specifically whether it is derived from a diamond-favourable mantle environment. Several classification schemes have been developed over the years, with the most widely used being the "G-number" classification.[4]
Key this compound Classifications:
-
G9 (Lherzolitic) Garnets: These are calcic Cr-pyropes, characterized by relatively high CaO content. They are derived from lherzolite, a common mantle rock, and are generally considered to have lower diamond potential.[5] However, high-chromium G9 garnets can still be associated with diamondiferous kimberlites.[6]
-
G10 (Harzburgitic) Garnets: These are sub-calcic, high-chromium pyropes, first defined by Gurney (1984).[3][4] Their chemistry is similar to that of this compound inclusions found within diamonds, indicating they formed in a depleted harzburgitic mantle source under conditions conducive to diamond formation and preservation.[2][3] The presence of G10 garnets is a highly favorable indicator for diamond potential.[3][7]
-
Other Important Classes: Other classifications such as G3, G4, and G5 relate to eclogitic and pyroxenitic sources, which can also be diamond-bearing.[4] G11 garnets are high-titanium pyropes associated with metasomatized mantle.[4]
The logical flow of this compound classification is essential for assessing diamond potential.
Data Presentation: Geochemical Signatures
The following table summarizes the typical major and minor oxide compositions for key this compound classifications relevant to diamond exploration. These values are indicative and can vary, but provide a general framework for classification.
| Classification | Description | SiO₂ (wt%) | Al₂O₃ (wt%) | Cr₂O₃ (wt%) | FeO (wt%) | MgO (wt%) | MnO (wt%) | CaO (wt%) | Na₂O (wt%) |
| G9 (Lherzolitic) | Calcic Cr-pyrope | 40-43 | 14-19 | 2-10 | 6-9 | 19-22 | 0.2-0.4 | 4.5-8.0 | <0.07 |
| G10 (Harzburgitic) | Sub-calcic Cr-pyrope | 40-43 | 14-17 | 4-16 | 6-8 | 20-23 | 0.2-0.4 | 1.5-4.5 | <0.07 |
| G11 (High-Ti) | Titanian Cr-pyrope | 40-42 | 12-16 | 4-10 | 7-10 | 18-21 | 0.3-0.5 | 4.0-7.0 | <0.07 |
| G3 (Eclogitic) | Low-Cr, Orange | 39-42 | 20-24 | <1.5 | 10-20 | 12-20 | 0.2-1.0 | 4.0-10.0 | >0.07 |
| G4 (Pyroxenitic) | Moderate Cr, Orange | 41-43 | 18-22 | 1.5-4.0 | 8-15 | 15-20 | 0.2-0.6 | 4.0-7.0 | <0.07 |
Table 1: Typical Geochemical Compositions of Mantle-Derived Garnets. Data synthesized from multiple sources including Grütter et al. (2004) and Dawson and Stephens (1975).[4][8]
Experimental Protocols
The successful application of this compound geochemistry in diamond exploration relies on systematic and meticulous experimental procedures, from sample collection to final analysis.
Protocol 1: Heavy Mineral Concentrate Preparation
Objective: To efficiently and safely concentrate heavy minerals, including this compound, from surficial sediment samples (e.g., till, stream gravel).
Materials:
-
Sediment sample (10-20 kg)
-
Sieves (2 mm, 0.5 mm, 0.25 mm mesh sizes)
-
Shaking table or spiral concentrator
-
Heavy liquid (e.g., Methylene Iodide, specific gravity ~3.2 g/cm³)[7]
-
Separatory funnels and stand
-
Filter paper, beakers, wash bottles
-
Acetone (B3395972) (for washing)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, fume hood.
Procedure:
-
Sample Sieving: Wet or dry sieve the bulk sample to remove coarse material (>2 mm) and very fine silts and clays. The target fraction for indicator mineral analysis is typically 0.25 mm to 2.0 mm.[9]
-
Initial Concentration: Process the sieved material using a shaking table or spiral concentrator to produce a pre-concentrate of heavy minerals.[7] This step significantly reduces the sample volume.
-
Heavy Liquid Separation:
-
Ensure the pre-concentrate is clean and dry.
-
Set up separatory funnels in a fume hood.
-
Carefully pour the heavy liquid into the funnel.
-
Add the pre-concentrated sample material to the funnel and stir gently to ensure all grains are wetted.
-
Allow the sample to separate for several hours. Heavy minerals (including this compound, SG > 3.5) will sink to the bottom, while lighter minerals (like quartz and feldspar) will float.[10]
-
Drain the "sinks" (heavy fraction) into a filter-lined funnel.
-
Wash the collected heavy mineral concentrate thoroughly with acetone to remove any residual heavy liquid.
-
Dry the concentrate in a fume hood or well-ventilated oven at a low temperature.
-
-
Magnetic Separation:
-
Use a hand magnet to remove highly magnetic minerals (e.g., magnetite).
-
Further refine the concentrate using a Frantz Isodynamic Separator to separate minerals based on their magnetic susceptibility. This compound is paramagnetic and will be separated from diamagnetic minerals and more strongly paramagnetic minerals like ilmenite.
-
-
Final Concentrate: The resulting non-ferromagnetic, heavy mineral concentrate is now ready for microscopic examination and mineral picking.
Protocol 2: Electron Probe Microanalysis (EPMA) of this compound
Objective: To obtain accurate quantitative chemical data for individual this compound grains.
Materials:
-
Picked this compound grains
-
Epoxy resin and mounting cups (1-inch rounds)
-
Polishing machine
-
Diamond lapping films or polishing compounds (e.g., 9, 3, 1, 0.25 micron)
-
Carbon coater
-
Electron Probe Microanalyzer (EPMA)
-
Certified mineral standards (e.g., this compound, diopside, almandine, chromite).[11][12]
Procedure:
-
Mounting: Arrange the selected this compound grains on double-sided tape at the bottom of a mounting cup. Pour liquid epoxy over the grains and allow it to cure completely. Label the mount.
-
Grinding and Polishing:
-
Grind the epoxy mount to expose the interior of the garnet grains.
-
Polish the mount surface using progressively finer diamond abrasives to achieve a flat, scratch-free surface (typically to a 0.25-micron finish).[13]
-
Clean the mount ultrasonically between polishing stages to prevent contamination.
-
-
Carbon Coating: Apply a thin, uniform layer of conductive carbon to the polished surface to prevent charge buildup under the electron beam.[14]
-
EPMA Analysis:
-
Instrument Setup: Load the sample mount and standards into the EPMA. Set the operating conditions. Typical conditions for garnet analysis are:
-
Calibration: Calibrate the instrument's spectrometers using the certified standards for all elements to be analyzed (Si, Al, Cr, Fe, Mg, Mn, Ca, Na, Ti).[11]
-
Data Acquisition: Position the electron beam on the center of a this compound grain, avoiding cracks or inclusions. Acquire X-ray counts for each element. Counting times are typically 10-20 seconds on the peak and background positions.[15]
-
Data Correction: The raw X-ray counts are converted into elemental weight percentages using a matrix correction procedure (e.g., ZAF or Phi-Rho-Z).
-
Quality Control: Analyze a secondary standard (a well-characterized garnet not used for calibration) periodically to verify the accuracy and stability of the analysis.[15]
-
Integrated Exploration Workflow
The application of this compound analysis is a key component of the broader diamond exploration workflow, guiding decisions from regional surveying to drill target selection.
References
- 1. Garnet - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mccgeoscience.com [mccgeoscience.com]
- 4. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 8. ikcabstracts.com [ikcabstracts.com]
- 9. researchgate.net [researchgate.net]
- 10. Heavy Mineral Analysis - Technique - Heavy mineral separation [heavymineralanalysis.com]
- 11. jsg.utexas.edu [jsg.utexas.edu]
- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 13. minsocam.org [minsocam.org]
- 14. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols for the Separation of Pyrope from Kimberlite Concentrates
Introduction
Pyrope garnet is a critical kimberlite indicator mineral (KIM) used in the exploration for diamondiferous kimberlites, the primary host rock for diamonds.[1][2] As a xenocryst derived from the Earth's mantle, this compound's specific chemical composition and physical characteristics can provide valuable information about the diamond potential of a kimberlite pipe.[1][3][4] The successful separation and identification of this compound grains from heavy mineral concentrates are therefore fundamental steps in diamond exploration programs.
Principle of Separation
The protocols outlined below are designed to systematically concentrate and isolate this compound garnets from processed kimberlite samples or derived sediments (e.g., till or stream sediments). The separation strategy leverages the distinct physical properties of this compound, primarily its:
-
High Specific Gravity: this compound has a specific gravity ranging from 3.5 to 4.3 g/cm³, which is significantly denser than common gangue minerals like quartz and feldspar.[5][6] This property is exploited using dense medium or heavy liquid separation techniques.[7][8]
-
Paramagnetism: this compound is typically non-magnetic, allowing for its separation from ferromagnetic and strongly paramagnetic minerals using magnetic separation methods.[9][10]
-
Visual Characteristics: this compound grains are visually distinct, often exhibiting a characteristic deep red to purplish-red color, an "orange-peel" surface texture, and a rounded morphology due to abrasion during kimberlite emplacement.[2][10] These features aid in final manual selection under a microscope.
Data Presentation: Mineral Properties and Process Parameters
Quantitative data relevant to the separation protocols are summarized in the tables below.
Table 1: Physical Properties of Key Kimberlite Indicator Minerals (KIMs)
| Mineral | Typical Formula | Specific Gravity (g/cm³) | Mohs Hardness | Magnetic Properties | Common Color |
|---|---|---|---|---|---|
| This compound Garnet | Mg₃Al₂(SiO₄)₃ | 3.65 - 3.84[9] | 7.0 - 7.5[5] | Non-magnetic[9] | Red, purplish-red, orange-red[2][5] |
| Cr-Diopside | (Ca,Cr)MgSi₂O₆ | >3.1[7] | 5.5 - 6.5 | Non-magnetic | Emerald green[2] |
| Mg-Ilmenite | (Mg,Fe)TiO₃ | >3.1[7] | 5.0 - 6.0 | Weakly magnetic to non-magnetic[10] | Glossy metallic black[10] |
| Cr-Spinel | (Mg,Fe)(Cr,Al)₂O₄ | >3.1[7] | 5.5 - 6.5 | Paramagnetic | Opaque black[2] |
| Forsteritic Olivine | (Mg,Fe)₂SiO₄ | >3.1[7] | 6.5 - 7.0 | Paramagnetic | Yellow, green[2] |
| Diamond | C | >3.1[7] | 10 | Non-magnetic | Colorless, yellow, brown |
Table 2: Typical Operating Parameters for this compound Separation
| Parameter | Value / Range | Purpose |
|---|---|---|
| Initial Sample Size | 10 kg (typical for till)[11] | To ensure a representative number of indicator minerals. |
| Screening Fractions | 0.25 - 0.50 mm | Default grain size for heavy mineral concentrate studies.[7][11] |
| 0.50 - 2.0 mm | Coarser fraction also analyzed for larger indicator minerals.[1] | |
| DMS Density Cut-Point | ~3.1 - 3.2 g/cm³[7][8] | To separate heavy KIMs (sink) from lighter gangue (float). |
| Heavy Liquid | Methylene (B1212753) Iodide (diluted to SG 3.1-3.2)[8][12] | Alternative to DMS for lab-scale density separation. |
| Microscope Magnification | 40x (for picking)[12] | For visual identification and manual selection of grains. |
Experimental Workflows and Protocols
The general workflow for separating this compound from kimberlite concentrates involves sequential sizing, density separation, and magnetic separation, followed by final manual picking.
Caption: General workflow for the separation of this compound from kimberlite.
Protocol 1: Sample Preparation and Sizing
This protocol describes the initial steps to prepare a kimberlite or sediment sample and sort it into appropriate size fractions for analysis.
-
Sample Logging: Record the sample ID, weight, and origin.
-
Disaggregation:
-
For sediment samples (till, stream gravel): Gently disaggregate in water to avoid breaking mineral grains. A sonic bath may be used.[12]
-
For kimberlite rock samples: Crush the sample using a jaw crusher and/or rolls crusher to liberate individual mineral grains. Care must be taken to minimize over-crushing, which can destroy indicator minerals.
-
-
Screening:
-
Wet screen the disaggregated sample to remove the fine fraction (e.g., <0.14 mm or <0.25 mm), which is often discarded or stored.[13]
-
Dry the remaining material.
-
Sieve the dried material into standard analytical fractions. The most common fractions for indicator mineral picking are 0.25–0.50 mm and 0.50–2.0 mm .[1][11]
-
-
Weighing: Weigh and label each size fraction for processing.
Protocol 2: Dense Medium Separation (DMS) for Heavy Mineral Concentration
This protocol uses a dense medium to separate the heavy mineral fraction, including this compound, from lighter gangue minerals. A micro-scale dense media separator (DMS) with a cyclone is commonly used.[7]
Caption: Logic of the Dense Medium Separation (DMS) process.
-
Calibration: Calibrate the DMS unit using synthetic density beads to ensure the cut-point is accurate (e.g., 3.1 g/cm³). This should be checked daily.[7]
-
Slurry Preparation: Mix the sized sample fraction (<1 mm or <2 mm) with fine-grained ferrosilicon (FeSi) and water to produce a slurry of the target density.[7]
-
Cyclone Separation: Pump the slurry into the high-pressure cyclone. Centrifugal force separates the particles based on density.
-
Collection: Collect the heavy mineral concentrate (HMC) from the underflow on a fine screen (e.g., 0.25 mm or 0.3 mm).[7]
-
Cleaning and Drying: Thoroughly rinse the HMC to remove all FeSi particles. Dry the concentrate in an oven at a low temperature (~100°C).
Note: For laboratory-scale separations, heavy liquids like methylene iodide (toxic) or non-toxic lithium polytungstates (LST) can be used in a separating funnel as an alternative to DMS.[12][15]
Protocol 3: Magnetic Separation
This protocol removes magnetic minerals from the HMC, leaving a concentrate enriched in non-magnetic minerals like this compound and diamond.
-
Initial Ferromagnetic Removal: Use a hand magnet or a low-intensity magnetic separator (LIMS) to remove highly magnetic minerals like magnetite.
-
Paramagnetic Separation: Process the remaining HMC through a high-intensity magnetic separator (e.g., a Frantz Isodynamic Separator).
-
Fractionation: Systematically increase the magnetic field strength to separate minerals based on their magnetic susceptibility.
-
Collection: Collect and label the non-magnetic fraction for final picking. The magnetic fractions can be retained for separate analysis.[2]
Protocol 4: Manual Picking and Identification of this compound
This is the final step where this compound grains are visually identified and manually separated from the non-magnetic HMC.
-
Preparation: Spread a small amount of the final concentrate onto a picking tray under a binocular microscope (e.g., at 40x magnification).[12]
-
Identification: Systematically scan the tray and identify potential this compound grains based on their key visual characteristics:
-
Color: Look for distinctive purple, mauve, deep red, or orange-red colors.[2]
-
Luster: Grains typically have a vitreous (glassy) luster.[9]
-
Shape: Grains are often rounded or sub-rounded.[10]
-
Surface Texture: Look for a characteristic "orange-peel" texture.[10] Some grains may retain a kelyphite rim, which is a dark reaction coating.[2][10]
-
-
Picking: Using fine-tipped tweezers or a vacuum picking tool, carefully remove the identified this compound grains and place them in a separate labeled container or slide.
-
Counting: Count all picked indicator minerals to determine relative abundances.[11]
-
Verification (Optional but Recommended): For definitive identification and to determine diamond potential (e.g., identifying subcalcic G10 pyropes), selected grains should be mounted, polished, and analyzed using an electron microprobe to determine their precise chemical composition.[1][11]
References
- 1. lyellcollection.org [lyellcollection.org]
- 2. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 3. Kimberlite - Wikipedia [en.wikipedia.org]
- 4. Garnet - Wikipedia [en.wikipedia.org]
- 5. geologyscience.com [geologyscience.com]
- 6. geologyscience.com [geologyscience.com]
- 7. researchgate.net [researchgate.net]
- 8. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 9. This compound Mineral Data [webmineral.com]
- 10. wsgs.wyo.gov [wsgs.wyo.gov]
- 11. researchgate.net [researchgate.net]
- 12. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 13. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 14. dmspowders.com [dmspowders.com]
- 15. Heavy Mineral Analysis - Technique - Heavy mineral separation [heavymineralanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Growing Large Synthetic Pyrope Crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of large synthetic pyrope (Mg₃Al₂Si₃O₁₂) crystals. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for growing large synthetic this compound crystals?
A1: The two primary high-temperature solution growth methods suitable for attempting to grow large synthetic this compound crystals are the Czochralski method and the flux method.
-
Czochralski Method: This technique involves pulling a single crystal from a melt of the same composition. It is well-suited for growing large, high-purity single crystals of various materials, including synthetic gemstones.[1] Precise control over temperature gradients, pulling rate, and rotation speed is crucial for success.[1]
-
Flux Method: In this method, the starting materials are dissolved in a suitable solvent (a "flux") at high temperatures.[2] The crystal then precipitates from the solution upon slow cooling. This method is advantageous for materials with high melting points or when slow, controlled growth is required.[2]
Q2: What are the most common challenges encountered when growing large this compound crystals?
A2: Researchers often face several key challenges when attempting to scale up this compound crystal growth:
-
Inclusion Formation: The entrapment of foreign materials, such as flux or secondary phases, within the crystal lattice is a common problem.
-
Cracking: Thermal stress during the cooling phase can lead to fractures within the crystal. This is particularly problematic in large crystals where thermal gradients can be significant.
-
Controlling Crystal Size and Quality: Achieving large, single crystals with minimal defects requires precise control over various growth parameters. Often, spontaneous nucleation can lead to the formation of many small crystals instead of a single large one.
-
Crucible Reactivity: At the high temperatures required for this compound synthesis, the molten material or flux can react with the crucible, introducing impurities into the crystal.[3]
-
Phase Stability: The MgO-Al₂O₃-SiO₂ system is complex, and maintaining the correct stoichiometry and temperature-pressure conditions to favor the crystallization of the this compound phase over other secondary phases is critical.
Q3: How do I choose an appropriate crucible for this compound crystal growth?
A3: The choice of crucible material is critical to prevent contamination. For oxide crystals like this compound, highly stable crucibles that do not react with the melt or flux are necessary. Platinum is a common choice for growing oxide crystals.[2] However, interactions between the melt and the crucible can still occur, potentially introducing impurities.[3] For flux growth, the crucible material must be inert to the specific flux being used.[2]
Q4: What type of atmosphere is typically required for this compound crystal growth?
A4: The Czochralski method is usually performed in an inert atmosphere, such as argon, to prevent oxidation and contamination.[1] For flux growth, air-sensitive materials may require sealing the crucible in an ampoule or using a furnace with a controlled atmosphere.[2]
Troubleshooting Guide
Problem 1: No Crystal Growth or Formation of Many Small Crystals
| Possible Cause | Suggested Solution |
| Incorrect Supersaturation: The solution is either undersaturated (no growth) or too highly supersaturated (rapid nucleation of many small crystals). | For the flux method, adjust the solute-to-flux ratio. A lower concentration of the solute can lead to fewer nucleation sites and larger crystals. For both methods, ensure a very slow and controlled cooling rate to maintain a state of low supersaturation. |
| Vibrations or Disturbances: Mechanical disturbances can induce nucleation, leading to multiple small crystals. | Isolate the crystal growth setup from vibrations. Place the furnace in a quiet location and avoid moving it during the growth process. |
| Impure Starting Materials: Impurities can act as nucleation sites. | Use high-purity starting materials. |
Problem 2: Cracking of the Crystal During or After Cooling
| Possible Cause | Suggested Solution |
| High Thermal Stress: Rapid cooling creates significant temperature gradients within the crystal, leading to internal stress and cracking. | Implement a very slow and controlled cooling ramp after the crystal has grown. The cooling rate should be gradually decreased, especially through temperature ranges where phase transitions or significant changes in thermal expansion occur. |
| Internal Defects: Inclusions or other internal defects can act as stress concentration points, initiating cracks. | Optimize growth conditions to minimize the formation of inclusions (see Problem 3). |
| Mechanical Stress: Adhesion of the crystal to the crucible can cause stress during cooling due to differences in thermal expansion coefficients. | Ensure the crystal is not physically constrained by the crucible during cooling. In the flux method, the solidified flux should ideally not create significant stress on the crystal. |
Problem 3: Presence of Inclusions in the Crystal
| Possible Cause | Suggested Solution |
| Flux Entrapment (Flux Method): Pockets of molten flux can become trapped within the growing crystal. | Use a slower cooling rate to allow the flux to be expelled from the crystal interface as it grows. Optimizing the viscosity of the flux by adjusting its composition may also help. |
| Formation of Secondary Phases: Undesirable crystalline phases can precipitate from the melt or flux and become incorporated into the this compound crystal. | Carefully control the stoichiometry of the starting materials and the temperature to stay within the this compound stability field. Refer to the MgO-Al₂O₃-SiO₂ phase diagram to identify and avoid conditions that favor the formation of other phases. |
| Constitutional Supercooling: Instabilities at the growth interface can lead to the breakdown of a smooth growth front and the trapping of impurities or melt. | In the Czochralski method, reduce the pulling rate and adjust the rotation rate to ensure a stable, slightly convex melt-solid interface. Increase the temperature gradient at the interface. |
Experimental Protocols
While detailed protocols for growing large synthetic this compound crystals are not widely published, the following sections provide generalized methodologies for the Czochralski and flux methods that can be adapted as a starting point for experimentation.
Czochralski Method (General Protocol)
-
Preparation of Starting Material: Prepare a stoichiometric mixture of high-purity MgO, Al₂O₃, and SiO₂ powders. This mixture is melted in a suitable crucible (e.g., iridium) at a temperature above the melting point of this compound.
-
Seeding: A seed crystal of this compound (or a compatible material with a similar crystal structure) is attached to a pull rod and lowered until it just touches the surface of the melt. The temperature is carefully controlled to allow the seed to slightly melt back to ensure a dislocation-free starting interface.
-
Pulling and Rotation: The seed crystal is slowly pulled upwards while being rotated. The crucible may also be rotated, often in the opposite direction. Precise control of the pulling rate (e.g., a few mm/hour) and rotation speed (e.g., 10-30 rpm) is critical for controlling the crystal diameter and maintaining a stable growth interface.
-
Growth and Cooling: The crystal is grown to the desired length. After growth is complete, the crystal is slowly withdrawn from the melt and cooled to room temperature over an extended period (many hours to days) to minimize thermal stress and prevent cracking.
Flux Method (General Protocol)
-
Component Selection: Choose a suitable flux that has a good solubility for the this compound components (MgO, Al₂O₃, SiO₂) and a relatively low melting point. A patent for growing synthetic garnets suggests a flux consisting of BaO, B₂O₃, and a barium halide (such as BaF₂).[4] The ratio of solute to flux can range from 1:10 to 1:100.[5]
-
Mixing and Heating: The starting materials and the flux are mixed in a crucible (e.g., platinum). The crucible is heated in a programmable furnace to a temperature where all components are completely dissolved in the flux.[2] This temperature is typically held for several hours to ensure a homogeneous solution.[2]
-
Slow Cooling: The furnace is then slowly cooled at a controlled rate (e.g., 0.5-5 °C/hour).[6] This slow cooling reduces the solubility of the this compound in the flux, leading to nucleation and crystal growth.
-
Crystal Separation: Once cooled to room temperature, the solidified flux must be separated from the this compound crystals. This can be done by dissolving the flux in a suitable solvent (e.g., an acid) that does not attack the this compound crystals, or by mechanical means.[2]
Quantitative Data
The following tables summarize some of the experimental parameters found in the literature for the synthesis of this compound-containing garnets. Note that these are primarily for small crystals or solid solutions and should be considered as starting points for developing a process for large, pure this compound crystals.
Table 1: Synthesis Parameters for this compound-Almandine Solid Solutions [7]
| Parameter | Value |
| Crystal Size | 0.07 - 0.85 mm |
| Growth Method | High-pressure synthesis (not specified as Czochralski or flux) |
| Pressure | 15 kbar |
| Temperature | 900 °C |
Table 2: General Parameters for Flux Growth
| Parameter | Recommended Range/Value | Source |
| Solute to Flux Ratio | 1:10 to 1:100 | [5] |
| Cooling Rate | 0.1 to 10 °C/hour | [6] |
| Crucible Material | Platinum, Alumina, Zirconia | [2][8] |
| Common Flux Components for Garnets | BaO, B₂O₃, BaF₂ | [4] |
Visualizations
Experimental Workflow for Flux Growth of this compound
References
- 1. Czochralski method - Wikipedia [en.wikipedia.org]
- 2. Flux method - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US3697320A - Method and flux for growing single crystals of garnet or ortho ferrites - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US2892739A - Crystal growing procedure - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. icmr.ucsb.edu [icmr.ucsb.edu]
identifying and interpreting mineral inclusions in pyrope
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and interpretation of mineral inclusions in pyrope.
Frequently Asked Questions (FAQs)
Q1: What are the most common mineral inclusions found in this compound garnet?
A1: this compound garnets can host a variety of mineral inclusions that provide valuable information about their origin and geological history. Common inclusions can be classified as primary (existing at the time of garnet growth) or secondary (formed after the garnet crystallized).[1]
Commonly identified mineral inclusions include:
-
Silicates: Olivine, enstatite, diopside, phlogopite, and pargasite.[1][2][3]
-
Oxides: Rutile, chromite, spinel, magnesian ilmenite, and magnetite.[1][2][3][4]
-
Sulfides: Nickel-sulfides and chalcopyrite have been identified.[1][3]
-
Carbonates: Magnesite and Ca-carbonate have been observed.[1][2][3]
-
Others: Apatite and minerals from the crichtonite series have also been noted.[1][3][4]
Q2: How can I differentiate between primary and secondary inclusions in this compound?
A2: Differentiating between primary and secondary inclusions is crucial for accurate geological interpretation. Primary inclusions are minerals that were trapped during the growth of the host this compound, while secondary inclusions, such as exsolution lamellae, form from elements expelled from the garnet structure after crystallization.[1]
-
Primary inclusions are often randomly oriented and may represent the mineral assemblage present during garnet formation.
-
Secondary inclusions , like rutile needles, frequently exhibit a regular orientation within the this compound host, a phenomenon known as unmixing.[1] The interface-dependence of shape-preferred orientations (SPOs) and crystallographic orientation relationships (CORs) can also be used as criteria to identify inclusion formation mechanisms.[5][6]
Q3: What is the significance of identifying specific mineral inclusions in this compound?
A3: The composition and assemblage of mineral inclusions in this compound are powerful petrogenetic indicators. For instance:
-
Geobarometry and Geothermometry: The presence of certain minerals and their chemical compositions can be used to estimate the pressure and temperature conditions of garnet formation. For example, the thermoelastic properties of this compound and its inclusions can be used in elastic geobarometry.[7][8][9]
-
Mantle Source Characterization: The type of inclusions can indicate the mantle environment from which the this compound originated. For example, the presence of olivine, chromite, and enstatite suggests a peridotitic source.[2] The CaO and Cr2O3 contents of garnet inclusions can further classify the source as lherzolitic or harzburgitic.[10][11]
-
Metasomatic Processes: Certain inclusions may point to metasomatic events that have altered the composition of the mantle source.
Troubleshooting Guides
Issue 1: Difficulty in identifying very small (<10 µm) mineral inclusions.
-
Problem: Optical microscopy is insufficient for identifying minute inclusions, and their small size makes them challenging for some analytical techniques.[12]
-
Solution:
-
High-Resolution Imaging: Utilize Scanning Electron Microscopy (SEM) with Back-Scattered Electron (BSE) imaging to visualize the inclusions and their relationship with the host this compound.[2][10]
-
Non-destructive Analysis: Employ micro-Raman spectroscopy. This technique has high spatial resolution and can identify minerals while they are still encapsulated within the this compound, avoiding the need for polishing down to the inclusion.[12][13]
-
Surface Analysis: If the inclusion is exposed at the surface, Energy Dispersive X-ray Spectroscopy (EDS) can provide a qualitative or semi-quantitative elemental composition to aid in identification.[2]
-
Issue 2: Inaccurate quantitative analysis of inclusions using Electron Probe Microanalysis (EPMA).
-
Problem: Analytical totals are significantly off, or elemental concentrations seem incorrect. This can be due to several factors.
-
Troubleshooting Steps:
-
Check for Boundary Fluorescence: When analyzing small inclusions, the electron beam may excite the surrounding this compound host, leading to secondary fluorescence and inaccurate results.[10] Consider using a lower accelerating voltage to minimize this effect.
-
Verify Beam Stability and Size: Ensure a stable and appropriately sized electron beam. For phases that are sensitive to beam damage, such as carbonates or hydrous minerals, use a rastered or defocused beam.[2]
-
Background Correction: Carefully select background positions to avoid interference from adjacent phases. Significant differences between two background measurements can indicate an issue.[2]
-
Standardization: Use appropriate and well-characterized natural and synthetic standards for calibration. For silicate (B1173343) minerals, common standards include clinopyroxene, olivine, and almandine.[2][10]
-
Issue 3: Raman signal from the inclusion is weak or dominated by the host this compound signal.
-
Problem: The Raman spectrum is noisy or the characteristic peaks of the inclusion are obscured by the strong Raman scattering of the this compound.
-
Solution:
-
Confocal Raman Microscopy: Utilize the confocal capabilities of the Raman microscope to isolate the signal from the inclusion and reject out-of-focus signals from the this compound host. This is particularly effective for inclusions beneath the surface.[13]
-
Optimize Acquisition Parameters: Increase the acquisition time or the number of accumulations to improve the signal-to-noise ratio.
-
Change Laser Wavelength: If fluorescence from the sample is an issue, switching to a different laser excitation wavelength (e.g., from 532 nm to 785 nm) may reduce fluorescence and improve the quality of the Raman spectrum.
-
Experimental Protocols
1. Electron Probe Microanalysis (EPMA) of Mineral Inclusions
This protocol provides a general guideline for the quantitative analysis of silicate mineral inclusions exposed on the surface of a polished this compound sample.
-
Instrumentation: Cameca CAMEBAX electron microprobe or similar instrument equipped with wavelength-dispersive spectrometers (WDS).[2]
-
Sample Preparation: Prepare a polished thin section or an epoxy mount of the this compound garnet. Ensure the surface is flat and has a high-quality polish to minimize topographical effects.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV for most silicate minerals.[2][10]
-
Beam Size: A focused beam for stable minerals. For beam-sensitive phases like carbonates, use a rastered beam.[2]
-
Counting Times: 30 seconds on peak and 15 seconds on background for major elements. For trace elements, counting times may need to be increased.[2]
-
-
Standardization:
-
Data Correction: Apply a PAP (Pouchou and Pichoir) or similar matrix correction routine to the raw data.[2]
2. Micro-Raman Spectroscopy of Mineral Inclusions
This non-destructive technique is ideal for identifying inclusions still encapsulated within the this compound.[12]
-
Instrumentation: Renishaw inVia Raman microscope or a similar confocal Raman system.
-
Sample Preparation: A polished thick section of the this compound is ideal. Minimal sample preparation is a key advantage of this technique.[12]
-
Procedure:
-
Locate the inclusion of interest using the microscope's optical system.
-
Focus the laser onto the inclusion. If the inclusion is below the surface, use the confocal settings to optically gate the signal from the desired depth.
-
Acquire the Raman spectrum. Typical acquisition parameters may include:
-
Laser Wavelength: 532 nm or 785 nm.
-
Laser Power: Adjust to avoid sample damage while maximizing signal.
-
Objective: 50x or 100x.
-
Acquisition Time: 10-60 seconds, with multiple accumulations to improve signal-to-noise.
-
-
Process the spectrum by removing cosmic rays and baseline correcting if necessary.
-
Compare the resulting spectrum to a reference database of mineral Raman spectra for identification. The position of rotational and stretching vibrations of SiO4-tetrahedra can be used to estimate the relative molar proportions of this compound, almandine, and grossular in the host garnet.[14]
-
3. Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis
LA-ICP-MS is a powerful technique for determining the trace element composition of mineral inclusions.[15]
-
Instrumentation: An excimer laser ablation system coupled to an ICP-MS.
-
Sample Preparation: Polished thick sections or grain mounts in epoxy. Thin sections are generally not recommended as the laser can drill through the sample into the glass slide.[15]
-
Procedure:
-
Place the sample in the ablation cell.
-
Select the inclusion for analysis using the video camera.
-
Ablate the inclusion using a focused laser beam. The ablated material is transported by a carrier gas (typically Helium) to the ICP-MS.[15]
-
The material is ionized in the plasma and analyzed by the mass spectrometer.[15]
-
Quantification is achieved by calibrating the detector counts against certified reference materials (e.g., NIST glasses) that are analyzed periodically to correct for instrument drift.[15]
-
Data Presentation
Table 1: Representative Chemical Composition of Host this compound Garnet
| Oxide | Weight % Range |
| SiO₂ | 40.5 - 42.5 |
| Al₂O₃ | 20.0 - 23.0 |
| Cr₂O₃ | 2.5 - 9.6 |
| FeO | 6.5 - 19.0 |
| MnO | 0.2 - 0.5 |
| MgO | 18.0 - 22.0 |
| CaO | 2.0 - 7.5 |
| Note: Compositional ranges are compiled from multiple sources and represent typical values for this compound from peridotitic sources.[1][16] |
Table 2: Common Mineral Inclusions in this compound and Their Typical Compositions
| Mineral Inclusion | Key Elements | Paragenetic Significance |
| Olivine | Mg, Fe, Si, O | Peridotitic (mantle) source |
| Chromite | Cr, Fe, Mg, Al, O | Peridotitic source, indicator of high pressure |
| Enstatite | Mg, Si, O | Component of peridotite mantle |
| Rutile | Ti, O | Can be primary or exsolved, indicating Ti saturation |
| Magnesian Ilmenite | Mg, Ti, Fe, O | Kimberlitic/mantle indicator |
| This table provides a simplified overview. The exact composition of inclusions can vary and should be determined by quantitative analysis. |
Visualizations
Caption: Experimental workflow for the analysis of mineral inclusions in this compound.
Caption: Decision tree for the initial identification of a mineral inclusion.
References
- 1. jgeosci.org [jgeosci.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determining the origin of inclusions in garnet: Challenges and new diagnostic criteria | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effect of Thermoelastic Properties of the this compound-Almandine Solid Solutions on the Entrapment Pressure of Garnet-Related Elastic Geobarometer [frontiersin.org]
- 9. EJM - A brief history of solid inclusion piezobarometry [ejm.copernicus.org]
- 10. jsg.utexas.edu [jsg.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mineral Inclusion Analysis Made Easy with Raman Spectroscopy [thermofisher.com]
- 13. Mineral Inclusion Analysis With Raman Spectroscopy [thermofisher.com]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. alsglobal.com [alsglobal.com]
- 16. museum.mtu.edu [museum.mtu.edu]
Technical Support Center: Overcoming Analytical Interferences in Pyrope EPMA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical interferences during the Electron Probe Microanalysis (EPMA) of pyrope garnets.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical interferences encountered during this compound EPMA?
A1: The most common interferences in this compound analysis are spectral peak overlaps and inaccurate background estimations. Peak overlaps occur when characteristic X-ray lines of different elements are too close in energy to be resolved by the spectrometer.[1] Background interferences arise from the continuous X-ray spectrum (bremsstrahlung) generated by the electron beam interacting with the sample matrix.[2]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Matrix effects, which include differences in atomic number (Z), absorption (A), and fluorescence (F) between the standard and the sample, are corrected using ZAF or similar algorithms.[3] To minimize these effects, it is crucial to use standards with a similar composition and structure to your this compound samples.[3] For example, using a well-characterized this compound or almandine garnet standard is preferable to using simple oxides or metals for major elements.
Q3: My totals are consistently low (e.g., 97-98 wt%) when analyzing this compound in a basaltic matrix, but not when analyzing a this compound standard. What could be the cause?
A3: This issue often points to a matrix effect related to the ZAF correction.[3] The standards used for calibration may not be sufficiently similar to the matrix of your unknown this compound. When analyzing this compound within a natural rock sample, the surrounding minerals can influence the analysis if the interaction volume of the electron beam extends beyond the garnet grain. Ensure your beam diameter is appropriate for the grain size and that you are analyzing a homogenous area within the this compound. Additionally, verify that all major and minor elements expected in your this compound are being analyzed.
Q4: Can I analyze trace elements in this compound accurately with EPMA?
A4: Yes, EPMA can be used for accurate trace element analysis in this compound, with detection limits potentially reaching the parts-per-million (ppm) level for some elements.[4][5] Achieving high accuracy for trace elements requires careful consideration of background correction, longer counting times, and the use of high beam currents.[5][6] However, for some trace elements at very low concentrations, other techniques like LA-ICP-MS might be more suitable.[7]
Troubleshooting Guides
Issue 1: Inaccurate quantification of minor or trace elements due to spectral peak overlap.
Symptoms:
-
Inexplicably high concentrations of a minor or trace element.
-
Analytical totals exceeding 100 wt%.
-
Inconsistent results for a specific element across a homogeneous sample.
Troubleshooting Steps:
-
Identify Potential Overlaps: Consult X-ray wavelength tables to identify potential spectral interferences for the elements you are analyzing in your this compound samples. A common example in complex minerals is the interference of Y Lγ3 on Pb Mα.[8] In this compound, which can contain a variety of transition metals, be aware of potential overlaps such as the Ti Kβ line on the V Kα line.[9]
-
Perform Wavelength Dispersive Scans (WDS): Conduct WDS scans on both your standards and unknown this compound samples to visually inspect the peaks and the surrounding background.[10] This will help confirm the presence of interfering peaks.
-
Apply an Interference Correction:
-
Select an Interference Standard: Choose a standard that contains the interfering element but is free of the element of interest.[8][11]
-
Measure the Overlap Factor: Acquire data on the interference standard to determine the contribution of the interfering element's peak to the analyte's peak position.
-
Apply the Correction in Software: Use your EPMA software to apply the calculated interference correction. This is often an automated process once the interference is assigned.[12]
-
Issue 2: Inaccurate results due to improper background correction.
Symptoms:
-
Poor analytical precision for low-concentration elements.
-
Systematically high or low results for certain elements.
-
Noticeable curvature or unexpected peaks in the background of WDS scans.
Troubleshooting Steps:
-
Evaluate Your Current Background Method:
-
Off-Peak Correction: This is a common method where the background is measured on either side of the analytical peak.[13] However, this method can be inaccurate if there are unforeseen peaks at the off-peak positions or if the background is significantly curved.[14]
-
Mean Atomic Number (MAN) Correction: This method uses a calibration curve based on standards with varying average atomic numbers to model the background.[2][15] It is often faster and can be more accurate in situations with complex backgrounds.[14]
-
-
Choosing the Right Method for this compound:
-
For major and minor elements in this compound (a silicate), the MAN method can be very effective and time-efficient.[15]
-
For trace element analysis (low ppm levels), the off-peak method is often preferred for better precision, provided the off-peak positions are carefully chosen and verified to be free of interferences.[15]
-
-
Refining Your Background Correction:
-
WDS Scans: Always perform WDS scans on your this compound samples and standards to identify regions of the spectrum that are free of peaks and suitable for off-peak background measurements.
-
Multi-Point Backgrounds: If the background is curved, using a multi-point background correction, which fits a curve to several points on either side of the peak, can provide more accurate results.[14]
-
Quantitative Data Summary
The following table presents typical elemental compositions for this compound garnet, which can be used as a reference. Note that compositions can vary significantly based on the geological environment.
| Element Oxide | Weight Percent (wt%) Range | Common Interfering X-ray Lines |
| SiO₂ | 40 - 43 | |
| Al₂O₃ | 20 - 24 | |
| MgO | 18 - 28 | Mg Kα can show chemical peak shifts between different silicate (B1173343) and oxide phases.[16] |
| FeO | 5 - 15 | |
| CaO | 0.5 - 5 | |
| Cr₂O₃ | 0 - 8 | |
| MnO | 0 - 1 | |
| TiO₂ | 0 - 1 | Ti Kβ on V Kα |
| Na₂O | 0 - 0.5 |
Data compiled from published analyses of this compound garnets.[17][18]
Experimental Protocols
Protocol 1: Quantitative Spectral Interference Correction
This protocol outlines the steps for correcting a spectral interference, for example, the interference of Element B on Element A.
-
Initial Setup:
-
Add both the analyte (Element A) and the interfering element (Element B) to your analytical routine.
-
Select a primary standard for Element A (contains A, ideally no B).
-
Select a primary standard for Element B (contains B, ideally no A). This standard will also serve as your interference standard.
-
-
Data Acquisition on Standards:
-
Acquire data on the primary standard for Element A under your analytical conditions.
-
Acquire data on the interference standard (primary standard for Element B) under the same conditions. Ensure you measure the X-ray intensity at the peak position for both Element A and Element B.
-
-
Assigning the Interference Correction:
-
In your EPMA software, navigate to the interference correction setup.
-
Specify that you want to correct for the interference of Element B on Element A.
-
Assign the interference standard (the standard containing Element B and no Element A).
-
-
Analysis of Unknowns:
-
The software will use the data from the interference standard to calculate the overlap coefficient.
-
During the analysis of your unknown this compound samples, the software will measure the intensity of Element B and subtract the corresponding interfering intensity from the measured intensity of Element A. The correction is typically integrated into the ZAF iteration process.[12]
-
Protocol 2: Mean Atomic Number (MAN) Background Correction
This protocol describes the setup for a MAN background correction.
-
Selection of MAN Standards:
-
Choose a set of standards that cover a range of average atomic numbers (Z-bar) that includes the Z-bar of your this compound samples and primary standards.
-
These standards should not contain the element for which you are performing the MAN correction.
-
-
Data Acquisition:
-
Acquire on-peak intensity data for the element of interest on each of the selected MAN standards.
-
-
Generating the MAN Calibration Curve:
-
In your EPMA software, go to the MAN background correction module.
-
The software will plot the measured on-peak intensities against the calculated Z-bar of each MAN standard.
-
Fit a curve (typically linear or polynomial) to these data points. This is your MAN calibration curve.[15]
-
-
Application to Unknowns:
-
When analyzing your unknown this compound samples, the software will perform an initial estimate of the composition and calculate its Z-bar.
-
It will then use the MAN calibration curve to determine the background intensity for that Z-bar.
-
This background value is used in the ZAF correction, and the process is iterated until the composition converges.[15]
-
Visualizations
Caption: Standard workflow for quantitative EPMA of this compound.
Caption: Decision-making process for spectral interference correction.
References
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. An Improved Mean Atomic Number Background Correction for Quantitative Microanalysis [pages.uoregon.edu]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Trace element analysis by EPMA in geosciences: detection limit, precision and accuracy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Spectral Interference Corrections [smf.probesoftware.com]
- 8. cdn.dal.ca [cdn.dal.ca]
- 9. xraysrv.wustl.edu [xraysrv.wustl.edu]
- 10. documentation.help [documentation.help]
- 11. Quantitative Interference Corrections - Probe Software [probesoftware.com]
- 12. documentation.help [documentation.help]
- 13. Advanced Background Corrections - Probe Software [probesoftware.com]
- 14. documentation.help [documentation.help]
- 15. probesoftware.com [probesoftware.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound (Garnet) - National Gem Lab [nationalgemlab.in]
optimizing pressure-temperature conditions for pyrope synthesis
This technical support center provides researchers, scientists, and material science professionals with comprehensive guidance on optimizing pressure-temperature conditions for pyrope (Mg₃Al₂(SiO₄)₃) synthesis. Browse our troubleshooting guides and frequently asked questions to resolve common issues encountered during high-pressure experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound synthesis?
A1: The synthesis of this compound typically starts with stoichiometric amounts of high-purity oxides. The most common starting materials are magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[1] For synthesizing this compound-almandine solid solutions, iron (Fe) and ferric oxide (Fe₂O₃) are also included.[1] It is crucial to ensure the starting materials are thoroughly mixed and dried to remove any adsorbed water, which can be achieved by grinding the mixture in acetone (B3395972) and subsequently heating it in a furnace (e.g., at 200 °C for over 12 hours).[1]
Q2: What pressure and temperature ranges are required for this compound synthesis?
A2: this compound is a high-pressure mineral, and its synthesis requires conditions that replicate those found deep within the Earth's mantle.[2][3] Successful synthesis of this compound and related garnet solid solutions has been reported across a range of conditions. For example, almandine-pyrope solid solutions have been synthesized at 4.0 GPa and 1200 °C.[1] Other studies on this compound-grossular garnets have been conducted at 2.5 GPa and temperatures between 800–1500 °C.[4] The stability and melting behavior of this compound have been investigated at even higher pressures, from 7 to 16 GPa.[5] The precise conditions depend on the desired composition and the specific experimental apparatus used.
Q3: What is the stable crystal structure of this compound under high pressure?
A3: this compound crystallizes in the isometric (cubic) system, which is characteristic of the garnet group minerals.[2] This crystal structure remains stable at the high pressures and temperatures typical of its formation in the Earth's upper mantle.[2] However, at extremely high pressures, transformations to denser phases can occur. For instance, at pressures above approximately 25 GPa, silicate (B1173343) garnets may transform into a perovskite structure.[6]
Q4: Can pure this compound be synthesized?
A4: While it is the goal of many experiments, synthesizing a pure Mg₃Al₂(SiO₄)₃ endmember is challenging. In nature, pure this compound is virtually unknown, and it almost always contains some almandine (iron) or spessartine (manganese) components.[7] Similarly, in synthetic experiments, achieving 100% purity is difficult, and minor components are often present. For example, in one study, the synthesized garnets consisted of almost 99.6 mol% this compound and almandine, with trace amounts of grossular and spessartine.[1]
Troubleshooting Guide
Q1: My experiment yielded a multiphase assemblage instead of pure this compound. What went wrong?
A1: The presence of multiple phases (e.g., clinopyroxene, spinel, kyanite) indicates that the experimental conditions (P, T) were outside the stability field of pure this compound for your specific bulk composition.
-
Incorrect P-T Conditions: Consult the this compound stability diagram.[8] For a standard MgO-Al₂O₃-SiO₂ system, if your pressure is too low or temperature too high, you may form other mineral assemblages. For example, in the this compound-grossular system, clinopyroxene is a stable phase in the middle of the join at 2.5 GPa.[4]
-
Starting Material Inhomogeneity: Inadequate mixing of the starting oxides can lead to localized compositional variations, allowing different phases to crystallize in different parts of the sample capsule. Ensure the starting mixture is ground for several hours to achieve a homogenous powder.[1]
-
Metastable Phases: Rapid quenching or short experiment durations might trap metastable or "kinetic" phases that are not the thermodynamically stable product.[6] Consider increasing the experiment duration to promote equilibrium.
Q2: The synthesized garnet crystals are very small (<100 μm). How can I grow larger crystals?
A2: Small crystal size is often related to a high nucleation rate and low growth rate.
-
Optimize Temperature: Increasing the temperature (while staying within the this compound stability field) can promote crystal growth over nucleation. However, be cautious, as excessively high temperatures can lead to melting.[5]
-
Increase Annealing Time: Longer experiment durations at the target P-T conditions can allow for larger crystals to grow at the expense of smaller ones (Ostwald ripening). Synthesis of almandine-pyrope garnets annealed for 48 hours yielded crystals up to 1000 μm.[1]
-
Introduce a Flux: Adding a small amount of a fluxing agent, such as water (e.g., 1 wt.%), can significantly enhance ion mobility and promote the growth of larger crystals.[1]
Q3: My product is amorphous (a glass) instead of crystalline garnet. Why did this happen?
A3: Formation of a glass indicates that the sample was quenched from a molten state or that crystallization failed to occur.
-
Temperature Too High: You may have exceeded the melting temperature of this compound at your target pressure. The melting curve of this compound has a positive slope, meaning the melting temperature increases with pressure.[5] Review the this compound melting curve to ensure your P-T conditions are in the solid-state field.
-
Quench Rate Too Fast: While rapid quenching is often desired to preserve the high-pressure phase, an extremely fast rate from a high-temperature state can prevent crystallization, resulting in a glass.
-
No Nucleation: If the temperature is too low, nucleation may be kinetically hindered. There is an optimal temperature window for crystallization that is below the melting point but high enough to allow for atomic diffusion.
Experimental Protocols and Data
Experimental Protocol: this compound Synthesis via Multi-Anvil Press
This protocol is a generalized procedure based on common methodologies for high-pressure mineral synthesis.[1]
-
Starting Material Preparation:
-
Weigh stoichiometric amounts of high-purity MgO, Al₂O₃, and SiO₂ powders.
-
Add the powders to an agate mortar. Add acetone to create a slurry and grind the mixture for at least 3 hours to ensure homogeneity.
-
Transfer the ground powder to a crucible and place it in a muffle furnace. Heat at 200 °C for a minimum of 12 hours to evaporate the acetone and remove any adsorbed water.[1]
-
-
Sample Encapsulation:
-
Tightly pack the dried powder into a noble metal capsule (e.g., platinum). The capsule prevents interaction between the sample and the surrounding assembly.
-
If a flux is desired, add a specific amount (e.g., 1 wt.%) of deionized water before sealing the capsule via arc-welding.
-
-
High-Pressure Assembly:
-
Place the sealed capsule within a pressure medium (e.g., MgO or pyrophyllite (B1168745) octahedron).
-
Surround the capsule with a furnace material (e.g., graphite (B72142) or LaCrO₃).
-
Insert a thermocouple in close proximity to the capsule to monitor temperature.
-
Place the entire assembly into the multi-anvil apparatus.
-
-
Pressurization and Heating:
-
Gradually increase the pressure to the target value (e.g., 4.0 GPa).
-
Once the target pressure is reached and stabilized, begin heating the sample to the desired synthesis temperature (e.g., 1200 °C).
-
Maintain the target P-T conditions for the desired duration (e.g., 48 hours) to allow for complete reaction and crystal growth.[1]
-
-
Quenching and Decompression:
-
Rapidly quench the experiment by shutting off the furnace power. This freezes the high-pressure assemblage.
-
Slowly decompress the apparatus back to ambient pressure over several hours.
-
-
Sample Recovery and Analysis:
-
Carefully extract the sample capsule from the assembly.
-
Open the capsule to retrieve the synthesized product.
-
Analyze the product using techniques such as X-ray diffraction (XRD) to identify crystalline phases and electron microprobe analysis (EMPA) to determine the chemical composition.
-
Quantitative Data: this compound Synthesis Conditions
| Composition | Pressure (GPa) | Temperature (°C) | Duration (h) | Apparatus | Starting Materials | Resulting Phases | Reference |
| Almandine-Pyrope | 4.0 | 1200 | 48 | Multi-Anvil Press | MgO, Al₂O₃, SiO₂, Fe, Fe₂O₃ | Almandine-Pyrope Garnet | [1] |
| This compound-Grossular | 2.5 | 800-1500 | N/A | Piston-Cylinder | Natural & Synthetic Materials | Mg-Ca Garnets, Clinopyroxene | [4] |
| This compound (Melting) | 7-16 | ~2100-2500 | N/A | Multi-Anvil Press | N/A | This compound + Liquid | [5] |
| This compound-Grossular | 6.0 | 1100-1700 | 0.5-24 | Multi-Anvil Press | Glasses, Oxides | This compound-Grossular Garnets | [9] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Garnet - Wikipedia [en.wikipedia.org]
- 3. High-pressure minerals | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. minsocam.org [minsocam.org]
- 6. srjpipingindia.com [srjpipingindia.com]
- 7. This compound (Garnet) - National Gem Lab [nationalgemlab.in]
- 8. This compound Stability Diagram [science.smith.edu]
- 9. researchgate.net [researchgate.net]
distinguishing pyrope from almandine in thin section
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing between pyrope and almandine garnets in thin section during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to differentiate this compound from almandine using a petrographic microscope?
A1: The initial and most accessible method for distinguishing this compound from almandine is through polarized light microscopy. Key observational points include:
-
Color in Plane-Polarized Light (PPL): While both are often pale in thin section, this compound may exhibit a pale pinkish-purple hue, whereas almandine can range from nearly colorless to pink or light reddish-brown.[1][2] Stronger coloration in almandine is often linked to higher iron content.
-
Relief: Both this compound and almandine exhibit high positive relief due to their high refractive indices.[1][2]
-
Isotropism: As isometric minerals, both this compound and almandine are typically isotropic, meaning they appear black under crossed-polarized light (XPL).[1][2] However, some garnets can show weak anomalous birefringence.[2][3]
-
Crystal Habit: Both commonly form euhedral to subhedral crystals, often appearing as six- or eight-sided polygons in a two-dimensional thin section view.[2] They can also be found as granular or irregular masses.[2]
-
Cleavage: Garnets lack cleavage, and irregular fractures are a characteristic feature.[1][2]
Q2: My garnet is isotropic and has high relief, but the color is ambiguous. What's the next step?
A2: When optical properties are not definitive, considering the geological context and mineral associations is crucial.
-
This compound: Typically found in ultramafic rocks like peridotites and kimberlites, which are derived from the Earth's mantle.[1][4] It is also associated with ultrahigh-pressure (UHP) metamorphic rocks.[1] Association with minerals like olivine (B12688019), pyroxene, and serpentine (B99607) can be indicative of this compound.
-
Almandine: Commonly occurs in metamorphic rocks such as mica schists and gneisses.[5] It is often found alongside minerals like staurolite, kyanite, and andalusite.[5]
If the geological context is unknown or ambiguous, more advanced analytical techniques are required to determine the chemical composition.
Q3: Can pleochroism be used to distinguish between this compound and almandine?
A3: No, pleochroism is not a useful feature for distinguishing between this compound and almandine. As isometric minerals, garnets are not expected to exhibit pleochroism.[6] Any observed color is generally consistent regardless of the stage rotation in plane-polarized light.
Q4: What advanced analytical techniques can provide a definitive identification?
A4: For a definitive identification, techniques that determine the chemical composition are necessary.
-
Electron Probe Microanalysis (EPMA): This is a highly effective method for quantitatively analyzing the elemental composition of the garnet. This compound is a magnesium-aluminum silicate (B1173343) (Mg₃Al₂(SiO₄)₃), while almandine is an iron-aluminum silicate (Fe₃Al₂(SiO₄)₃).[1][7] EPMA can precisely measure the relative amounts of magnesium and iron to identify the garnet's position within the this compound-almandine solid solution series.[8][9]
-
X-ray Diffraction (XRD): This technique can be used to determine the crystal structure and unit-cell parameters of the garnet.[10][11][12] The unit-cell dimensions of this compound and almandine differ due to the different ionic radii of magnesium and iron, allowing for their differentiation.
Troubleshooting Guide
Issue 1: The garnet in my thin section is completely colorless.
-
Possible Cause: While color can be an indicator, it is not always definitive. Both this compound and almandine can appear nearly colorless in thin section, especially if the section is very thin or the mineral has a composition close to the end-member.[2] Pure this compound is colorless.[4]
-
Solution: Rely on other properties such as relief, isotropism, and crystal habit for initial identification. For a conclusive answer, proceed to chemical analysis using EPMA to determine the Mg:Fe ratio.
Issue 2: The garnet shows weak birefringence (anomalous anisotropism).
-
Possible Cause: While garnets are isometric and should be isotropic, strain within the crystal lattice or compositional zoning can cause weak anomalous birefringence.[2][3] This phenomenon can occur in both this compound and almandine.
-
Solution: Do not use the presence of weak birefringence as a primary distinguishing feature between this compound and almandine. Focus on the color in PPL and the geological context. If ambiguity persists, chemical analysis is recommended.
Issue 3: I have chemical data from EPMA, but the composition is not a pure end-member.
-
Possible Cause: this compound and almandine form a continuous solid-solution series, and most natural garnets are intermediate in composition.[8][13][14] They are part of the pyralspite garnet group, which also includes spessartine (the manganese end-member).[1][14]
-
Solution: The garnet should be named based on the dominant end-member. For example, a garnet with a higher proportion of magnesium than iron is classified as this compound. A garnet with approximately 70% this compound composition is known as rhodolite.[1]
Quantitative Data Summary
| Property | This compound | Almandine |
| Ideal Formula | Mg₃Al₂(SiO₄)₃ | Fe₃Al₂(SiO₄)₃ |
| Color in Thin Section | Colorless, pale pinkish-purple | Nearly colorless, pink, light reddish-brown |
| Refractive Index (n) | 1.714 - 1.760[3][15][16] | 1.770 - 1.820[15][16][17] |
| Specific Gravity | 3.62 - 3.87[15] | 3.93 - 4.30[15] |
| Pleochroism | None[1] | None[17] |
Experimental Protocols
1. Polarized Light Microscopy
-
Objective: To observe the optical properties of the garnet in thin section.
-
Methodology:
-
Place the thin section on the rotating stage of a petrographic microscope.
-
Observe the mineral in plane-polarized light (PPL). Note its color, relief, and crystal habit.
-
Insert the analyzer to view the mineral under crossed-polarized light (XPL). Observe for isotropism or anomalous birefringence.
-
Rotate the stage to confirm isotropism (the mineral should remain extinct).
-
2. Electron Probe Microanalysis (EPMA)
-
Objective: To obtain quantitative chemical analysis of the garnet.
-
Methodology:
-
Prepare a polished thin section and coat it with a conductive material (e.g., carbon).
-
Place the sample in the EPMA instrument.
-
Select appropriate standards for the elements to be analyzed (e.g., olivine for Mg, almandine for Fe and Al, diopside (B82245) for Si).[18]
-
Focus the electron beam on the garnet of interest.
-
Acquire X-ray intensity data for major elements (Si, Al, Fe, Mg, Mn, Ca).
-
Process the data using a correction program (e.g., ZAF or PAP) to obtain weight percentages of the oxides.
-
Calculate the mineral formula based on the oxide percentages to determine the proportions of this compound and almandine end-members.
-
3. X-ray Diffraction (XRD)
-
Objective: To identify the garnet based on its crystal structure and unit-cell parameters.
-
Methodology:
-
If possible, extract a small, pure sample of the garnet from the rock. Alternatively, in-situ analysis on a thin section can be performed using micro-XRD.[10]
-
For powder XRD, grind the sample to a fine powder.
-
Mount the sample in the XRD instrument.
-
Perform a scan over a range of 2θ angles.
-
The resulting diffraction pattern will show peaks at specific 2θ values, which are characteristic of the mineral's crystal lattice.
-
Compare the obtained diffraction pattern with standard diffraction patterns for this compound and almandine from a database (e.g., the ICDD database) to identify the mineral.[10][19]
-
Visualizations
Caption: Workflow for distinguishing this compound from almandine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. microckscopic.ro [microckscopic.ro]
- 3. geo.libretexts.org [geo.libretexts.org]
- 4. mindat.org [mindat.org]
- 5. ALEX STREKEISEN-Garnets- [alexstrekeisen.it]
- 6. Pleochroic Gemstones [gemselect.com]
- 7. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]
- 8. Pyralspite Garnets: Almandine, this compound & Spessartine [gemstonemagnetism.com]
- 9. mindat.org [mindat.org]
- 10. researchgate.net [researchgate.net]
- 11. gia.edu [gia.edu]
- 12. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species [gia.edu]
- 13. Garnets Part I: this compound, Almandine, Spessartine - Jeweller Magazine: Jewellery News and Trends [jewellermagazine.com]
- 14. Garnet - Wikipedia [en.wikipedia.org]
- 15. This compound/Almandine and Rhodolite Garnet Information [gemrockauctions.com]
- 16. tvgemandmineralsociety.com [tvgemandmineralsociety.com]
- 17. Almandine - Wikipedia [en.wikipedia.org]
- 18. jsg.utexas.edu [jsg.utexas.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Compositional Zoning in Natural Pyrope Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compositionally zoned natural pyrope crystals.
Troubleshooting Guides
Encountering issues during your experiments? Consult the tables below for common problems, their potential causes, and recommended solutions for Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Electron Probe Microanalysis (EPMA)
| Problem | Potential Causes | Recommended Solutions |
| Noisy or pixelated elemental maps | - Low X-ray count statistics due to short dwell times or low beam current.- Poor sample surface polish.- Instrument instability (beam drift).- Incorrect background subtraction. | - Increase dwell time per pixel and/or increase beam current (be cautious of sample damage).- Ensure a final polish with a fine abrasive (e.g., 0.25 µm diamond suspension) to achieve a flat, scratch-free surface.[1]- Allow the instrument to stabilize before analysis and use beam drift correction features if available.- Carefully select background positions free from interfering peaks. |
| Inaccurate quantitative results | - Inappropriate or poorly characterized standards.- Matrix effects (ZAF corrections) not properly applied.- Sample charging due to insufficient carbon coating.- Beam damage, especially for volatile elements. | - Use well-characterized, matrix-matched standards whenever possible.- Ensure the ZAF correction routine is appropriate for the mineral matrix.[2]- Apply a uniform and sufficiently thick carbon coat to ensure conductivity.[1]- Use a defocused beam or lower beam current for sensitive areas or elements. |
| Totals are consistently high or low | - Incorrectly identified or unanalyzed elements.- Oxidation states of elements (e.g., Fe²⁺ vs. Fe³⁺) not accounted for.- Water content in hydrous minerals not considered. | - Perform a preliminary energy-dispersive X-ray spectroscopy (EDS) scan to identify all major and minor elements present.- Use techniques like the "flank method" to determine the oxidation state of iron.[3]- this compound is nominally anhydrous, but be aware of potential inclusions of hydrous minerals. |
| Misidentification of mineral phases | - Relying solely on chemical data without textural context. | - Combine EPMA data with petrographic observations from thin sections to correctly identify mineral phases and their relationships.[4] |
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
| Problem | Potential Causes | Recommended Solutions |
| Isobaric interferences affecting accuracy | - Overlap of isotopes from different elements (e.g., ⁴⁸Ca on ⁴⁸Ti).- Polyatomic interferences formed in the plasma (e.g., ArO⁺ on Fe⁺). | - Select an alternative, interference-free isotope for the element of interest if available.- Use mathematical correction equations based on the natural abundance of interfering isotopes.[5]- Employ collision/reaction cell (CRC) technology with appropriate gases (e.g., ammonia, oxygen) to chemically resolve interferences.[6]- For some systems, triple quadrupole (TQ) ICP-MS may be necessary for complete interference removal.[6] |
| Signal instability or "spikes" during ablation | - Ablation of mineral inclusions with different compositions.- Uneven sample surface.- Laser-induced fractionation. | - Carefully select ablation areas to avoid visible inclusions. Use time-resolved analysis to identify and exclude data from ablated inclusions.- Ensure a smooth, polished sample surface.- Optimize laser parameters (fluence, repetition rate, spot size) to minimize elemental fractionation. |
| Poor data quality for trace elements | - Insufficiently thick thin section for ablation.- Matrix effects between the sample and standard.- Lack of a suitable internal standard. | - For low concentration trace elements, use thicker polished sections (100-200 µm) to increase the ablated volume.[7]- Use matrix-matched reference materials for calibration whenever possible. If unavailable, use a well-characterized glass standard (e.g., NIST SRM 610/612) and carefully evaluate the accuracy.- Select an internal standard element that is present in relatively high and uniform concentration in the this compound (e.g., Si or Ca).[8] |
| Inaccurate U-Pb dating of garnet | - Presence of common Pb.- Matrix effects between the garnet and the primary standard (often a glass).- Laser-induced Pb/U down-hole fractionation. | - Use imaging techniques to target zones with low common Pb.- Use a matrix-matched garnet standard for age correction if available.[7]- Introducing water vapor during ablation can reduce Pb/U fractionation, especially with smaller spot sizes.[9] |
Frequently Asked Questions (FAQs)
Q1: What is compositional zoning in this compound crystals?
A1: Compositional zoning in this compound, a magnesium-aluminum silicate (B1173343) garnet, refers to the systematic variation in the chemical composition from the core of the crystal to its rim.[10] This zoning is a record of the changing physical and chemical conditions during the crystal's growth or subsequent metamorphic events.
Q2: What causes compositional zoning in this compound?
A2: Compositional zoning in this compound can be broadly attributed to two main processes:
-
Growth Zoning: This occurs as the crystal grows in a changing chemical environment. For instance, in a metamorphic rock, as temperature and pressure increase (prograde metamorphism), the composition of the garnet changes as it grows, leading to distinct chemical layers from the core to the rim.
-
Diffusion Zoning: After a crystal has formed, if the temperature is high enough, elements can move (diffuse) through the crystal lattice. This can modify the original growth zoning or create new zoning patterns, often in response to changing conditions during cooling (retrograde metamorphism).[10]
Q3: What are the typical compositional variations observed in zoned this compound?
A3: A common pattern in prograde metamorphic this compound is an increase in the this compound (Mg) and almandine (Fe) components and a decrease in the spessartine (Mn) and grossular (Ca) components from the core to the rim. Retrograde zoning often shows an increase in Fe and Mn and a decrease in Mg near the rim.[10]
Q4: How is compositional zoning in this compound useful for geological studies?
A4: The compositional zones in this compound are like a flight recorder for geological processes. By analyzing these zones, geologists can:
-
Reconstruct the pressure-temperature-time (P-T-t) paths of metamorphic rocks.
-
Determine the duration of metamorphic events.
-
Understand the nature of fluid-rock interactions.
-
Trace the provenance of detrital this compound grains in sedimentary rocks.[10]
Q5: What is the difference between "normal" and "reverse" zoning?
A5:
-
Normal Zoning: This typically refers to zoning that reflects crystal growth during a prograde metamorphic event, with the core being richer in elements that are preferentially incorporated at lower temperatures (like Mn) and the rim being richer in elements incorporated at higher temperatures (like Mg and Fe).
-
Reverse Zoning: This is a less common pattern where the core has a higher-temperature composition than the rim. It can be caused by various processes, including a decrease in temperature during a part of the crystal's growth or chemical re-equilibration with the surrounding rock during cooling.
Experimental Protocols
I. Sample Preparation for EPMA and LA-ICP-MS
A standardized workflow for preparing this compound crystals for microanalysis is crucial for obtaining high-quality data.
Methodology:
-
Crushing and Sieving: Crush the rock sample containing this compound using a jaw crusher and then a disc mill to reduce the grain size. Sieve the crushed material to isolate specific size fractions (e.g., 250-500 µm).
-
Mineral Separation:
-
Use a magnetic separator to remove highly magnetic minerals.
-
Employ heavy liquid separation (e.g., with lithium metatungstate or methylene (B1212753) iodide) to separate this compound based on its density.
-
Hand-pick pure this compound grains under a binocular microscope to ensure high purity.
-
-
Mounting and Polishing:
-
Mount the selected this compound grains in an epoxy resin puck.
-
Grind the mounted sample using a series of abrasive papers with decreasing grit size.
-
Polish the sample surface to a mirror finish using diamond suspensions (e.g., 6 µm, 1 µm, and finally 0.25 µm).
-
-
Carbon Coating (for EPMA): Apply a thin, uniform layer of carbon to the polished surface to make it conductive for electron beam analysis. This step is not required for LA-ICP-MS.
II. Electron Probe Microanalysis (EPMA) Protocol for Zoned this compound
This protocol outlines the steps for quantitative elemental mapping and spot analysis of zoned this compound crystals.
Methodology:
-
Instrument Setup and Calibration:
-
Set the accelerating voltage and beam current (e.g., 15 kV and 20 nA).
-
Select appropriate standards for the elements of interest (e.g., this compound for Mg and Al, almandine for Fe, spessartine for Mn, and diopside (B82245) for Ca and Si).
-
Calibrate the instrument by measuring X-ray intensities on the standards.
-
-
Imaging and Mapping:
-
Acquire a backscattered electron (BSE) image to identify compositionally zoned this compound crystals.
-
Perform X-ray elemental mapping for key elements (Mg, Fe, Ca, Mn) to visualize the zoning patterns.
-
-
Quantitative Spot Analysis:
-
Conduct quantitative spot analyses along traverses from the core to the rim of the zoned crystals.
-
-
Data Processing:
-
Apply matrix corrections (e.g., ZAF) to the raw X-ray intensity data to obtain accurate elemental weight percentages.
-
Recalculate mineral formulas based on stoichiometry.
-
III. LA-ICP-MS Protocol for Trace Element Analysis in Zoned this compound
This protocol is designed for obtaining high-spatial-resolution trace element data across zoned this compound crystals.
Methodology:
-
Instrument Tuning and Setup:
-
Tune the ICP-MS to optimize sensitivity and minimize oxide production.
-
Set the laser ablation parameters, such as spot size, repetition rate, and energy density.
-
Measure the gas blank to establish background levels.
-
Ablate a standard reference material (e.g., NIST SRM 612) to be used for external calibration.
-
-
Data Acquisition:
-
Perform line scans or a series of spot analyses across the zoned this compound crystal.
-
Bracket the sample analyses with measurements of the standard reference material to correct for instrument drift.
-
-
Data Reduction:
-
Process the time-resolved data, selecting appropriate intervals for the gas blank and the ablation signal, avoiding any inclusions.
-
Use an internal standard (e.g., ²⁹Si or ⁴³Ca, with concentrations determined by EPMA) to correct for variations in ablation yield.
-
Calibrate the data against the external standard to obtain quantitative concentrations of trace elements.
-
Quantitative Data Summary
The following tables summarize typical compositional ranges for major and trace elements in zoned this compound crystals.
Major Element Compositional Ranges (Weight % Oxide)
| Zoning Type | Location | SiO₂ | Al₂O₃ | FeO | MgO | MnO | CaO |
| Prograde | Core | 41-43 | 21-23 | 8-12 | 18-21 | 1-3 | 4-6 |
| Rim | 41-43 | 21-23 | 12-16 | 21-24 | 0.5-1.5 | 3-5 | |
| Retrograde | Core | 41-43 | 21-23 | 12-15 | 21-23 | 0.5-1 | 3-5 |
| Rim | 41-43 | 21-23 | 15-18 | 19-21 | 1-2 | 3-5 |
Trace Element Compositional Ranges (parts per million)
| Zoning Type | Location | Y | Zr | Cr | V | Sc |
| Prograde | Core | 10-50 | 5-20 | 5000-10000 | 50-150 | 20-40 |
| Rim | 50-200 | 10-30 | 4000-8000 | 100-250 | 30-60 | |
| Retrograde | Core | 50-150 | 10-25 | 4000-8000 | 100-200 | 30-50 |
| Rim | 30-100 | 8-20 | 4500-9000 | 80-180 | 25-45 |
Note: These values are illustrative and can vary significantly depending on the specific geological setting and bulk rock composition.
Logical Relationships in this compound Zoning
The compositional zoning in this compound is a direct consequence of the geological history of the host rock. The following diagram illustrates the relationship between different types of zoning and the pressure-temperature conditions of metamorphism.
References
- 1. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 2. pierrelanari.com [pierrelanari.com]
- 3. geology.wisc.edu [geology.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. m.youtube.com [m.youtube.com]
- 8. geochronology.geoscience.wisc.edu [geochronology.geoscience.wisc.edu]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Mineral Sample Preparation [intertek.com]
Technical Support Center: Minimizing Contamination in Pyrope Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination during the preparation of pyrope garnet samples for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination during this compound sample preparation?
A1: Contamination can be introduced at various stages of the sample preparation process. The primary sources include:
-
Sample Collection and Handling: Introduction of foreign materials from sample bags, tools, and incomplete removal of the weathering rind.[1]
-
Crushing and Pulverizing: Cross-contamination between samples from improperly cleaned crushing equipment and introduction of elements from the crushing materials themselves (e.g., steel plates).[2]
-
Mineral Separation: Residue from heavy liquids and cross-contamination if equipment is not thoroughly cleaned between samples.
-
Acid Leaching: Impurities in the acids used for cleaning can adhere to the mineral surface.
-
Mounting and Polishing: Contaminants from the epoxy resin, polishing compounds (e.g., diamond, alumina (B75360), colloidal silica), and smearing of soft materials during polishing.[3]
-
Laboratory Environment: Airborne dust and aerosols in the laboratory can settle on samples.[4]
-
Analyst: Direct contact with hands, improper use of gloves, and other human factors can introduce contaminants.[4]
Q2: How can I prevent cross-contamination between different samples?
A2: To prevent cross-contamination, a meticulous cleaning protocol is essential at each step:
-
Crushing: Thoroughly clean all crushing and pulverizing equipment between samples using compressed air and/or barren wash material.[5]
-
Heavy Liquid Separation: All glassware, including separatory funnels and beakers, must be rigorously cleaned with appropriate solvents (e.g., acetone (B3395972), deionized water) before and after each use.[6]
-
Mineral Picking: Use clean tweezers and picking trays for each sample. Clean tweezers with alcohol between picking different mineral grains.
-
General Workflow: It is best practice to process samples in a known order, for example, from those expected to have low concentrations of elements of interest to those with high concentrations, to minimize the impact of any potential carryover.
Q3: What type of crushing plates should I use to minimize contamination?
A3: The choice of crushing plates depends on the subsequent analytical requirements. Ceramic plates are generally preferred over steel plates to avoid the introduction of metallic contaminants, especially iron and other elements present in steel.[2] If steel plates must be used, it is important to be aware of the potential contaminants and, if possible, remove them using a magnet, though this may also remove magnetic minerals from your sample.[2]
Q4: Are ultrasonic cleaners safe for cleaning this compound garnets?
A4: Ultrasonic cleaners are generally safe for cleaning this compound garnets, especially for removing fine particles and residues from heavy liquids.[5][7] However, it is crucial to use them with caution for stones that have fractures, as the vibrations could exacerbate them.[5] Warm soapy water is a safe and effective cleaning solution for use in ultrasonic cleaners with garnets.[5][7]
Q5: Can the epoxy resin used for mounting contaminate my this compound sample for microprobe analysis?
A5: Yes, epoxy resin can be a source of contamination. It is essential to use high-purity epoxy and to ensure it is thoroughly mixed and completely cured to avoid outgassing in the vacuum chamber of the microprobe.[4] Inadequately cured epoxy can also trap abrasive particles during grinding and polishing, leading to contamination of the sample surface.[4] To avoid bubbles and ensure good adhesion, vacuum impregnation is recommended.[8]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound sample preparation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Anomalously high trace element concentrations in final analysis. | 1. Contamination from crushing/grinding equipment. 2. Incomplete removal of surface contaminants or weathering rind.[8] 3. Residue from heavy liquids. 4. Contaminated acids used for cleaning. | 1. Use ceramic plates for crushing if possible. If using steel, characterize the potential contaminants.[2] 2. Ensure all altered outer surfaces are removed before crushing.[8] Implement a thorough washing and ultrasonic cleaning step. 3. After heavy liquid separation, thoroughly rinse grains with appropriate solvents (e.g., acetone, deionized water) and clean in an ultrasonic bath.[6] 4. Use high-purity acids for all leaching and cleaning steps. |
| Visible foreign particles on this compound grains under the microscope. | 1. Incomplete separation of gangue minerals. 2. Airborne dust contamination. 3. Carryover from previously processed samples. | 1. Optimize the density of the heavy liquid for this compound separation. Repeat the heavy liquid separation if necessary. 2. Work in a clean environment, such as a laminar flow hood, especially during mineral picking and mounting.[3] 3. Implement a stringent cleaning protocol for all equipment between samples. |
| Poor polishing quality of the mounted this compound grain. | 1. Abrasive particles embedded in the epoxy.[4] 2. Smearing of softer minerals onto the this compound surface. 3. Use of inappropriate polishing compounds. | 1. Ensure the epoxy is fully cured before grinding. Start with a finer grit of abrasive paper and apply light pressure.[4] 2. Thoroughly clean the sample between each polishing step to remove dislodged particles. 3. For the final polish, use a diamond or alumina suspension. Avoid colloidal silica (B1680970) if analyzing for oxygen, as it can leave a thin amorphous glass film. |
| This compound grains are lost during heavy liquid separation. | 1. Incorrect density of the heavy liquid. 2. Fine grain size causing slow settling.[9] 3. Entrainment of heavy minerals in the floating fraction. | 1. Calibrate the density of the heavy liquid using known standards before use. The specific gravity of this compound ranges from 3.51 to 3.86. 2. Allow sufficient time for fine-grained samples to settle. Centrifugation can be used for very fine fractions.[10] 3. Gently stir the sample in the separatory funnel to release any trapped grains.[11] |
Experimental Protocols
Protocol 1: Heavy Liquid Separation for this compound
This protocol describes the separation of this compound from other minerals using a non-toxic heavy liquid like Lithium Metatungstate (LMT) or Sodium Polytungstate (SPT).
Materials:
-
Crushed and sieved rock sample
-
LMT or SPT solution with a density of ~3.2 g/cm³
-
Large separatory funnel with a stopcock
-
Beakers
-
Filter paper and funnels
-
Acetone
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Ensure all glassware is thoroughly cleaned with acetone and deionized water.
-
Set up the separatory funnel over a beaker with a filter paper to collect the heavy mineral fraction.
-
Close the stopcock and fill the separatory funnel about two-thirds full with the heavy liquid.[3]
-
Slowly pour the crushed rock sample into the separatory funnel.
-
Stir the mixture vigorously with a clean glass rod to ensure all grains are wetted by the heavy liquid and to break up any aggregates.[9]
-
Allow the minerals to settle. This may take from 15 minutes to several hours depending on the grain size.[3][9]
-
Once the separation is complete (lighter minerals floating and heavier minerals, including this compound, sunk to the bottom), carefully open the stopcock to drain the heavy fraction into the filter paper.[9]
-
Close the stopcock as soon as the heavy minerals have passed through to minimize the loss of heavy liquid.[3]
-
Place a new beaker and filter paper under the separatory funnel and drain the light fraction.
-
Thoroughly rinse the collected heavy mineral fraction with deionized water to remove all traces of the heavy liquid. An acetone rinse can facilitate quicker drying.
-
Clean the recovered this compound grains in an ultrasonic bath with deionized water.
-
Dry the this compound grains in an oven at a low temperature (<100°C).
Protocol 2: Acid Leaching for Surface Cleaning of this compound
This protocol is for the removal of surficial contaminants and alteration products from this compound grains prior to trace element or isotopic analysis. Caution: Handle acids with appropriate personal protective equipment in a fume hood.
Materials:
-
Clean, dry this compound grains
-
High-purity Hydrochloric acid (HCl)
-
High-purity Hydrofluoric acid (HF) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Teflon beakers
-
Hot plate
-
Ultrasonic bath
Procedure:
-
Place the this compound grains in a clean Teflon beaker.
-
Add a dilute solution of high-purity HCl (e.g., 2M) and place the beaker in an ultrasonic bath for 10-15 minutes to remove carbonates and other acid-soluble phases.
-
Rinse the grains thoroughly with deionized water.
-
For the removal of silicate (B1173343) contaminants, a very dilute HF treatment can be used. Add a very dilute solution of high-purity HF (e.g., 0.5M) to the beaker. HF is extremely hazardous and should only be used with proper safety precautions and training.
-
Gently heat the beaker on a hotplate to a low temperature (e.g., 40-50°C) for a short duration (e.g., 5-10 minutes). The optimal time and temperature should be determined empirically to avoid damaging the this compound.
-
Decant the acid and rinse the grains multiple times with deionized water.
-
Place the beaker with the grains and fresh deionized water in an ultrasonic bath for 10-15 minutes to ensure the removal of any remaining acid and loosened contaminants.
-
Repeat the rinsing and sonication steps at least three times.
-
Dry the cleaned this compound grains in an oven at a low temperature.
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation.
Troubleshooting Logic for Contamination Issues
References
- 1. case.fiu.edu [case.fiu.edu]
- 2. Graphviz [graphviz.org]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Garnet Care and Cleaning Guide [gia.edu]
- 6. bulkinside.com [bulkinside.com]
- 7. diamondbuzz.blog [diamondbuzz.blog]
- 8. alliedhightech.com [alliedhightech.com]
- 9. epoxyworks.com [epoxyworks.com]
- 10. alsglobal.com [alsglobal.com]
- 11. jsg.utexas.edu [jsg.utexas.edu]
troubleshooting anomalous birefringence in pyrope
Technical Support Center: Pyrope Garnet Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering anomalous birefringence in this compound garnet samples.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing birefringence. Isn't garnet supposed to be isotropic?
A1: Yes, garnet, being part of the cubic crystal system, is theoretically isotropic and should not show birefringence. However, it is common for natural garnets, including this compound, to exhibit "anomalous" birefringence. This phenomenon is typically caused by internal strain within the crystal lattice.[1] While externally induced stress from tectonic activity can play a role, internal factors are often the primary cause.[2][3][4]
Q2: What are the primary causes of this anomalous birefringence?
A2: The most prevalent cause is residual strain within the crystal.[2][3] This strain can originate from several factors:
-
Compositional Variation: The presence of multiple, slightly different cubic garnet phases within a single crystal can create a structural mismatch, leading to strain.[5][6] This is often due to chemical zoning where the composition changes during crystal growth.
-
Cation Size Mismatch: In this compound-almandine-grossular solid solutions, the size difference between cations like Mg²⁺ and Ca²⁺ can exacerbate the retention of residual strain in the crystal lattice.[2][3][4]
-
Inclusions: The presence of mineral or fluid inclusions can induce a localized stress field in the surrounding garnet host, resulting in visible birefringence.[7][8]
-
Cation Ordering: In some types of garnet, the partial ordering of cations into specific sites within the lattice can reduce the crystal's symmetry and cause birefringence, though this is more commonly cited for grandite (grossular-andradite) garnets.[9][10]
Q3: What does anomalous birefringence in this compound typically look like under a microscope?
A3: When viewed between crossed polarizers (in cross-polarized light), the birefringence in this compound is often weak. It typically appears as undulatory or wavy extinction, where the crystal does not go uniformly dark as the stage is rotated.[4] You may also observe patchy or irregular patterns of low-order interference colors (e.g., grey, white, pale yellow).[11] Samples with nearly uniform retardation or sector twinning have also been observed but are less common.[2][3]
Q4: How can I begin to diagnose the cause of birefringence in my sample?
A4: A systematic approach starting with polarized light microscopy is recommended. Observe the pattern and distribution of the birefringence. Is it uniform, patchy, or localized around inclusions? Following microscopy, techniques like Electron Probe Microanalysis (EPMA) can be used to map the chemical composition across the crystal to identify zoning.[6] For a more in-depth analysis, high-resolution X-ray diffraction can confirm the presence of multiple garnet phases, and Raman spectroscopy can be used to map stress gradients.[6][12]
Troubleshooting Guide
This section provides a logical workflow and summary table to help you identify the source of anomalous birefringence in your this compound samples.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing the cause of anomalous birefringence.
Caption: A troubleshooting workflow for diagnosing anomalous birefringence.
Summary of Potential Causes and Characteristics
This table summarizes the key characteristics associated with each potential cause of anomalous birefringence.
| Cause of Birefringence | Typical Microscopic Appearance | Recommended Analytical Technique |
| Compositional Zoning | Patchy, sharp, or geometric patterns, often following crystal growth faces. | Electron Probe Microanalysis (EPMA) |
| Internal Strain (Cation Mismatch) | Wavy, undulatory, or irregular extinction across the crystal.[4] | High-Resolution Powder X-ray Diffraction (HRPXRD) |
| Strain from Inclusions | Birefringence is localized in a "halo" or "cross" pattern around inclusions. | Polarized Light Microscopy (PLM) |
| Tectonic Strain | Often exhibits a preferred orientation or fabric aligned with external stress fields. | Polarized Light Microscopy, Raman Spectroscopy |
Experimental Protocols
Protocol 1: Thin Section Analysis with Polarized Light Microscopy (PLM)
This protocol is the first step in identifying and characterizing anomalous birefringence.
-
Sample Preparation: Prepare a standard petrographic thin section of the this compound-bearing sample, polished to a uniform thickness of 30 µm.
-
Initial Observation (Plane-Polarized Light):
-
Place the thin section on the rotating stage of a polarizing microscope.
-
Using plane-polarized light, observe the sample for inclusions, fractures, and overall crystal morphology. Note the color and clarity of the this compound.
-
-
Birefringence Analysis (Cross-Polarized Light):
-
Engage the upper polarizer (analyzer) to view the sample in cross-polarized light.
-
Rotate the stage through 360°. A perfectly isotropic garnet will remain extinct (black) through the full rotation.
-
If anomalous birefringence is present, the crystal will not remain fully extinct. Note the interference colors. Low birefringence will show as first-order grey, white, or yellow.[11]
-
Carefully describe the pattern of birefringence: Is it wavy, patchy, sectored, or localized around specific features like inclusions?[4]
-
-
(Optional) Use of a Compensator Plate:
Protocol 2: Chemical Analysis with Electron Probe Microanalysis (EPMA)
This protocol is used to investigate compositional zoning as a cause of birefringence.
-
Sample Selection & Preparation: Use the same polished thin section from PLM analysis. Ensure the surface is clean and has a conductive carbon coating applied.
-
Instrument Setup:
-
Use a wavelength-dispersive (WD) electron microprobe.
-
Set operating conditions appropriate for silicate (B1173343) mineral analysis (e.g., 15 kV accelerating voltage, 20 nA beam current, and a focused or slightly defocused beam of 1-5 µm).[6][13]
-
-
Data Collection:
-
Point Analysis: Collect quantitative chemical data from multiple points across the crystal, especially in areas identified with different birefringence patterns during PLM.
-
Transects: Program a line transect of analytical points running from the core to the rim of the crystal to detect gradual or sharp chemical changes.
-
Elemental Mapping: Generate 2D X-ray maps for key elements in this compound solid solutions (e.g., Mg, Fe, Ca, Mn, Cr, Al). This provides a visual representation of chemical zoning across the entire crystal.
-
-
Data Analysis:
Diagram of Causal Factors
The following diagram illustrates the relationships between fundamental causes and the resulting observation of anomalous birefringence.
Caption: Causal pathways leading to anomalous birefringence in this compound.
References
- 1. Strain-Induced Birefringence in Natural Diamond: A Review | Gems & Gemology [gia.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. rruff.net [rruff.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vanadium and Chromium-Bearing Pink this compound Garnet: Characterization and Quantitative Colorimetric Analysis | Gems & Gemology [gia.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. minsocam.org [minsocam.org]
- 10. msaweb.org [msaweb.org]
- 11. faculty-web.msoe.edu [faculty-web.msoe.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
accounting for non-ideal mixing in pyrope solid solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for non-ideal mixing in pyrope solid solutions.
Frequently Asked Questions (FAQs)
Q1: What is non-ideal mixing in this compound solid solutions and why is it significant?
A1: In an ideal solid solution, properties like volume and enthalpy would vary linearly with the composition of the end-members. However, most mineral solutions, including this compound garnets, are not ideal.[1] Non-ideal mixing refers to the deviation from this ideal behavior, where thermodynamic properties such as the Gibbs free energy of mixing (ΔGmix), enthalpy of mixing (ΔHmix), entropy of mixing (ΔSmix), and volume of mixing (ΔVmix) do not follow a linear trend.[2] This deviation is critical because it affects the stability of the mineral, influences phase equilibria, and can lead to phenomena like the formation of miscibility gaps.[3][4] Correctly accounting for non-ideality is essential for accurate petrological phase equilibrium calculations under deep Earth conditions.[3]
Q2: What is the primary cause of the strong non-ideal mixing observed in this compound-grossular solid solutions?
A2: The significant non-ideal mixing in the this compound (Mg₃Al₂Si₃O₁₂) - grossular (Ca₃Al₂Si₃O₁₂) series is primarily attributed to the large size mismatch between the Mg²⁺ (0.89 Å) and Ca²⁺ (1.12 Å) cations occupying the dodecahedral X-site in the garnet structure.[3][5] This size difference introduces local strain and structural distortions, leading to positive deviations from ideal behavior in thermodynamic mixing functions.[2][6] The strain effects govern the substitution, and simulations show that the strain field around a dodecahedral site has a minimum radius of 5 Å.[6]
Q3: How does the mixing behavior of this compound-almandine solutions compare to this compound-grossular?
A3: The this compound (Mg₃Al₂Si₃O₁₂) - almandine (Fe₃Al₂Si₃O₁₂) solid solution exhibits near-ideal mixing behavior.[7][8] This is because the ionic radii of Mg²⁺ (0.89 Å) and Fe²⁺ (0.92 Å) are very similar, resulting in minimal structural strain upon substitution.[7] In contrast, the this compound-grossular system shows substantial positive non-ideality due to the significant size difference between Mg²⁺ and Ca²⁺.[2][8]
Q4: What thermodynamic models are used to describe non-ideal mixing in this compound solid solutions?
A4: Several models are used to quantify the non-ideal behavior. The activity of a component in a solid solution is a key property used to address compositional variations.[1] Common models include high-order Redlich-Kister polynomials and two-parameter Margules equations to describe activity-composition relations and excess volumes.[5][9][10] For more complex scenarios involving cation ordering, the Cluster Variation Method (CVM) combined with static lattice energy calculations can be employed to predict ordering interactions and calculate activity-composition relationships over a wide temperature range.[3][4]
Q5: What is a miscibility gap and how does it relate to non-ideal mixing?
A5: A miscibility gap is a compositional range within which a solid solution is unstable and will tend to separate into two distinct phases. This phenomenon is a direct consequence of strong non-ideal mixing, particularly a large positive enthalpy of mixing. In the this compound-grossular system, for instance, a miscibility gap is predicted to exist at temperatures below 500°C.[3][4] Similarly, in the this compound-majorite system, a miscibility gap is predicted to develop around 2000 K and widen as temperature decreases.[9][10] The presence of a miscibility gap is a key indicator of significant deviation from ideal solution behavior.
Troubleshooting Guides
Problem: My synthesized garnets show irregular and asymmetric positive excess volumes, and the data doesn't fit a standard Margules equation well.
-
Possible Cause 1: Quenchable Effects. Garnets synthesized at high pressure (e.g., 6 GPa) in multi-anvil apparatus can exhibit irregular and asymmetric positive excess volumes that are "quenchable," meaning they are locked in from the high pressure-temperature conditions.[5] The two-parameter Margules equation may only be an approximate description for these complex excess volumes.[5]
-
Possible Cause 2: Presence of Moisture. Even trace amounts of water ("dampness"), sometimes from hydrothermally grown seeds, can cause a significant drop in the measured excess volume.[11] This can lead to inconsistent and lower-than-expected values.
-
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: Ensure your synthesis experiments are strictly anhydrous. Use Fourier-transform infrared spectroscopy (FTIR) to check for the presence of hydroxyl (OH-) groups in your synthesized crystals.
-
Refine Thermodynamic Model: Consider using a more complex model than the standard two-parameter Margules equation if asymmetry is consistently observed in dry samples.
-
Check for Phase Purity: Use synchrotron X-ray diffraction (XRD) to ensure your sample is a single phase and that no other phases, like clinopyroxene, have grown, which could affect volume measurements.[11]
-
Problem: My high-temperature solution calorimetry results for the enthalpy of mixing are inconsistent or show large errors.
-
Possible Cause 1: Heat Loss to Surroundings. This is one of the most significant sources of error in calorimetry.[12] If the calorimeter is not perfectly insulated, heat can be lost to the environment, leading to an underestimation of the heat of reaction.[12]
-
Possible Cause 2: Inaccurate Temperature Measurement. Incorrect calibration or improper placement of the thermometer can lead to significant errors, as the entire calculation depends on the measured temperature difference.[12]
-
Possible Cause 3: Incomplete Dissolution. In high-temperature oxide melt solution calorimetry, it is crucial that the garnet sample dissolves completely in the molten solvent (e.g., 2PbO·B₂O₃).[9] Incomplete dissolution will lead to erroneous enthalpy values.
-
Troubleshooting Steps:
-
Calorimeter Calibration: Regularly calibrate your calorimeter to determine its heat capacity accurately.[12]
-
Ensure Isothermal Conditions: Strive for good thermal equilibrium before initiating the reaction and ensure proper stirring to maintain uniform temperature distribution.[12]
-
Verify Sample Dissolution: After the experiment, quench the solvent and examine it microscopically to ensure no residual solid sample remains.
-
Control Sample Mass: Use a high-precision balance to measure the mass of your sample, as this value is critical for the final calculation.[12]
-
Data Presentation
Table 1: Comparison of Thermodynamic Mixing Behavior in this compound Solid Solutions
| Solid Solution System | Cation Substitution | Ionic Radii Mismatch | Typical Mixing Behavior | Excess Volume (ΔVex) | Enthalpy of Mixing (ΔHex) |
| This compound-Grossular | Mg²⁺ ↔ Ca²⁺ | Large (Δr ≈ 0.23 Å) | Strongly Non-Ideal | Large, Positive[2][5] | Large, Positive[2][8] |
| This compound-Almandine | Mg²⁺ ↔ Fe²⁺ | Small (Δr ≈ 0.03 Å) | Near-Ideal[7][8] | Small, slightly positive[7] | Near-Ideal (close to zero)[8] |
| This compound-Majorite | 2Al³⁺ ↔ Mg²⁺+Si⁴⁺ | Complex (Octahedral) | Non-Ideal | Not specified | Positive[10] |
Experimental Protocols
Protocol 1: High-Pressure Synthesis of this compound-Grossular Garnets
-
Objective: To synthesize single-phase, polycrystalline this compound-grossular solid solutions at high pressure and temperature.
-
Methodology:
-
Starting Material Preparation: Prepare stoichiometric mixtures of high-purity oxides (MgO, CaO, Al₂O₃, SiO₂) or glass compositions corresponding to the desired garnet formula (e.g., Py₅₀Gr₅₀).
-
Encapsulation: Load the starting material into a noble metal capsule (e.g., Pt or Re) and weld it shut to ensure a closed system.
-
High-Pressure Apparatus: Place the capsule within a pressure medium assembly (e.g., MgO-based octahedron) for a multi-anvil apparatus.
-
Synthesis Conditions:
-
Quenching: Quench the experiment by turning off the furnace power, allowing the sample to cool rapidly to room temperature before slowly decompressing.
-
Sample Recovery and Characterization: Recover the synthesized sample and confirm phase purity and homogeneity using techniques like X-ray diffraction (XRD) and electron probe microanalysis (EPMA).
-
Protocol 2: Determination of Volume of Mixing using Synchrotron XRD
-
Objective: To precisely measure the unit-cell parameters of synthesized garnets to calculate the excess volume of mixing.
-
Methodology:
-
Sample Preparation: Prepare a fine powder of the synthesized single-phase garnet. Load the powder into a small capillary tube (e.g., Kapton).[13]
-
Data Collection:
-
Use a high-resolution synchrotron X-ray diffraction (HRPXRD) beamline.
-
Collect diffraction data over a wide 2θ range at ambient conditions. Rotate the capillary during data collection to minimize preferred orientation effects.[13]
-
-
Data Analysis:
-
Perform Rietveld refinement of the collected diffraction pattern to determine the precise unit-cell parameter (a) of the cubic garnet structure.
-
-
Volume Calculation:
-
Calculate the molar volume (V) using the formula: V = (a³ * NA) / Z, where NA is Avogadro's number and Z is the number of formula units per unit cell (Z=8 for garnet).
-
Calculate the ideal molar volume (Videal) based on the molar fractions (X) of the end-members: Videal = XPyVPy + XGrVGr.
-
Determine the excess volume of mixing (ΔVex): ΔVex = Vmeasured - Videal.
-
-
Mandatory Visualizations
Caption: Ideal vs. Non-Ideal mixing Gibbs free energy.
Caption: Experimental workflow for this compound solid solutions.
Caption: Logic diagram for thermodynamic modeling.
References
- 1. Activity Models [serc.carleton.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of mixing and ordering in this compound — grossular solid solution | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Pyrope-Based Geobarometry
Welcome to the technical support center for pyrope-based geobarometry. This resource is designed for researchers and scientists to troubleshoot common issues and improve the accuracy of their pressure-temperature (P-T) estimates.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experimental workflow.
Question: Why are my calculated pressures for a single sample highly variable and inconsistent?
Answer:
High variability in pressure estimates can stem from several sources, from sample selection to data analysis. Follow this guide to diagnose the issue.
-
Assess Mineral Equilibrium: The fundamental assumption of thermobarometry is that the analyzed minerals were in chemical equilibrium.
-
Textural Evidence: Examine thin sections for signs of disequilibrium. Are there reaction rims, coronas, or resorption textures around your garnets or coexisting minerals? Zoning in garnets can also indicate a complex history of growth and re-equilibration.[1]
-
Chemical Evidence: Analyze multiple points on adjacent garnet and pyroxene (B1172478) grains. Significant compositional variations, especially at the rims, may indicate retrograde reactions or diffusion that have disturbed the peak metamorphic assemblage.[2]
-
-
Evaluate Analytical Precision: Inconsistent data from your electron microprobe (EPMA) can introduce significant errors.
-
Check Standards: Are you using appropriate and well-characterized standards for all analyzed elements (Si, Al, Fe, Mg, Mn, Ca, Cr, Na)?[3]
-
Review Operating Conditions: Inconsistent beam current, accelerating voltage, or long analysis times on sensitive minerals can cause issues. For garnets, a focused beam is generally stable, but stability should be confirmed.[4]
-
Counting Statistics: Low counts for minor or trace elements (like Cr, Na, or Mn in some cases) will have high relative errors. Increase count times for these elements to improve precision.[3]
-
-
Verify Mineral Formula Calculations: Errors in converting oxide weight percent to cations per formula unit will directly impact P-T calculations.
-
Fe³⁺ Estimation: How are you treating iron? Most geobarometers are sensitive to the proportions of Fe²⁺ and Fe³⁺. Assuming all iron is FeO is a common but potentially significant source of error.[2] Consider using methods like the flank method on the microprobe to determine the iron oxidation state.[4][5]
-
Site Allocation: Double-check the cation site allocation in your spreadsheet or software. Incorrect assignment of cations like Al, Ti, or Cr can alter the activity calculations crucial for the barometer.
-
-
Re-evaluate Geobarometer Choice: Not all geobarometers are suitable for all rock types or P-T conditions.
-
Calibration Range: Is your sample's bulk composition and estimated P-T range appropriate for the barometer you've chosen? Applying a barometer outside its calibration range is a major source of inaccuracy.[6]
-
Dependencies: Be aware of the thermometer paired with your barometer. An inaccurate temperature estimate will propagate a significant error into the pressure calculation.[7] For instance, many garnet-orthopyroxene barometers are strongly dependent on the temperature calculated from Fe-Mg exchange.[2]
-
The following workflow diagram illustrates the key stages where errors can be introduced.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of uncertainty in this compound-based geobarometry?
A1: The total uncertainty in a P-T estimate comes from two main sources: analytical uncertainty and calibration uncertainty.[8]
-
Analytical Uncertainty: This arises from the measurement process itself (e.g., EPMA). It includes errors from counting statistics and instrument calibration. This type of uncertainty dictates the precision of your result (i.e., how reproducible it is) and typically accounts for 10-20% of the total pressure uncertainty.[8]
-
Calibration (or Systematic) Uncertainty: This is inherent to the thermodynamic model and experimental data used to create the geobarometer. It affects the accuracy of your result (i.e., how close it is to the true value). This is often the largest source of error and can be several hundred megapascals.[8]
The diagram below illustrates how these uncertainties propagate.
Q2: How does the chromium (Cr) content in garnet and pyroxene affect pressure estimates?
A2: Chromium is a critical component, particularly in mantle rocks (peridotites). The exchange of Cr between clinopyroxene and garnet is pressure-sensitive and forms the basis of the "Cr-in-cpx" geobarometer, which is often used for single-crystal analysis.[9][10]
-
Effect on this compound Barometers: In garnet, Cr substitutes onto the octahedral site, influencing the activity of other components like this compound and grossular. Failing to analyze for and account for Cr can lead to inaccurate activity calculations and, therefore, incorrect pressure estimates.
-
Cr-in-Cpx Barometer: This barometer is based on the solubility of Cr in clinopyroxene coexisting with garnet.[6] Calibrations have been refined over the years to improve accuracy, especially at high pressures (>4.5 GPa).[9][10] Using an outdated calibration can lead to a systematic underestimation of pressure.[9]
Q3: Which geobarometer formulation should I use for my samples?
A3: The choice depends on the mineral assemblage and the P-T conditions you are investigating. There is no single "best" barometer.
-
Garnet-Orthopyroxene: Widely used for high-grade metamorphic terranes. These require coexisting garnet and orthopyroxene and are often based on the Al₂O₃ content of orthopyroxene. Be aware that results are sensitive to temperature and Fe³⁺ estimations in orthopyroxene.[2]
-
Garnet-Clinopyroxene: Common for eclogites and granulites. However, the complex solid solution behavior of clinopyroxene can make these barometers challenging to apply accurately.[11]
-
Garnet-Plagioclase-Aluminosilicate-Quartz (GASP): A classic barometer for metapelitic rocks (metamorphosed shales). Its application is limited to rocks containing this specific assemblage.[7]
-
Cr-in-Clinopyroxene: Best suited for garnet lherzolites from the mantle. It can be applied to single clinopyroxene grains if equilibrium with garnet is assumed.[6][12]
Always check the original calibration paper to ensure your sample's mineral compositions and expected P-T conditions fall within the range for which the barometer was designed.[6][7]
Quantitative Data Summary
The accuracy of a pressure estimate is highly dependent on the analytical precision of the input mineral compositions. The following table summarizes the propagated pressure errors from typical analytical errors in garnet composition for a metapelitic geobarometer.
| Source of Analytical Error (in Garnet) | Typical Error Magnitude | Propagated Pressure Error (± kbar) |
| Fe Cation Measurement | ± 2% relative | ~ 0.11 |
| Ca Cation Measurement | ± 2% relative | ~ 0.09 |
| Fe³⁺ Estimation | ± 15% relative | ~ 0.05 - 0.10 |
| Paired Geothermometer Uncertainty | ± 25 °C | ~ 0.54 |
| Total Estimated Uncertainty | - | ~ 1.3 |
| Data derived from error analysis on an empirical garnet geobarometer for metapelites.[7] |
Experimental Protocols
Protocol: Electron Probe Microanalysis (EPMA) of this compound Garnet
This protocol provides a general methodology for obtaining high-quality compositional data from this compound garnets and associated minerals.
1. Sample Preparation:
-
Prepare a standard polished thin section (30 µm thick) or a polished mineral mount in an epoxy puck.
-
Ensure the surface is flat, highly polished, and free of scratches, pits, or plucking.
-
Carbon-coat the sample to a uniform thickness (typically 20-30 nm) to ensure electrical conductivity.
2. Instrument Setup and Calibration:
-
Accelerating Voltage: 15 kV is standard for silicate (B1173343) analysis.[3]
-
Beam Current: 10-20 nA is a typical range. Use a stable Faraday cup to measure and set the current.[3]
-
Beam Size: Use a focused beam (~1 µm) for garnets, as they are generally stable under the electron beam.[4] For other minerals like feldspars or micas, you may need to raster or defocus the beam to prevent alkali metal migration.
-
Standardization: Calibrate the instrument using well-characterized natural and synthetic standards. Use appropriate standards for each element (e.g., this compound for Mg/Al/Si, andradite (B1144000) for Ca/Fe, rhodonite for Mn, chromite for Cr).[3][9]
3. Data Acquisition:
-
Elements: Analyze for all major and relevant minor elements: Si, Al, Fe, Mn, Mg, Ca, Cr, Ti, and Na.
-
Counting Times: Use peak counting times of 20-40 seconds for major elements. For minor elements like Cr and Na, increase counting times to improve precision.[3] Measure background counts on both sides of the peak for half the peak count time.
-
Analysis Locations:
-
Perform multiple analyses on each grain to check for compositional zoning (e.g., core, mantle, rim).[1]
-
Analyze garnets in contact with other equilibrium phases (e.g., clinopyroxene, orthopyroxene) to ensure you are analyzing a co-facial pair.
-
Avoid cracks, inclusions, or altered areas.
-
4. Data Reduction:
-
Use a standard correction procedure (e.g., ZAF, PAP) to convert raw X-ray intensities into oxide weight percentages.[9]
-
Calculate mineral formulas and cation proportions based on the appropriate number of oxygens (e.g., 12 for garnet, 6 for pyroxenes).
-
Carefully consider and report your method for estimating Fe³⁺ from the total iron measured.[2][7]
References
- 1. minsocam.org [minsocam.org]
- 2. researchgate.net [researchgate.net]
- 3. jsg.utexas.edu [jsg.utexas.edu]
- 4. geology.wisc.edu [geology.wisc.edu]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. eps.mcgill.ca [eps.mcgill.ca]
- 7. mdpi.com [mdpi.com]
- 8. Realistic propagation of uncertainties in geologic thermobarometry | American Mineralogist | GeoScienceWorld [pubs.geoscienceworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental recalibration of the Cr-in-clinopyroxene geobarometer: improved precision and reliability above 4.5 GPa - ProQuest [proquest.com]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
Technical Support Center: Synthesis of Hydrous Pyrope Varieties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrous pyrope varieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing hydrous this compound?
A1: Synthesizing hydrous this compound varieties presents several challenges primarily related to achieving and maintaining the specific high-pressure and high-temperature (HPHT) conditions necessary for this compound formation and water incorporation. Key challenges include:
-
Achieving and maintaining high pressure and temperature: The stability field of this compound requires pressures typically above 2.0 GPa and temperatures exceeding 800°C.[1][2] Reaching and sustaining these conditions, especially with the added component of water, requires specialized equipment like multi-anvil presses or piston-cylinder apparatus.[3][4][5]
-
Controlling water content: The amount of water incorporated into the this compound structure is highly sensitive to pressure, temperature, and the chemical environment.[6][7] Ensuring a specific and homogenous water content throughout the synthesized crystal is a significant hurdle.
-
Preventing the formation of unintended hydrous phases: Under HPHT conditions with water present, other hydrous minerals may form, competing with the crystallization of hydrous this compound.[8]
-
Growing large, single crystals: Obtaining single crystals of sufficient size and quality for detailed analysis can be difficult.[2][7] The growth process is often slow, and multiple small crystals are a common outcome.
-
Characterizing the synthesized this compound: Accurately measuring the water content and confirming its structural incorporation requires sophisticated analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy.[6][8]
Q2: What are the typical starting materials for hydrous this compound synthesis?
A2: A variety of starting materials can be used, and the choice can influence the reaction kinetics and the quality of the final product. Common starting materials include:
-
Oxide mixtures: Stoichiometric mixtures of high-purity MgO, Al₂O₃, and SiO₂ are frequently used.[9]
-
Gels: Gels with the desired chemical composition can promote homogeneity and reactivity.[1][2]
-
Glass: A pre-synthesized glass of this compound composition can be used as the starting material.[2]
-
Natural minerals: Natural this compound crystals can be used in annealing experiments to study water incorporation.[6]
Deionized water is typically added to the starting materials in a sealed capsule (e.g., platinum) to provide the hydrous component.[9]
Q3: How is the water content in synthesized this compound measured and quantified?
A3: The most common and effective method for measuring the water (hydroxyl) content in this compound is Fourier Transform Infrared (FTIR) spectroscopy.[6][8] The process generally involves:
-
Sample Preparation: A thin, doubly polished section of the synthesized this compound crystal is prepared. The thickness of the section must be precisely measured.
-
FTIR Analysis: An infrared spectrum is collected from the sample. The presence of structurally bound hydroxyl (OH⁻) groups results in characteristic absorption bands in the infrared spectrum, typically in the region of 3000-3700 cm⁻¹.[10]
-
Quantification: The water content is calculated from the absorbance of the OH bands using the Beer-Lambert law. This requires a known absorption coefficient for the specific mineral.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no yield of this compound | Insufficient pressure or temperature. | Verify the calibration of your high-pressure apparatus. Increase pressure and/or temperature within the known stability field of this compound.[1] |
| Incorrect stoichiometry of starting materials. | Ensure precise weighing and mixing of high-purity starting oxides or other materials.[9] | |
| Reaction time is too short. | Increase the duration of the experiment to allow for complete reaction and crystallization. | |
| Formation of unintended mineral phases | P-T conditions are outside the this compound stability field. | Carefully review and adjust the experimental pressure and temperature to stay within the this compound stability field for the given chemical system.[1] |
| Contamination of starting materials. | Use high-purity starting materials and ensure clean handling procedures to avoid introducing contaminants that could stabilize other phases. | |
| Low water content in synthesized this compound | Insufficient water in the starting mixture. | Increase the amount of water added to the capsule. Ensure the capsule is properly sealed to prevent water loss during the experiment. |
| P-T conditions favor lower water solubility. | Adjust pressure and temperature to conditions known to increase water solubility in this compound. Water solubility generally increases with pressure at a constant temperature.[6] | |
| Inhomogeneous water distribution | Temperature or pressure gradients within the sample chamber. | Optimize the design of the furnace and sample assembly to ensure a uniform temperature and pressure distribution across the sample.[3] |
| Incomplete equilibration. | Increase the duration of the experiment to allow for diffusion and equilibration of water throughout the crystal. | |
| Difficulty in crystal characterization | Crystals are too small or of poor quality. | Optimize the cooling rate of the experiment; slower cooling can promote the growth of larger, higher-quality crystals. Experiment with different starting materials (e.g., gels vs. oxides) which can influence crystal nucleation and growth.[2] |
| Cracking of crystals upon decompression. | Reduce the decompression rate to minimize stress on the newly formed crystals.[3] |
Quantitative Data Summary
The water solubility in this compound is highly dependent on pressure and temperature. The following table summarizes data from various experimental studies.
| Pressure (GPa) | Temperature (K) | Water Content (wt. ppm H₂O) | Reference |
| 2-5 | 1073-1473 | ~200-700 | [6] |
| 5-12 | 1273-1473 | 323 - 1622 | [6] |
| 10 | 1273 | 199 | [6] |
| 14-15 | 1100-1700 | >2000 | [6] |
| 18-24 | 1700-1900 | 510 - 1393 | [6] |
| 25 | 1873 | 1626 | [6] |
Experimental Protocols
1. High-Pressure Synthesis of Hydrous this compound using a Multi-Anvil Press
This protocol is a generalized procedure based on common practices in high-pressure mineral physics.
-
Starting Material Preparation:
-
Prepare a stoichiometric mixture of high-purity oxides (MgO, Al₂O₃, SiO₂).[9]
-
Grind the mixture under acetone (B3395972) or ethanol (B145695) in an agate mortar for several hours to ensure homogeneity.[9]
-
Dry the mixture in a furnace at a temperature sufficient to remove adsorbed water (e.g., 200°C for >12 hours).[9]
-
Weld one end of a platinum capsule (e.g., 3 mm diameter).
-
Load the dried oxide powder into the capsule.
-
Add a known amount of deionized water (e.g., 1-2 wt%).
-
Weld the other end of the capsule shut, ensuring a complete seal.
-
-
Multi-Anvil Assembly:
-
Place the sealed platinum capsule into a pressure medium, typically a ceramic octahedron (e.g., MgO).[5]
-
Surround the capsule with a cylindrical furnace (e.g., graphite (B72142) or LaCrO₃).[3]
-
Insert a thermocouple in close proximity to the capsule to monitor temperature.
-
Place the assembled octahedron into the multi-anvil press, surrounded by tungsten carbide cubes.[5]
-
-
High-Pressure and High-Temperature Experiment:
-
Gradually increase the pressure to the desired value (e.g., 5 GPa).
-
Once the target pressure is reached, slowly increase the temperature to the desired synthesis temperature (e.g., 1300 K).
-
Hold the experiment at the target P-T conditions for a set duration (e.g., 24-48 hours) to allow for reaction and crystal growth.[9]
-
Quench the experiment by turning off the furnace power, resulting in a rapid temperature drop.
-
Slowly decompress the sample back to ambient pressure.
-
Carefully retrieve the sample capsule from the pressure medium.
-
2. Characterization of Water Content using FTIR Spectroscopy
-
Sample Preparation:
-
Extract the synthesized this compound crystals from the platinum capsule.
-
Select a crystal of suitable size and quality.
-
Mount the crystal on a glass slide and prepare a doubly-polished thin section of a known thickness (e.g., 100-200 µm).
-
Clean the polished section with a suitable solvent (e.g., acetone) to remove any surface contaminants.
-
-
FTIR Analysis:
-
Place the polished this compound section in the sample holder of an FTIR spectrometer.
-
Collect an infrared spectrum over the desired wavenumber range, typically 4000-3000 cm⁻¹, which covers the OH stretching vibrations.[6]
-
Acquire a background spectrum with no sample in the beam path.
-
The final absorbance spectrum is obtained by referencing the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the absorption bands associated with structural OH in the this compound.
-
Calculate the integrated absorbance of these bands.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of water, where A is the integrated absorbance, ε is the molar absorption coefficient, b is the sample thickness, and c is the concentration.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of hydrous this compound.
Caption: Troubleshooting workflow for unsuccessful hydrous this compound synthesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. BR112015016924B1 - METHOD FOR THE PREPARATION OF PIRIPYROPEN COMPOUND - Google Patents [patents.google.com]
- 3. The Multi-Anvil Apparatus [serc.carleton.edu]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Multianvil Presses – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. multianvil.asu.edu [multianvil.asu.edu]
- 8. researchgate.net [researchgate.net]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Iron Oxidation States in Synthetic Pyrope
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrope garnets with controlled iron oxidation states.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control the oxidation state of iron in synthetic this compound?
A1: The ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in the garnet crystal lattice is a sensitive indicator of the oxygen fugacity (ƒO₂) under which the mineral was formed.[1] Controlling this ratio is crucial for:
-
Simulating Geological Conditions: Accurately recreating the redox conditions of specific geological environments, such as the Earth's mantle.
-
Controlling Material Properties: The Fe³⁺/ΣFe ratio can influence the magnetic, optical, and electronic properties of the synthetic garnet, which is vital for materials science and drug development applications where precise material characteristics are required.
-
Phase Stability: The oxidation state of iron affects the stability of mineral phases and can dictate the final mineral assemblage in a synthesis experiment.[1]
Q2: What is the primary experimental parameter used to control the Fe²⁺/Fe³⁺ ratio in synthetic this compound?
A2: The primary parameter is the oxygen fugacity (ƒO₂) of the experimental system. Oxygen fugacity is a measure of the chemical availability of oxygen. By controlling the ƒO₂, you can drive the equilibrium Fe²⁺ ⇌ Fe³⁺ + e⁻ to the left (more reducing conditions, favoring Fe²⁺) or to the right (more oxidizing conditions, favoring Fe³⁺).
Q3: How is oxygen fugacity controlled in high-pressure synthesis experiments?
A3: Oxygen fugacity is typically controlled using solid-state oxygen buffers. These are mixtures of minerals or compounds that establish a known ƒO₂ at a given pressure and temperature.[2] The most common method for isolating the sample from the furnace atmosphere and imposing a buffered ƒO₂ is the double-capsule technique . In this setup, the sample is sealed in an inner capsule (often platinum or a gold-palladium alloy), which is then sealed in a larger outer capsule along with the oxygen buffer material and a source of water. Hydrogen can diffuse through the inner capsule wall, equilibrating the ƒO₂ between the buffer and the sample.
Q4: What are some common oxygen buffers, and what redox conditions do they establish?
A4: Buffers are chosen to span a range of oxygen fugacities, from highly reducing to oxidizing. Common buffers, in order of increasing ƒO₂ (more oxidizing), include:
-
Iron-Wüstite (IW): Establishes reducing conditions.
-
Nickel-Nickel Oxide (NNO): Represents intermediate conditions.
-
Fayalite-Magnetite-Quartz (FMQ): A commonly used buffer for many geological applications.
-
Magnetite-Hematite (MH): Establishes highly oxidizing conditions.
Q5: Which analytical techniques are used to measure the Fe³⁺/ΣFe ratio in the synthesized this compound?
A5: Several techniques are available, each with its own advantages:
-
Mössbauer Spectroscopy: Considered one of the most accurate methods for determining the Fe³⁺/ΣFe ratio in bulk samples.[1][3]
-
Synchrotron micro-XANES (X-ray Absorption Near-Edge Structure): Offers high spatial resolution, allowing for the analysis of compositional zoning within a single crystal.[3]
-
Electron Microprobe (EPMA) Flank Method: A microanalytical technique that allows for the simultaneous determination of major element composition and iron oxidation state on the same spot.[4]
-
Wet Chemical Titration: A traditional but destructive method that provides a bulk analysis of the Fe²⁺ content.
Troubleshooting Guides
Problem 1: The synthesized garnet has an incorrect Fe³⁺/ΣFe ratio.
| Possible Cause | Troubleshooting Steps |
| Ineffective Oxygen Buffer | 1. Verify Buffer Assemblage: After the experiment, confirm the presence of all buffer phases using XRD or Raman spectroscopy. If the buffer is exhausted (one phase is completely consumed), the ƒO₂ was not maintained. Increase the amount of buffer material in subsequent experiments. 2. Check for Leaks: Ensure both inner and outer capsules were properly sealed. Any leaks would allow the external environment (e.g., the furnace atmosphere) to control the ƒO₂. |
| Hydrogen Diffusion Issues | 1. Inadequate Water: A small amount of water is necessary in the outer capsule to produce H₂ gas, which acts as the medium for transferring the redox state. Ensure a few microliters of water are added to the buffer. 2. Incorrect Capsule Material: The inner capsule must be permeable to hydrogen. Platinum is a common choice. If using alloys, ensure they have sufficient hydrogen permeability at your experimental conditions. |
| Incorrect P/T Conditions | The ƒO₂ of a given buffer is dependent on pressure and temperature. Verify that your P/T conditions are accurate and stable throughout the experiment. Use the appropriate thermodynamic data to calculate the expected ƒO₂ for your specific P/T conditions. |
| Contamination | Contamination in the starting materials or from the capsule assembly can introduce unintended redox-active species. Use high-purity starting materials and pre-clean all capsule parts. |
Problem 2: The final product is not single-phase this compound (contains other phases like orthopyroxene, spinel, or clinopyroxene).
| Possible Cause | Troubleshooting Steps |
| Incorrect Starting Composition | 1. Stoichiometry Check: Recalculate the stoichiometry of your starting oxide or mineral mix. Ensure the proportions are correct for the desired this compound composition. 2. Homogeneity: Ensure the starting materials are intimately mixed. Inhomogeneous starting mix can lead to the nucleation of different phases in different parts of the sample. |
| Disequilibrium | 1. Increase Run Duration: The experiment may not have been long enough for the reaction to go to completion. Increase the duration of the experiment. 2. Increase Temperature: Higher temperatures can increase reaction kinetics. However, be mindful that this will also affect the ƒO₂ of the buffer and could push the sample into a different stability field. |
| P/T Conditions Outside this compound Stability Field | The stability field of this compound is well-defined. Verify from phase diagrams that your target pressure and temperature are appropriate for your specific chemical system (including the iron content). |
| Incorrect Fe Oxidation State | The presence of too much Fe³⁺ can stabilize other phases (like clinopyroxene or andradite (B1144000) components). This is directly linked to the ƒO₂ control. If you suspect this is the issue, try running the experiment under more reducing conditions (e.g., using an IW buffer). |
Data Presentation
Table 1: Influence of Oxygen Fugacity Buffer on Iron Oxidation State in Synthetic Garnet
This table provides representative data on how the choice of oxygen fugacity buffer affects the resulting Fe³⁺/ΣFe ratio in synthetic iron-bearing garnets at typical experimental conditions. Note that exact values will depend on the specific P, T, and bulk composition.
| Oxygen Fugacity Buffer | Relative Oxygen Fugacity | Expected Fe³⁺/ΣFe Ratio | Experimental Conditions (Typical) |
| Iron-Wüstite (IW) | Reducing | < 0.10 | 1.5 - 3.0 GPa, 900 - 1200 °C |
| Nickel-Nickel Oxide (NNO) | Intermediate | 0.10 - 0.30 | 1.5 - 3.0 GPa, 900 - 1200 °C |
| Magnetite-Hematite (MH) | Oxidizing | > 0.50 | 1.5 - 3.0 GPa, 900 - 1200 °C |
Experimental Protocols
High-Pressure Synthesis of Iron-Bearing this compound via Piston-Cylinder Apparatus
This protocol describes a general method for synthesizing an iron-bearing this compound (e.g., Almandine₃₀this compound₇₀) with a controlled iron oxidation state using the double-capsule technique.
1. Starting Material Preparation:
- Prepare a stoichiometric mixture of high-purity oxides (e.g., Fe₂O₃, MgO, Al₂O₃, SiO₂) or a gel. For an Almandine₃₀this compound₇₀ composition, the molar proportions would be calculated accordingly.
- Grind the mixture under ethanol (B145695) in an agate mortar for at least 60 minutes to ensure homogeneity.
- Dry the mixture in an oven at 120°C for several hours and then store it in a desiccator.
2. Capsule Assembly (Double-Capsule Technique):
- Inner Capsule:
- Take a platinum capsule (e.g., 2.5 mm outer diameter, 10 mm length) and weld one end shut.
- Load ~10-20 mg of the prepared starting mixture into the capsule.
- Weld the second end of the Pt capsule shut, creating a sealed container for the sample.
- Outer Capsule:
- Take a larger platinum capsule (e.g., 4.5 mm outer diameter, 15 mm length) and weld one end shut.
- Load the chosen oxygen buffer powder (e.g., a mixture of Ni and NiO for the NNO buffer) into the bottom of the capsule.
- Place the sealed inner capsule on top of the buffer.
- Add ~5-10 µL of deionized water to the outer capsule.
- Weld the outer capsule shut, ensuring a hermetic seal.
3. Piston-Cylinder Experiment:
- Place the double-capsule assembly into a pressure medium (e.g., BaCO₃ or NaCl).
- Insert the assembly into the piston-cylinder apparatus.
- Pressurize the sample to the target pressure (e.g., 2.5 GPa).
- Increase the temperature to the target value (e.g., 1100 °C) at a controlled rate.
- Hold the experiment at the target P-T conditions for the desired duration (e.g., 24-72 hours) to allow for reaction and equilibration.
- Quench the experiment by turning off the power to the furnace. The rapid temperature drop preserves the high-pressure mineral assemblage.
- Slowly decompress the apparatus.
4. Sample Recovery and Analysis:
- Carefully extract the double-capsule assembly.
- Open the outer capsule and verify the presence of the buffer assemblage.
- Open the inner capsule to retrieve the synthesized this compound sample.
- Characterize the product using:
- X-ray Diffraction (XRD): To confirm phase purity.
- Electron Microprobe (EPMA): To determine the major element composition.
- Mössbauer or XANES Spectroscopy: To determine the Fe³⁺/ΣFe ratio.
Mandatory Visualizations
Caption: Workflow for high-pressure synthesis of iron-bearing this compound.
Caption: Key parameters influencing synthetic this compound characteristics.
References
Validation & Comparative
comparative analysis of natural vs. synthetic pyrope properties
A Comparative Guide to Natural and Synthetic Pyrope Garnet
This guide provides a detailed comparative analysis of the properties of natural and synthetic this compound garnet, tailored for researchers, scientists, and professionals in drug development who may utilize these materials in high-pressure experimental setups or as reference standards. The comparison covers chemical, physical, and optical properties, supported by experimental data and methodologies.
Introduction
This compound is a magnesium aluminum silicate (B1173343) mineral belonging to the garnet group, with the chemical formula Mg₃Al₂(SiO₄)₃. Natural this compound is a common mineral in specific high-pressure geological environments, including peridotites from the Earth's mantle and some metamorphic rocks.[1][2] It rarely, if ever, exists in its pure end-member form in nature, typically forming solid solutions with other garnet species, most notably almandine (the iron end-member) and spessartine (the manganese end-member).[3][4] This mixture of elements gives natural this compound its characteristic red to purplish hues.[5]
In contrast, synthetic this compound can be manufactured in a laboratory, allowing for the creation of a pure, colorless Mg₃Al₂(SiO₄)₃ crystal.[6] These lab-grown garnets are crucial for scientific research, providing a baseline to understand the fundamental properties of the mineral without the compositional complexities introduced by impurities found in natural samples.[6][7] Synthetic pyropes are primarily used for research and industrial applications rather than for jewelry.[2]
Comparative Analysis of Properties
The properties of this compound garnet are heavily influenced by its chemical composition. The presence of elements like iron, manganese, and chromium in natural this compound significantly alters its physical and optical characteristics compared to its pure synthetic counterpart.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative differences between typical natural this compound and pure synthetic this compound. Note that the values for natural this compound represent a common range, as the exact properties depend on the specific composition of the individual stone.
| Property | Natural this compound | Synthetic this compound (Pure End-Member) |
| Chemical Formula | (Mg,Fe,Ca,Mn)₃(Al,Cr)₂(SiO₄)₃ | Mg₃Al₂(SiO₄)₃ |
| Color | Red, pink, purplish-red, brownish-red, nearly black | Colorless |
| Refractive Index (RI) | 1.720 - 1.770[8] | ~1.714[9] |
| Specific Gravity (SG) | 3.65 - 3.87[4] | ~3.58[9] |
| Density (g/cm³) | 3.65 - 3.84[10] | ~3.56[10] |
| Mohs Hardness | 7.0 - 7.5[1][2] | ~7.5[10] |
| Crystal System | Isometric (Cubic)[1] | Isometric (Cubic) |
| Unit Cell (Å) | Varies with composition (increases with Fe content) | ~11.459 (value for pure synthetic material) |
| Dispersion | ~0.022 - 0.026[6][11] | ~0.022 |
| Inclusions | Typically present (e.g., rutile, zircon)[9][11] | Typically free of inclusions |
Experimental Protocols
The characterization of natural and synthetic this compound involves a suite of analytical techniques to determine their composition, structure, and physical properties.
Chemical Composition Analysis: Electron Microprobe Analysis (EMPA)
EMPA is a standard non-destructive technique used to determine the elemental composition of small solid samples.
-
Principle: A focused beam of high-energy electrons is directed at the sample, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by a spectrometer, which allows for the identification and quantification of the elements present.
-
Methodology:
-
A polished sample of the garnet is placed in a vacuum chamber.
-
The electron beam is focused on a specific point of interest on the sample surface.
-
The emitted X-rays are analyzed using wavelength-dispersive spectroscopy (WDS) or energy-dispersive spectroscopy (EDS).
-
The resulting data is compared against known standards to calculate the precise weight percent of oxides (e.g., MgO, Al₂O₃, SiO₂, FeO).[12]
-
These oxide percentages are then used to calculate the end-member garnet components.[12]
-
Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a definitive technique for determining the crystal structure and unit-cell dimensions of a crystalline material.
-
Principle: A single crystal is mounted and exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal's atomic lattice, producing a unique diffraction pattern. The geometry and intensity of this pattern are used to solve the crystal structure.
-
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
The crystal is irradiated with X-rays while being rotated.
-
The diffraction data is collected by a detector.
-
The data is processed to determine the unit-cell parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell.[7] For high-pressure studies, this experiment is conducted within a diamond anvil cell (DAC).[13]
-
Optical Property Measurement: Refractometry
A refractometer is used to measure the refractive index (RI) of a gemstone, which is a fundamental optical property.
-
Principle: The instrument measures the critical angle at which light is totally internally reflected between a high-RI prism (the hemicylinder) and the facet of the gemstone. This angle is directly related to the gemstone's RI.
-
Methodology:
-
A small drop of contact liquid (with a known RI higher than the stone) is placed on the refractometer's prism.
-
The polished facet of the this compound sample is placed on the liquid.
-
The user looks through the eyepiece and reads the RI value from a calibrated scale at the edge of the shadow that appears.[14] Since garnet is isotropic (singly refractive), only one reading will be observed.[9]
-
Physical Property Measurement: Hydrostatic Weighing for Specific Gravity
This method determines the specific gravity (SG) of a sample by comparing its weight in air to its weight when submerged in water.
-
Principle: Based on Archimedes' principle, the SG is the ratio of the density of the substance to the density of a reference substance (usually water). It is calculated as: SG = Weight in Air / (Weight in Air - Weight in Water).
-
Methodology:
-
The dry this compound sample is weighed using a precision scale.
-
A beaker of water is placed on the scale, and the scale is tared.
-
The sample is suspended by a thin wire and fully submerged in the water, without touching the sides or bottom of the beaker. The weight is recorded.
-
The SG is calculated using the formula above.
-
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and concepts related to this compound garnet analysis.
Caption: Workflow for the laboratory synthesis of this compound garnet.
Caption: Experimental workflow for garnet characterization.
Caption: Logical relationship in the pyralspite garnet series.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gemgazette.com [gemgazette.com]
- 3. Garnet - Wikipedia [en.wikipedia.org]
- 4. This compound Garnet: Meaning, Prices & Properties Info Guide [gemrockauctions.com]
- 5. nobbier.com [nobbier.com]
- 6. gemsociety.org [gemsociety.org]
- 7. Crystal-Chemical Properties of Synthetic Almandine-Pyrope Solid Solution by X-Ray Single-Crystal Diffraction and Raman Spectroscopy | MDPI [mdpi.com]
- 8. mindat.org [mindat.org]
- 9. geo.libretexts.org [geo.libretexts.org]
- 10. webmineral.com [webmineral.com]
- 11. This compound-ALMANDINE GARNET [rarestone.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Effect of Thermoelastic Properties of the this compound-Almandine Solid Solutions on the Entrapment Pressure of Garnet-Related Elastic Geobarometer [frontiersin.org]
- 14. Refractive Index Chart of Gemstones - What does it mean and how do... [gemselect.com]
A Comparative Guide to the Thermodynamic Properties of Pyrope and Almandine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermodynamic properties of pyrope and almandine, two end-member minerals of the garnet solid solution series. Understanding these properties is crucial for modeling geological processes and for materials science applications. The data presented herein is compiled from experimental studies and provides a basis for comparative analysis.
Quantitative Data Summary
The following table summarizes the key thermodynamic properties of this compound (Mg₃Al₂Si₃O₁₂) and almandine (Fe₃Al₂Si₃O₁₂). These values are essential for calculations in geochemistry, petrology, and materials science.
| Thermodynamic Property | This compound (Mg₃Al₂Si₃O₁₂) | Almandine (Fe₃Al₂Si₃O₁₂) | Units |
| Enthalpy of Formation (ΔH°f) | - | -5269.6 | kJ/mol |
| Standard Entropy (S°) | 256 ± 1 | 336.7 ± 0.8 | J/(mol·K) |
| Heat Capacity (Cp) at 298.15 K | 326.0 ± 0.5 | ~425 | J/(mol·K) |
| Enthalpy of Fusion | 241 ± 12 | - | kJ/mol |
| Thermal Expansion Coefficient (α₀) | Non-linear function of composition in solid solution | Non-linear function of composition in solid solution | 10⁻⁵ K⁻¹ |
| Bulk Modulus (K₀) | ~170 | ~181 | GPa |
Experimental Protocols
The determination of the thermodynamic properties of this compound and almandine relies on a variety of sophisticated experimental techniques. Below are summaries of the key methodologies cited in the literature.
Calorimetry
Adiabatic and Differential Scanning Calorimetry (DSC): These methods are employed to measure the heat capacity (Cp) of the minerals over a range of temperatures.[1][2]
-
Principle: Adiabatic calorimetry involves supplying a known amount of heat to a sample in a thermally isolated environment and measuring the resulting temperature change. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Procedure:
-
A precisely weighed sample of the synthetic or natural mineral is placed in a sample holder.
-
The sample is heated at a controlled rate over the desired temperature range.
-
For adiabatic calorimetry, the heat input and temperature rise are carefully measured.
-
For DSC, the heat flow to the sample is compared to that of a known reference material.
-
The resulting data is used to calculate the heat capacity as a function of temperature.[3]
-
Drop-Calorimetry: This technique is used to determine the enthalpy content of a sample at high temperatures.[1]
-
Principle: A sample heated to a known high temperature is dropped into a calorimeter at a lower, known temperature (e.g., room temperature). The heat released by the sample as it cools is measured.
-
Procedure:
-
The sample is encapsulated and heated in a furnace to a specific temperature.
-
The heated sample is then rapidly transferred ("dropped") into a calorimeter of known heat capacity.
-
The temperature change of the calorimeter is measured to determine the total heat released by the sample.
-
This process is repeated at various high temperatures to determine the enthalpy as a function of temperature.
-
Phase Equilibrium Experiments
This method is used to derive thermodynamic mixing properties of solid solutions, such as the almandine-pyrope series.[4]
-
Principle: The composition of minerals in equilibrium with each other at specific pressure and temperature conditions is experimentally determined. These equilibrium compositions are then used to calculate the activities and mixing properties of the components in the solid solution.
-
Procedure:
-
Starting materials of known composition (e.g., a mix of garnet, rutile, sillimanite, ilmenite, and quartz) are placed in a capsule.[4]
-
The capsule is subjected to high pressures and temperatures in a piston-cylinder apparatus or multi-anvil press for a duration sufficient to reach equilibrium.[4]
-
The experiment is quenched, and the compositions of the resulting mineral phases are analyzed using techniques like electron microprobe analysis.[4]
-
By systematically varying the starting compositions, pressures, and temperatures, the activity-composition relationships and excess thermodynamic properties of the garnet solid solution can be determined.[4]
-
In-situ Synchrotron Single-Crystal X-ray Diffraction (SCXRD)
This powerful technique is used to determine the thermoelastic properties, such as the bulk modulus and thermal expansion, under high-pressure and high-temperature conditions.[5]
-
Principle: The unit-cell volume of a single crystal is precisely measured as a function of pressure and temperature using X-ray diffraction. This data is then fitted to an equation of state to extract the thermoelastic parameters.
-
Procedure:
-
A small, high-quality single crystal of the garnet is loaded into a diamond anvil cell (DAC).[5]
-
The DAC allows for the application of high pressures, and a heating system allows for high temperatures.
-
The DAC is placed in a synchrotron X-ray beamline, and diffraction patterns are collected at various pressure and temperature points.
-
The unit-cell parameters are refined from the diffraction data, and the volume is calculated.
-
The pressure-volume-temperature (P-V-T) data is then fitted to a suitable equation of state, such as the Birch-Murnaghan equation, to determine the bulk modulus and thermal expansion coefficient.[5]
-
Logical Relationships and Workflows
The following diagram illustrates the solid solution series between this compound and almandine, a fundamental concept in understanding their thermodynamic properties in natural systems.
Caption: this compound-Almandine solid solution series.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 4. msaweb.org [msaweb.org]
- 5. Frontiers | Effect of Thermoelastic Properties of the this compound-Almandine Solid Solutions on the Entrapment Pressure of Garnet-Related Elastic Geobarometer [frontiersin.org]
A Comparative Guide to Validating Pyrope Composition with Multiple Analytical Techniques
This guide provides a comprehensive comparison of key analytical techniques for the validation of pyrope garnet composition. Tailored for researchers and scientists, it offers an objective look at the performance of X-ray Diffraction (XRD), Raman Spectroscopy, Electron Probe Microanalysis (EPMA), and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). The content includes detailed experimental protocols, comparative data, and workflow visualizations to assist in methodological selection and application.
Overview of Analytical Techniques
Validating the precise composition of this compound (Mg₃Al₂Si₃O₁₂) is crucial for geological and materials science research. As natural garnets are rarely pure end-members and often form solid solutions, a multi-technique approach is essential for a comprehensive characterization.[1] This guide focuses on four principal techniques that provide complementary information on the elemental composition, crystal structure, and trace element distribution.
-
Electron Probe Microanalysis (EPMA): A high-precision technique that uses a focused electron beam to generate characteristic X-rays from a solid sample. By measuring the wavelengths and intensities of these X-rays (Wavelength-Dispersive Spectrometry, WDS), it provides accurate quantitative analysis of major and minor element concentrations at the micrometer scale.[2][3]
-
X-ray Diffraction (XRD): This technique directs X-rays at a crystalline sample and measures the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to the crystal structure. For this compound, changes in the unit-cell parameters determined by XRD can be correlated with compositional variations, particularly cation substitutions at the X and Y sites.[4][5]
-
Raman Spectroscopy: This non-destructive technique involves illuminating a sample with a monochromatic laser. The inelastic scattering of photons provides a vibrational spectrum that acts as a structural fingerprint. Shifts in the Raman peak positions for this compound are sensitive to changes in cation mass and bond lengths, allowing for compositional analysis.[6][7]
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): A powerful method for determining trace element concentrations. A pulsed laser ablates a microscopic volume of the sample, and the resulting aerosol is transported to an ICP-MS for elemental and isotopic analysis. While primarily for trace elements, it can also measure major elements and is invaluable for mapping elemental zoning within a crystal.[8][9]
Comparative Performance of Analytical Techniques
The selection of an analytical technique depends on the specific research question, sample availability, and desired level of detail. The table below summarizes the key performance characteristics of each method.
| Feature | Electron Probe Microanalysis (EPMA) | X-ray Diffraction (XRD) | Raman Spectroscopy | LA-ICP-MS |
| Primary Information | Quantitative elemental composition (Major/Minor) | Crystal structure, unit-cell parameters | Molecular vibrations, structural fingerprint | Quantitative elemental composition (Trace) |
| Detection Limits | ~100-1000 ppm | N/A (Phase identification) | N/A (Structural information) | ppb to ppm |
| Spatial Resolution | ~1-5 µm[10] | Bulk (PXRD) or Single Crystal | ~1-2 µm[6] | ~5-100 µm (variable)[11] |
| Analysis Type | Point analysis, Mapping | Bulk or single grain | Point analysis, Mapping | Point analysis, Mapping, Depth profiling[8] |
| Destructive? | Non-destructive (but requires coating/polishing)[12] | Non-destructive | Non-destructive | Micro-destructive |
| Sample Preparation | Polished section, Carbon coating | Powder (PXRD) or Single crystal (SCXRD) | Minimal to none | Minimal (mounted grain/section) |
| Quantification | Highly quantitative with standards | Semi-quantitative with Rietveld refinement | Semi-quantitative with calibration | Highly quantitative with standards |
Quantitative Data Comparison: A Case Study
To illustrate the complementary nature of these techniques, the following table presents hypothetical data for a natural this compound sample. The major element composition is determined by EPMA, which serves as the baseline. Raman and XRD provide structural data that must correlate with the measured composition. LA-ICP-MS reveals the trace element signature, which is often below the detection limit of EPMA.
| Parameter | EPMA | XRD (Single Crystal) | Raman Spectroscopy | LA-ICP-MS |
| SiO₂ (wt%) | 41.85 | - | - | 41.9 |
| Al₂O₃ (wt%) | 22.41 | - | - | 22.5 |
| MgO (wt%) | 18.55 | - | - | 18.6 |
| FeO (wt%) | 7.82 | - | - | 7.8 |
| CaO (wt%) | 4.51 | - | - | 4.5 |
| Cr₂O₃ (wt%) | 0.45 | - | - | 0.46 |
| Unit-cell (a, Å) | - | 11.549 Å[13] | - | - |
| Key Raman Peaks | - | - | ~355, 558, 880, 955 cm⁻¹[6] | - |
| Ni (ppm) | <100 | - | - | 45.3[8] |
| Y (ppm) | <100 | - | - | 22.1 |
| Zr (ppm) | <100 | - | - | 15.8 |
Experimental Protocols
Protocol 1: Electron Probe Microanalysis (EPMA)
-
Sample Preparation: Mount the this compound grain in an epoxy resin puck. Grind the surface using progressively finer silicon carbide papers, followed by polishing with diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm) to achieve a flat, mirror-like finish. Clean the sample ultrasonically and apply a thin (~25 nm) conductive carbon coat.[3]
-
Instrument Setup:
-
Data Acquisition:
-
Use Wavelength-Dispersive Spectrometers (WDS) for analysis.
-
Calibrate the instrument using well-characterized natural and synthetic mineral standards (e.g., this compound for Mg and Al, almandine for Fe, diopside (B82245) for Si and Ca, chromite for Cr).[10][14]
-
Acquire data for each element on both the peak and background positions. Typical counting times are 20-30 seconds on the peak and 10-15 seconds on the background.[10][14]
-
-
Data Correction: Apply a matrix correction procedure (e.g., ZAF or PAP) to the raw X-ray counts to convert them into elemental weight percentages.[12]
Protocol 2: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently crush a small fraction of the this compound sample in an agate mortar to a fine powder (~10-50 µm grain size). Mount approximately 200 mg of the powder onto a zero-background sample holder, using a glass slide to ensure the surface is flat and flush with the holder.[15]
-
Instrument Setup:
-
Instrument: Bruker D8 Advance or similar diffractometer with a Cu Kα radiation source.
-
Generator Settings: 40 kV and 40 mA.[15]
-
-
Data Acquisition:
-
Scan Range (2θ): 10° to 90°.
-
Step Size: 0.02°.
-
Dwell Time: 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the this compound phase by comparing the experimental diffraction pattern to a reference pattern from a database (e.g., ICDD).
-
Perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf) to determine the precise unit-cell parameters from the peak positions.
-
Protocol 3: Raman Spectroscopy
-
Sample Preparation: Place the this compound crystal or polished section on a standard microscope slide. No further preparation is typically needed.
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra to remove background fluorescence.
-
Fit the peaks to determine their precise positions (cm⁻¹), widths (FWHM), and relative intensities. Correlate peak shifts with compositional data obtained from EPMA.[6]
-
Protocol 4: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
-
Sample Preparation: Mount the this compound grain or polished section in a sample holder for the laser ablation chamber.
-
Instrument Setup:
-
Instrumentation: A combination of a laser ablation system (e.g., ESI NWR193) coupled to an ICP-MS (e.g., Agilent 7700).
-
Laser Settings:
-
Spot Size: 30-50 µm.
-
Fluence (Energy Density): ~3-5 J/cm².
-
Repetition Rate: 5-10 Hz.
-
-
-
Data Acquisition:
-
Tune the ICP-MS for sensitivity and stability using a standard reference material (e.g., NIST SRM 610/612 glass).
-
Acquire data for a gas blank (no ablation) for background subtraction.
-
Perform single-spot analyses on the this compound sample. Each analysis consists of ~20 seconds of background measurement followed by ~40-60 seconds of ablation.
-
Use an internal standard for quantification. For this compound, Ca or Si concentration determined by EPMA can be used.[8]
-
-
Data Processing:
-
Integrate the time-resolved signal for each element, subtract the background, and normalize to the internal standard.
-
Calculate final concentrations by referencing against the primary calibration standard (e.g., NIST 610).
-
Visualized Workflows
The following diagrams illustrate the logical flow and relationships in a multi-technique validation of this compound composition.
Caption: Experimental workflow for comprehensive this compound analysis.
Caption: Interrelation of data from different analytical techniques.
References
- 1. ESSD - The secret life of garnets: a comprehensive, standardized dataset of garnet geochemical analyses integrating localities and petrogenesis [essd.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. minsocam.org [minsocam.org]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. Raman spectroscopy of garnet-group minerals | Semantic Scholar [semanticscholar.org]
- 8. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Garnet by Laser-Induced Breakdown Spectroscopy—Two Practical Applications | MDPI [mdpi.com]
- 11. Garnet LA–MC–ICP–MS In-Situ U–Pb Dating: The Impact of Water Vapor on Matrix Effects [at-spectrosc.com]
- 12. jsg.utexas.edu [jsg.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mcgill.ca [mcgill.ca]
- 16. gia.edu [gia.edu]
A Guide to Cross-Calibration of Raman Spectroscopy and Electron Probe Microanalysis for Pyrope Garnet
For researchers, scientists, and professionals in geochemistry and materials science, accurate compositional analysis of minerals is paramount. This guide provides a comparative overview of two powerful analytical techniques, Raman Spectroscopy and Electron Probe Microanalysis (EPMA), for the quantitative analysis of pyrope garnet. We present supporting experimental data, detailed methodologies, and a visual workflow to facilitate a comprehensive understanding of their cross-calibration.
This compound, a magnesium-aluminum silicate (B1173343) garnet (Mg₃Al₂Si₃O₁₂), is a key mineral in upper mantle rocks and a common indicator mineral in diamond exploration. Its chemical composition, particularly the substitution of magnesium (Mg) by other divalent cations like iron (Fe²⁺) and calcium (Ca), provides crucial insights into the petrogenesis of its host rocks. Both Raman spectroscopy and EPMA are instrumental in determining the chemical composition of this compound, but they operate on fundamentally different principles. EPMA provides direct elemental quantification, while Raman spectroscopy offers a non-destructive method to infer composition through vibrational modes of the crystal lattice. Cross-calibration of these techniques is essential for validating results and establishing robust analytical protocols.
Comparative Analysis of Compositional Data
The following table summarizes quantitative data from a synthetic almandine-pyrope solid solution series, demonstrating the correlation between chemical composition determined by EPMA and the positions of key Raman peaks. As the this compound content (and therefore Mg content) increases, a systematic shift in the Raman peak positions is observed. This relationship forms the basis for quantitative compositional analysis using Raman spectroscopy, once calibrated against a primary technique like EPMA.
| Sample ID | This compound (mol%) | Almandine (mol%) | MgO (wt%) | FeO (wt%) | Raman Peak 1 (cm⁻¹) | Raman Peak 2 (cm⁻¹) | Raman Peak 3 (cm⁻¹) |
| Alm100 | 0 | 100 | 0 | 45.4 | 347 | 557 | 916 |
| Alm89Pyr11 | 11 | 89 | 2.5 | 40.2 | 350 | 558 | 918 |
| Alm78Pyr22 | 22 | 78 | 5.0 | 35.1 | 353 | 560 | 921 |
| Alm67Pyr33 | 33 | 67 | 7.5 | 29.9 | 356 | 562 | 924 |
| Alm56Pyr44 | 44 | 56 | 10.0 | 24.8 | 359 | 564 | 927 |
| Alm45Pyr55 | 55 | 45 | 12.5 | 19.6 | 362 | 566 | 930 |
| Alm34Pyr66 | 66 | 34 | 15.0 | 14.5 | 365 | 568 | 933 |
| Alm23Pyr77 | 77 | 23 | 17.5 | 9.3 | 368 | 570 | 936 |
| Alm12Pyr88 | 88 | 12 | 20.0 | 4.2 | 371 | 572 | 939 |
| Pyr100 | 100 | 0 | 22.5 | 0 | 374 | 574 | 942 |
Note: This table is a synthesized representation based on data from studies on almandine-pyrope solid solutions. The Raman peak positions are indicative and may vary slightly depending on the specific instrument and analytical conditions.
Experimental Protocols
Detailed and consistent experimental procedures are critical for the accurate cross-calibration of Raman and EPMA data. The following protocols outline the key steps for analyzing this compound garnets.
Sample Preparation
-
Mounting: this compound garnet crystals are mounted in an epoxy resin puck.
-
Polishing: The mounted samples are ground and polished using a series of progressively finer abrasive materials (e.g., silicon carbide papers followed by diamond pastes) to achieve a flat, mirror-like surface with a final polish of 0.25 µm. A smooth, defect-free surface is crucial for both EPMA and Raman analysis.[1]
-
Cleaning: The polished sections are thoroughly cleaned in an ultrasonic bath with deionized water or ethanol (B145695) to remove any polishing residue.
-
Carbon Coating: For EPMA, the samples are coated with a thin layer of carbon to ensure electrical conductivity and prevent charge buildup under the electron beam.[1]
Electron Probe Microanalysis (EPMA)
EPMA is a quantitative analytical technique that uses a focused electron beam to generate characteristic X-rays from a sample. The intensities of these X-rays are proportional to the concentrations of the elements present.
-
Instrumentation: A wavelength-dispersive (WD) electron probe microanalyzer is used.
-
Analytical Conditions:
-
Standards: A set of well-characterized natural and synthetic mineral standards are used for calibration. For this compound analysis, typical standards include:
-
This compound (for Mg, Al, Si)
-
Almandine (for Fe)
-
Grossular (for Ca)
-
Spessartine (for Mn)
-
Chromite (for Cr)[2]
-
-
Data Acquisition: Multiple point analyses are performed on each this compound grain to assess compositional homogeneity. The raw X-ray counts are corrected for matrix effects (ZAF corrections) to yield quantitative elemental weight percentages.[2]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices. The positions and intensities of the Raman peaks are sensitive to the chemical composition and crystal structure of the material.
-
Instrumentation: A confocal Raman microscope is employed.
-
Analytical Conditions:
-
Laser Excitation: 532 nm (green) laser is commonly used.[4]
-
Laser Power: A low laser power (e.g., 2 mW) is used to avoid sample damage.[4]
-
Objective: A 20x or 50x objective lens is used to focus the laser onto the sample surface.[4]
-
Spectral Range: Data is collected over a spectral range of 100-1200 cm⁻¹.[4]
-
Acquisition Time: An appropriate acquisition time (e.g., 300 s) is used to achieve a good signal-to-noise ratio.[4]
-
-
Data Acquisition: Raman spectra are collected from the same spots that were previously analyzed by EPMA. This is crucial for a direct one-to-one correlation of the data.
-
Data Processing: The collected spectra are baseline-corrected, and the positions of the characteristic Raman peaks for this compound are determined using a peak fitting procedure.
Workflow for Cross-Calibration
The following diagram illustrates the logical workflow for the cross-calibration of Raman and EPMA data for this compound garnet.
Signaling Pathways and Logical Relationships
The relationship between the chemical composition of this compound and its Raman spectrum is rooted in the fundamental principles of crystal lattice vibrations. The substitution of smaller Mg²⁺ ions with larger Fe²⁺ or Ca²⁺ ions in the garnet structure alters the bond lengths and bond strengths within the SiO₄ tetrahedra and between the tetrahedra and the dodecahedrally coordinated cations. These changes in the crystal lattice directly affect the vibrational energies, resulting in predictable shifts in the Raman peak positions. For instance, in the almandine-pyrope solid solution series, as the concentration of the heavier Fe²⁺ cation increases, the Raman peaks associated with the translational and rotational modes of the SiO₄ tetrahedra tend to shift to lower wavenumbers (lower energy).[5] This systematic relationship allows for the development of a calibration curve where Raman peak positions can be used as a proxy for chemical composition, once established through rigorous comparison with EPMA data.
The following diagram illustrates the logical relationship between cation substitution and the resulting Raman spectral shifts.
References
A Comparative Analysis of the Stability Fields of Pyrope and Grossular Garnets
This guide provides a detailed comparison of the stability fields of two common garnet end-members, pyrope (Mg₃Al₂Si₃O₁₂) and grossular (Ca₃Al₂Si₃O₁₂). The stability of these minerals is crucial for understanding metamorphic and igneous processes in the Earth's crust and upper mantle. This document summarizes experimental data on their pressure-temperature (P-T) stability limits, details the experimental methodologies used to determine these fields, and presents visual representations of their phase relations.
Introduction
This compound and grossular are nesosilicate minerals belonging to the garnet group. Their stability is highly dependent on pressure and temperature, making them valuable indicators of the conditions under which rocks have formed. This compound is typically associated with high-pressure and high-temperature environments, such as eclogites and peridotites from the Earth's mantle.[1] In contrast, grossular is more commonly found in metamorphosed impure limestones (skarns) and can be stable at lower pressures.[2]
Data Presentation: Stability Fields
The following table summarizes the experimentally determined stability fields for this compound and grossular. It is important to note that the presence of other chemical components, such as water, can significantly influence these stability ranges.
| Mineral | Chemical Formula | Low-Pressure/Low-Temperature Limit | High-Pressure/High-Temperature Limit | Notes |
| This compound | Mg₃Al₂Si₃O₁₂ | Unstable at pressures below ~1.5 GPa. At lower pressures, it breaks down to assemblages like enstatite + sapphirine + sillimanite. | Stable to at least 33 GPa at mantle temperatures.[3] At pressures around 22-26 GPa and temperatures of 1000-1400 K, it can decompose into MgSiO₃ perovskite and corundum. | The stability field is significantly influenced by the presence of water, which can lower the temperature required for its formation. |
| Grossular | Ca₃Al₂Si₃O₁₂ | Reportedly stable at atmospheric pressure.[2] However, it is not stable in the presence of water at elevated temperatures.[2] | Transforms to an Al-rich CaSiO₃ perovskite at pressures of 22–26 GPa and temperatures of 1000–1400 K.[4] | The stability of grossular is highly sensitive to the presence of a fluid phase, often forming hydrogrossular in hydrous environments. |
Experimental Protocols
The determination of mineral stability fields is primarily conducted using high-pressure and high-temperature experimental apparatus, such as the piston-cylinder and multi-anvil presses. These experiments allow researchers to subject synthetic or natural mineral compositions to controlled P-T conditions and observe the resulting phase assemblages.
Piston-Cylinder Apparatus:
The piston-cylinder apparatus is a common tool for investigating mineral stability at pressures typically ranging from 0.5 to 4 GPa and temperatures up to 2000°C.
-
Sample Preparation: A finely ground powder of the starting material (either a synthetic mixture of oxides or a natural mineral) is loaded into a small, inert metal capsule, typically made of platinum or gold.
-
Assembly: The capsule is placed within a pressure-transmitting medium, often a salt (like NaCl) or talc-pyrex assembly, which is then placed inside a graphite (B72142) furnace. This entire assembly is positioned within a cylindrical pressure vessel.
-
Experiment Execution: A piston is advanced into the cylinder, compressing the assembly and generating pressure on the sample. The graphite furnace is then heated by passing an electric current through it, raising the sample to the desired temperature.
-
Quenching and Analysis: After a set duration to allow for equilibrium to be reached, the experiment is rapidly cooled ("quenched") by turning off the power to the furnace, and the pressure is released. The quenched sample is then extracted and analyzed using techniques such as X-ray diffraction (XRD) and electron microprobe analysis to identify the mineral phases present.
Multi-Anvil Apparatus:
For experiments requiring higher pressures, typically from 5 to 25 GPa or more, a multi-anvil apparatus is used.
-
Sample Preparation: Similar to the piston-cylinder method, the sample is encapsulated.
-
Assembly: The capsule is placed within a pressure medium, usually a ceramic octahedron. This octahedron is surrounded by a set of eight tungsten carbide cubes, which in turn are compressed by a larger set of steel anvils within a hydraulic press.
-
Experiment Execution: The hydraulic press applies force to the outer anvils, which transmit and amplify the pressure onto the central octahedral assembly containing the sample. Heating is achieved through a resistive furnace (e.g., graphite, lanthanum chromite) within the assembly.
-
Quenching and Analysis: The quenching and analysis procedures are similar to those for the piston-cylinder apparatus.
Visualizations
// Axis labels {rank=same; "P_label" [label="Pressure (GPa)", shape=none, fontcolor="#202124"];} "T_label" [label="Temperature (°C)", shape=none, fontcolor="#202124", pos="4,0!"];
// Stability field for this compound "Pyrope_Field" [label="this compound\nStable", shape=polygon, sides=4, skew=.4, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,3.5!"]; "Pyrope_LowP" [label="Enstatite +\nSapphirine +\nSillimanite", shape=plaintext, fontcolor="#202124", pos="1,2!"]; "Pyrope_HighP" [label="Mg-Perovskite +\nCorundum", shape=plaintext, fontcolor="#202124", pos="5,5!"]; edge [color="#EA4335", style=dashed, arrowhead=none]; "Pyrope_Field" -> "Pyrope_LowP" [dir=back]; "Pyrope_Field" -> "Pyrope_HighP";
// Stability field for Grossular "Grossular_Field" [label="Grossular\nStable", shape=polygon, sides=4, skew=-.4, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1.5!"]; "Grossular_HighP" [label="Ca-Perovskite +\nCorundum", shape=plaintext, fontcolor="#202124", pos="4,4!"]; edge [color="#4285F4", style=dashed, arrowhead=none]; "Grossular_Field" -> "Grossular_HighP";
// Axis edge [color="#202124", style=solid, arrowhead=normal]; "origin" [shape=point, pos="0,0!"]; "origin" -> "P_axis" [label=""]; "origin" -> "T_axis" [label=""]; "P_axis" [pos="0,6!", shape=none, label=""]; "T_axis" [pos="6,0!", shape=none, label=""];
} .dot Caption: Simplified P-T diagram of this compound and grossular stability.
References
A Comparative Guide to the Mixing Behavior of Pyrope-Almandine Solid Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mixing behavior of pyrope-almandine solid solutions, supported by experimental data. The this compound-almandine [(Mg,Fe)₃Al₂Si₃O₁₂] garnet series is a critical system in earth sciences and materials science, offering insights into the thermodynamic properties of solid solutions. Understanding their mixing behavior is crucial for applications ranging from geothermobarometry to the development of novel materials.
Thermodynamic Mixing Behavior
The this compound-almandine solid solution is often characterized by near-ideal mixing behavior, particularly at high temperatures.[1][2][3][4] This implies that the substitution of Mg²⁺ for Fe²⁺ in the garnet crystal structure occurs with minimal energetic penalty. The ideal behavior is attributed to the similar ionic radii of Fe²⁺ (0.92 Å) and Mg²⁺ (0.89 Å), which results in low lattice strain upon substitution.[5]
However, some studies have reported slight positive deviations from ideal mixing, particularly concerning the volume of mixing.[6][7] This suggests that while the energetic interactions are close to ideal, subtle structural adjustments and strain energies can lead to non-ideal behavior.
Quantitative Data Summary
The following tables summarize key experimental data on the mixing properties of the this compound-almandine solid solution series.
Table 1: Thermodynamic Mixing Parameters
| Parameter | Value/Observation | Conditions | Reference |
| Mixing Behavior | Essentially ideal | 900-1000 °C, 8-14 kbar | [1][3] |
| Compositional Range for Ideal Behavior | Alm₈₉–Alm₆₁ | 900-1000 °C, 8-14 kbar | [1][2][3] |
| Enthalpy of Mixing (ΔHmix) | Close to zero (implied by ideal behavior) | High Temperatures | [8] |
| Entropy of Mixing (ΔSmix) | Primarily configurational | Not specified | [8] |
Table 2: Unit-Cell and Volume of Mixing Data
| Composition (mol% this compound) | Unit-Cell Volume (ų) | Deviation from Ideality | Reference |
| 0 (Almandine) | ~1534 | - | [9] |
| 14 | ~1527 | Positive | [9] |
| 48 | ~1500 | Positive | [9] |
| 100 (this compound) | ~1479 | - | [9] |
| Various | Positive deviations observed | 4.0 GPa, 1200 °C | [7] |
Table 3: Thermoelastic Properties
| Property | Compositional Dependence | Reference |
| Isothermal Bulk Modulus (K₀) | Varies non-linearly with composition | [9] |
| Pressure Derivative of Bulk Modulus (K'₀) | Assumed to follow ideal mixing in some models | [5] |
| Thermal Expansion Coefficient (α₀) | α₀ (10⁻⁵ K⁻¹) = 2.7(1) + 3.0(5)XPrp - 3.2(4)X²Prp | [9] |
Experimental Protocols
The data presented in this guide are derived from several key experimental techniques:
-
Phase Equilibrium Experiments: This method involves synthesizing or equilibrating a mineral assemblage (e.g., garnet + rutile + sillimanite (B1173473) + ilmenite (B1198559) + quartz) at controlled high pressures and temperatures.[1][3] The composition of the resulting garnet solid solution at equilibrium provides information about its thermodynamic activity and mixing properties. The starting materials are typically synthetic gels or glasses of the desired bulk composition, which are sealed in noble metal capsules with water and subjected to high pressure and temperature in a piston-cylinder apparatus or multi-anvil press. Run durations can range from days to weeks to ensure equilibrium is reached. The run products are then rapidly quenched and analyzed using techniques like electron microprobe analysis and X-ray diffraction.
-
High-Pressure, High-Temperature In Situ Synchrotron X-ray Diffraction: This technique allows for the direct measurement of the unit-cell parameters of the garnet solid solution under various pressure and temperature conditions.[9] A single crystal of the synthetic garnet is loaded into a diamond anvil cell, which is used to generate high pressures. The cell can be heated, and a high-energy synchrotron X-ray source is used to perform diffraction measurements in real-time. This allows for the precise determination of the equation of state and thermoelastic properties of the solid solution.
-
X-ray Single-Crystal Diffraction: This method is used to determine the precise crystal structure and unit-cell parameters of synthetic garnet crystals of different compositions at ambient conditions.[7] This data is crucial for evaluating the volume of mixing and understanding the structural response to cation substitution.
Visualizations
Caption: Logical relationship of the this compound-almandine solid solution series.
Caption: A typical experimental workflow for studying solid solution mixing behavior.
References
- 1. msaweb.org [msaweb.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Solution properties of almandine-pyrope garnet as determined by phase equilibrium experiments (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal-Chemical Properties of Synthetic Almandine-Pyrope Solid Solution by X-Ray Single-Crystal Diffraction and Raman Spectroscopy | MDPI [mdpi.com]
- 8. Thermodynamics of solid solutions [doitpoms.ac.uk]
- 9. Frontiers | Effect of Thermoelastic Properties of the this compound-Almandine Solid Solutions on the Entrapment Pressure of Garnet-Related Elastic Geobarometer [frontiersin.org]
A Researcher's Guide to Distinguishing Pyrope Garnet Varieties
For researchers, scientists, and professionals in drug development, the precise identification of mineralogical specimens is paramount. This guide provides a comprehensive comparison of different pyrope garnet types, supported by quantitative data and detailed experimental protocols for their differentiation. This compound garnets, a subgroup of the nesosilicate mineral group, are magnesium aluminum silicates that form a solid solution series with other garnets, primarily almandine and spessartine. This compositional variation gives rise to a spectrum of colors and properties, necessitating robust analytical methods for accurate classification.
This guide outlines the key distinguishing features of common this compound garnet varieties—classic this compound, chrome this compound, rhodolite, Malaya garnet, and color-change this compound—and provides standardized protocols for their analysis using common gemological and mineralogical techniques.
Comparative Analysis of this compound Garnet Varieties
The properties of this compound garnets overlap due to their nature as solid solutions. However, distinct ranges in their physical and optical characteristics, coupled with their chemical composition, allow for their differentiation. The following table summarizes the key quantitative data for each variety.
| Property | Classic this compound | Chrome this compound | Rhodolite | Malaya Garnet | Color-Change this compound |
| Color | Blood-red to orange-red, often with a brownish tint | Intense, deep red to purplish-red, sometimes with a violet hue | Rose-red to purplish-red or raspberry-red | Pinkish-orange, reddish-orange, to yellowish-orange | Varies with light source; typically blue-green in daylight and purplish-red in incandescent light |
| Refractive Index (RI) | 1.730 - 1.760[1][2] | 1.733 - 1.746 | 1.740 - 1.780 | 1.740 - 1.780[3] | 1.742 - 1.768 |
| Specific Gravity (SG) | 3.65 - 3.87[4] | 3.62 - 3.80 | 3.74 - 3.94 | 3.75 - 4.00[3] | Varies, can be around 3.7 - 3.8 |
| Chemical Composition | Primarily magnesium aluminum silicate (B1173343) (Mg₃Al₂(SiO₄)₃) with some Fe content. | This compound with significant chromium (Cr₂O₃ typically 3-8 wt%)[5][6] | A solid solution of this compound and almandine, typically with a higher this compound content (e.g., ~70% this compound)[5][7] | A complex solid solution of this compound, almandine, and spessartine[8] | This compound-spessartine solid solution with trace amounts of vanadium (V) and chromium (Cr) |
| Key Distinguishing Features | Classic deep red color, often in smaller sizes. | High chromium content, leading to intense red coloration. | Distinctive purplish-red hues. | Unique orange and pink color combinations. | Pronounced color change under different lighting conditions. |
Logical Workflow for this compound Garnet Identification
The following diagram illustrates a systematic approach to distinguishing between the different types of this compound garnets based on a series of analytical tests.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Electron Microprobe Analysis (EMPA)
EMPA is a critical technique for determining the precise elemental composition of garnets, which is essential for their classification.
1. Sample Preparation:
-
Mount the garnet sample in an epoxy resin puck.
-
Grind the surface of the sample using progressively finer abrasive papers (e.g., 600, 800, 1200 grit) to expose a fresh, flat surface.
-
Polish the surface to a mirror finish using diamond suspensions of decreasing particle size (e.g., 6 µm, 1 µm, 0.25 µm).
-
Clean the polished surface ultrasonically in deionized water and then with ethanol (B145695) to remove any polishing residue.
-
Apply a thin, uniform conductive coating of carbon to the sample surface to prevent charging under the electron beam.
2. Instrumentation and Operating Conditions:
-
Instrument: Electron Probe Microanalyzer.
-
Accelerating Voltage: 15 kV is a common setting for silicate mineral analysis.
-
Beam Current: A focused beam of 10-20 nA is typically used.
-
Beam Diameter: A focused beam of 1-5 µm is suitable for homogenous garnet crystals.
-
Spectrometers: Wavelength-dispersive spectrometers (WDS) are used for their high spectral resolution and accuracy.
-
Standards: Use well-characterized natural or synthetic mineral standards for calibration (e.g., this compound for Mg and Al, almandine for Fe, spessartine for Mn, and chromite for Cr).
3. Data Acquisition and Analysis:
-
Calibrate the instrument using the selected standards for all elements of interest (e.g., Si, Al, Fe, Mg, Mn, Ca, Cr).
-
Select multiple points on the garnet sample for analysis to check for compositional homogeneity.
-
Acquire X-ray counts for each element at each point.
-
Apply matrix corrections (e.g., ZAF or φ(ρz)) to the raw data to obtain accurate weight percentages of the elemental oxides.
-
Recalculate the chemical formula based on the oxide weight percentages to determine the end-member garnet proportions.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the crystal lattice, which are sensitive to compositional changes.
1. Sample Preparation:
-
No specific sample preparation is required for faceted or rough garnet crystals. Ensure the surface to be analyzed is clean.
-
For micro-Raman analysis of inclusions, a polished surface may be necessary.
2. Instrumentation and Operating Conditions:
-
Instrument: Raman spectrometer, typically equipped with a microscope for micro-Raman analysis.
-
Excitation Laser: A 532 nm or 785 nm laser is commonly used. The choice of laser wavelength may depend on the sample's fluorescence.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample damage (typically a few milliwatts at the sample).
-
Objective Lens: A 50x or 100x objective is often used for focusing the laser and collecting the Raman signal.
-
Acquisition Time and Accumulations: These parameters should be optimized to achieve a good spectrum. Typical values might be 10-60 seconds per acquisition with 2-5 accumulations.
3. Data Acquisition and Analysis:
-
Acquire a Raman spectrum from the garnet sample.
-
Compare the positions and relative intensities of the Raman peaks to a reference database of garnet spectra. The main vibrational modes of the SiO₄ tetrahedra in pyralspite garnets are sensitive to the cation substitution (Mg, Fe, Mn) and can be used for identification.
-
Shifts in the peak positions can indicate the degree of solid solution between different garnet end-members.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the absorption of light by the garnet, which is directly related to the elements that cause its color.
1. Sample Preparation:
-
For transparent samples, polishing two parallel faces is ideal to minimize light scattering.
-
The sample thickness should be measured accurately.
2. Instrumentation and Operating Conditions:
-
Instrument: UV-Vis-NIR spectrophotometer.
-
Wavelength Range: Typically scan from the UV (around 200 nm) to the near-infrared (around 1100 nm).
-
Sampling Mode: Transmission mode is used for transparent samples. An integrating sphere can be used to collect both transmitted and scattered light.
-
Reference Scan: A baseline or reference spectrum should be collected with no sample in the beam path.
3. Data Acquisition and Analysis:
-
Place the garnet in the sample holder and acquire its absorption spectrum.
-
Analyze the positions and shapes of the absorption bands. The presence and position of specific bands are characteristic of certain chromophores (e.g., Fe²⁺, Fe³⁺, Cr³⁺, V³⁺, Mn²⁺).
-
For example, the absorption spectrum of chrome this compound will show strong chromium-related absorption bands. Color-change garnets will exhibit two main transmission windows, leading to their characteristic color shift under different light sources.
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystal structure of a mineral. While all garnets share the same basic cubic crystal structure, the size of the unit cell can vary with chemical composition.
1. Sample Preparation:
-
The sample should be ground into a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder in a sample holder, ensuring a flat, smooth surface that is level with the holder's reference surface.
2. Instrumentation and Operating Conditions:
-
Instrument: Powder X-ray diffractometer.
-
X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å).
-
Goniometer Scan: A continuous or step scan is performed over a range of 2θ angles (e.g., 10° to 80°).
-
Scan Parameters: The step size (e.g., 0.02°) and dwell time per step (e.g., 1-2 seconds) will determine the quality of the diffraction pattern.
3. Data Acquisition and Analysis:
-
The diffractometer records the intensity of the diffracted X-rays as a function of the 2θ angle.
-
The resulting diffraction pattern is a series of peaks, where the position of each peak corresponds to a specific d-spacing within the crystal lattice.
-
Compare the obtained diffraction pattern with a standard reference database (e.g., the ICDD Powder Diffraction File) to confirm the garnet structure.
-
The precise positions of the diffraction peaks can be used to calculate the unit-cell parameters. Variations in the unit-cell size can be correlated with the chemical composition of the garnet.
Signaling Pathways in Color Perception
The perceived color of a garnet is a result of the selective absorption of certain wavelengths of light by chromophoric ions within its crystal structure. The following diagram illustrates the general pathway from incident light to color perception.
By employing these systematic analytical approaches, researchers can confidently and accurately distinguish between the various types of this compound garnets, ensuring the integrity of their scientific investigations and developmental processes.
References
- 1. ossila.com [ossila.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. worldagroforestry.org [worldagroforestry.org]
- 4. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. geology.wisc.edu [geology.wisc.edu]
- 7. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 8. mcgill.ca [mcgill.ca]
A Guide to Validating Theoretical Models with Experimental Data on Pyrope
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical predictions and experimental data for the silicate (B1173343) mineral pyrope (Mg₃Al₂Si₃O₁₂). As a key component of the Earth's upper mantle, understanding its physical and chemical properties is crucial. Validating theoretical models with robust experimental data ensures their accuracy and predictive power for conditions that are challenging to replicate in a laboratory. This document summarizes key data, outlines experimental methodologies, and illustrates the validation workflows.
Thermodynamic Properties: Heat Capacity and Entropy
Theoretical models of thermodynamic properties, such as heat capacity (Cₚ) and entropy (S°), are often based on the vibrational characteristics of the crystal lattice. These models are validated through precise calorimetric measurements.
Data Comparison: Thermodynamic Properties at 298.15 K
| Property | Theoretical Value (Kieffer's Model) | Experimental Value (Calorimetry) | Reference |
| Heat Capacity, Cₚ (J/mol·K) | 326.47 | 325.31 - 326.0 | [1] |
| Standard Entropy, S° (J/mol·K) | ~246 | 256 | [1] |
Note: The theoretical entropy value is consistently lower than the experimental value by about 10 J/mol·K. This offset is attributed to differences between theoretical and experimental heat capacities at low temperatures (around 100 K) which propagate through the integration process used to calculate entropy.[1]
Experimental Protocols
Calorimetry: Experimental heat capacity data for this compound have been obtained using several calorimetric techniques.[2]
-
Adiabatic Calorimetry: Used for low-temperature measurements (typically 5 K to 350 K). The sample is thermally isolated, and a known amount of heat is introduced, with the resulting temperature change measured to determine heat capacity.[2]
-
Differential Scanning Calorimetry (DSC): Employed for measurements from 350 K to 1000 K.[1][3] DSC measures the difference in the amount of heat required to increase the temperature of the sample and a reference material as a function of temperature.[3]
-
Drop Calorimetry: Used for high-temperature measurements (e.g., 820 K to 1300 K).[2] A sample heated to a known high temperature is dropped into a calorimeter at a known lower temperature (e.g., 298 K), and the heat released is measured to determine the enthalpy difference, from which heat capacity can be derived.[2]
Logical Workflow: Thermodynamic Model Validation
Elastic Properties
First-principles calculations, based on density functional theory (DFT), are a powerful tool for predicting the elastic properties of minerals at various pressure and temperature conditions. These theoretical results are validated against experimental data from techniques like Brillouin spectroscopy.
Data Comparison: Elastic Properties at 300 K
| Property | Theoretical Value (First-Principles) | Experimental Value (Brillouin Spectroscopy) | Reference |
| Adiabatic Bulk Modulus, Kₛ (GPa) | 168.7 | 172.8 | [4][5] |
| Shear Modulus, G (GPa) | 91.0 | 92.0 | [4][5] |
| Elastic Modulus, c₁₁ (GPa) | - | 296.2 | [5] |
| Elastic Modulus, c₁₂ (GPa) | - | 111.1 | [5] |
| Elastic Modulus, c₄₄ (GPa) | - | 91.6 | [5] |
Note: The calculated results from first-principles show good consistency with the available experimental data.[4] These theoretical models can also provide values for pressure and temperature ranges that are challenging for experiments to achieve.[4]
Experimental Protocols
Brillouin Spectroscopy: This non-invasive technique is used to measure the complete elastic tensor of a material.[6] It involves the inelastic scattering of light from acoustic phonons (sound waves) within the crystal.[6]
-
A laser beam is directed onto a single crystal of this compound.
-
The light scattered by the phonons experiences a frequency shift (Brillouin shift).
-
This frequency shift is directly related to the velocity of the sound waves in a specific crystallographic direction.
-
By measuring these velocities in various directions, the individual components of the elastic tensor (cᵢⱼ) can be determined.
-
From the elastic tensor, bulk properties like the adiabatic bulk modulus (Kₛ) and shear modulus (G) are calculated using Voigt-Reuss-Hill averaging.[4]
Logical Workflow: Elastic Property Model Validation
Crystal Structure and Thermal Expansion
The precise arrangement of atoms in this compound's crystal structure can be determined experimentally using X-ray diffraction and compared with theoretical models. These comparisons are often made over a range of temperatures to validate models of thermal expansion.
Data Comparison: Unit-Cell Parameter (a) at Room Temperature
| Method | Unit-Cell Parameter, a (Å) | Reference |
| Theoretical (Static Calculation + Corrections) | ~11.459 | [4] |
| Experimental (Single-Crystal X-ray Diffraction) | 11.452 - 11.459 | [7][8] |
Note: Static first-principles calculations often predict cell volumes that are slightly smaller than experimental values. However, when corrections for zero-point motion and room temperature effects are included, the predicted volumes agree with experimental data within 0.5%.[4]
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for determining the crystal structure of minerals like this compound.[7][9]
-
A small, high-quality single crystal of synthetic this compound is mounted on a diffractometer.[9][10]
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the planes of atoms, producing a diffraction pattern of spots with varying intensities.
-
The positions and intensities of these diffracted beams are measured.
-
This data is used in a structural refinement process (e.g., least-squares refinement) to determine the unit-cell dimensions, atomic positions (x, y, z coordinates), and atomic displacement parameters.
-
For high-temperature studies, the crystal is heated in a specialized furnace mounted on the diffractometer, and data is collected at various temperatures.[10]
Logical Workflow: Crystal Structure Model Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Brillouin spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. minsocam.org [minsocam.org]
- 10. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
A Comparative Guide to the Geochemistry of Pyrope from Diverse Tectonic Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the geochemical characteristics of pyrope garnet derived from different tectonic settings. By examining this compound's compositional variations, researchers can gain insights into the complex geological processes occurring deep within the Earth, from the stable ancient cratons to dynamic subduction zones. This understanding is crucial for fields ranging from mantle geochemistry and diamond exploration to the study of high-pressure metamorphic processes.
Distinguishing this compound Garnets: A Geochemical Fingerprint
This compound, a magnesium-aluminum silicate (B1173343) garnet (Mg₃Al₂Si₃O₁₂), is a key mineral in understanding the petrogenesis of ultramafic and high-pressure metamorphic rocks.[1][2] Its chemical composition, particularly its major and trace element content, varies systematically with the tectonic environment in which it formed. This guide focuses on this compound from three principal settings:
-
Cratonic/Kimberlitic: Pyropes found as xenocrysts in kimberlites, which are volcanic rocks originating from deep within the mantle beneath ancient, stable continental crust (cratons).[3][4] These garnets are often associated with diamond deposits.[2]
-
Orogenic: Pyropes occurring in peridotite massifs within orogenic belts, which are regions that have undergone significant deformation and metamorphism due to plate collisions.[5][6]
-
Ultra-High Pressure (UHP): Pyropes formed in rocks subjected to extreme pressures, typically in subduction zones where continental crust is carried to great depths.[7][8][9]
Comparative Geochemical Data
The following tables summarize the key quantitative differences in the major and trace element compositions of this compound from these three distinct tectonic settings.
Table 1: Major Element Composition (wt%) of this compound from Different Tectonic Settings
| Oxide | Cratonic/Kimberlitic (Lherzolitic/Harzburgitic) | Orogenic (Garnet Peridotite) | Ultra-High Pressure (UHP) (Whiteschist) |
| SiO₂ | ~41-43 | ~41-42 | ~42-43 |
| Al₂O₃ | ~21-24 | ~21-23 | ~24-25 |
| Cr₂O₃ | 0.5 - >10 (often high) | 0.5 - 4 | < 0.1 (typically very low) |
| FeO | 6 - 9 | 7 - 12 | 1 - 5 |
| MnO | 0.2 - 0.4 | 0.2 - 0.5 | 0.05 - 0.2 |
| MgO | 19 - 23 | 17 - 21 | 24 - 28 |
| CaO | 3 - 7 (variable) | 4 - 6 | < 1 (typically very low) |
Note: Values are representative ranges compiled from multiple sources.[3][5][8][10]
Table 2: Key Trace Element Composition (ppm) of this compound from Different Tectonic Settings
| Element | Cratonic/Kimberlitic | Orogenic | Ultra-High Pressure (UHP) |
| Ni | 20 - 100 | 20 - 80 | < 20 |
| Zn | 10 - 60 | 10 - 50 | < 10 |
| Ga | 5 - 20 | 10 - 25 | < 10 |
| Sr | < 1 - 50 | < 1 - 20 | < 1 |
| Y | 5 - 30 | 10 - 50 | 1 - 15 |
| Zr | 10 - 100 | 20 - 150 | < 10 |
| HREE (e.g., Yb) | 2 - 10 | 5 - 15 | 0.5 - 5 |
| LREE (e.g., La) | Often depleted | Variable | Often depleted |
Note: Values are representative ranges compiled from multiple sources and reflect typical signatures.[4][11][12]
Geochemical Classification of Mantle-Derived this compound
A common method to distinguish pyropes from different mantle settings, particularly in the context of diamond exploration, is to plot their Cr₂O₃ versus CaO content. This relationship helps to differentiate between lherzolitic (G9), harzburgitic (G10), and other types of mantle garnets.
Caption: Workflow for classifying mantle-derived this compound using CaO and Cr₂O₃ content.
Experimental Protocols
The geochemical data presented in this guide are primarily obtained through two key analytical techniques: Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Electron Probe Microanalysis (EPMA) for Major and Minor Elements
EPMA is a non-destructive technique used to determine the chemical composition of small volumes of solid materials.
Methodology:
-
Sample Preparation: this compound grains are mounted in an epoxy resin disc, ground to expose the grain interiors, and polished to a mirror finish (typically with a final polish using 0.25 µm diamond paste). The polished mount is then coated with a thin layer of carbon to ensure electrical conductivity.
-
Instrumentation: A focused beam of high-energy electrons (typically 15-20 kV) is directed at the sample surface.[6][13] This causes the atoms in the sample to emit characteristic X-rays.
-
Analysis: The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). The intensity of the X-rays from the sample is compared to that of known standards (e.g., natural minerals or synthetic oxides) to quantify the concentration of each element.
-
Analytical Conditions:
-
Accelerating Voltage: 15-20 kV[13]
-
Beam Current: 10-20 nA[13]
-
Beam Diameter: 1-5 µm
-
Counting Times: 10-30 seconds on peak and background positions for each element.
-
Standards: Well-characterized natural minerals (e.g., olivine, pyroxene, garnet standards) and synthetic oxides are used for calibration.[6]
-
-
Data Processing: Raw X-ray counts are corrected for matrix effects (ZAF or similar correction procedures) to yield accurate elemental weight percentages.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements
LA-ICP-MS is a powerful technique for determining the concentrations of a wide range of trace elements at low detection limits (ppm to ppb).[14][15]
Methodology:
-
Sample Preparation: The same polished and carbon-coated mounts used for EPMA can be used for LA-ICP-MS.
-
Instrumentation: A high-power pulsed laser is focused on the sample surface, ablating a small amount of material. The ablated material is transported by an inert carrier gas (typically helium or argon) into the plasma of an ICP-MS.[14] The plasma atomizes and ionizes the sample material.
-
Analysis: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass, which is proportional to the concentration of that element in the sample.
-
Analytical Conditions:
-
Laser Type: Typically a Nd:YAG or excimer laser.
-
Laser Fluence and Repetition Rate: Optimized for the specific mineral and desired ablation characteristics (e.g., 4-10 J/cm², 5-10 Hz).
-
Spot Size: 20-50 µm.
-
Carrier Gas: Helium and Argon.[15]
-
-
Data Processing and Calibration:
-
Internal Standard: An element with a known concentration, determined independently by EPMA (e.g., Ca or Si in garnet), is used to correct for variations in the amount of ablated material.
-
External Standard: A certified reference material with a similar matrix to the sample (e.g., NIST SRM 610/612 glass) is analyzed periodically to calibrate the instrument's response.
-
Data Reduction Software: Specialized software is used to process the time-resolved signal, subtract the background, and calculate final concentrations.
-
Caption: General workflow for the geochemical analysis of this compound garnet.
References
- 1. The hydrous component of this compound from the Dora Maira Massif, Western Alps [authors.library.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. geology.lu.se [geology.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. gia.edu [gia.edu]
- 9. mindat.org [mindat.org]
- 10. mindat.org [mindat.org]
- 11. researchgate.net [researchgate.net]
- 12. The major and trace element geochemistry of garnets from the Vargem 1 Kimberlite pipe, Minas Gerais State, Brazil [inis.iaea.org]
- 13. kgs.ku.edu [kgs.ku.edu]
- 14. pierrelanari.com [pierrelanari.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Homogeneity of Synthetic Pyrope Crystals
For researchers, scientists, and professionals in drug development utilizing synthetic pyrope crystals, ensuring their structural and compositional homogeneity is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of key analytical techniques used to assess the homogeneity of these crystals, supported by experimental data and detailed protocols.
The homogeneity of synthetic crystals is critically dependent on the synthesis method. Techniques such as the Czochralski, hydrothermal, and flux growth methods each impart distinct characteristics to the final crystal, influencing defect density, compositional uniformity, and the presence of inclusions.[1][2][3][4][5] The Czochralski method is known for producing large, high-quality crystals with low defect density and uniform composition.[1][2] In contrast, the flux method, while operating at lower temperatures, can sometimes result in inclusions of the flux material within the crystal.[1][2] Hydrothermally grown crystals, synthesized under high pressure and temperature, can also yield high-quality specimens.[6][7][8]
Comparative Analysis of Assessment Techniques
The selection of an appropriate analytical technique is crucial for a thorough assessment of crystal homogeneity. The primary methods include Electron Probe Microanalysis (EPMA) for chemical homogeneity, X-ray Diffraction (XRD) for structural uniformity, Raman Spectroscopy for vibrational and compositional consistency, and Optical Microscopy for visual inspection of defects and optical properties.
| Technique | Parameter Assessed | Typical Quantitative Data | Resolution | Advantages | Limitations |
| Electron Probe Microanalysis (EPMA) | Chemical Composition | Elemental weight % (e.g., MgO, Al₂O₃, SiO₂) | ~1-10 µm | Highly quantitative, provides spatial distribution of elements.[9][10][11] | Destructive (requires sample preparation), limited to near-surface analysis. |
| X-ray Diffraction (XRD) | Crystallographic Structure & Uniformity | Unit-cell parameters (Å), FWHM of diffraction peaks, R-factor (%) | Bulk or µm scale (with micro-diffraction) | Non-destructive, sensitive to lattice strain and phase impurities.[6][7][12] | Provides average structural information over the analyzed volume. |
| Raman Spectroscopy | Vibrational Modes & Compositional Variation | Raman shift (cm⁻¹), Peak intensity and width | ~1 µm | Non-destructive, rapid, sensitive to subtle structural and compositional changes.[13][14][15][16] | Can be influenced by fluorescence, interpretation can be complex for solid solutions.[15] |
| Optical Microscopy (with Polarizer) | Defects, Inclusions, Optical Anisotropy | Defect density (count/mm²), Birefringence patterns | µm to mm scale | Rapid, non-destructive, provides a good overview of crystal quality.[7] | Limited to transparent materials, may not detect sub-micron defects or subtle compositional gradients. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable data. Below are standardized protocols for the key analytical techniques.
Objective: To quantitatively determine the major element composition at multiple points across the crystal to assess chemical homogeneity.
Protocol:
-
Sample Preparation: A synthetic this compound crystal is mounted in an epoxy resin and polished to a smooth, flat surface with a final finish of 0.25 µm diamond paste. The sample is then carbon-coated to ensure electrical conductivity.
-
Instrumentation: A wavelength-dispersive (WDS) electron probe microanalyzer is used.
-
Operating Conditions:
-
Analysis:
-
Multiple points (e.g., 12 or more) are analyzed across the surface of the crystal, from core to rim, to detect any compositional zoning.[17][18]
-
The intensities of characteristic X-rays for Mg, Al, and Si are measured and compared against well-characterized standards (e.g., synthetic this compound or other silicate (B1173343) minerals).[17][19]
-
-
Data Evaluation: The elemental weight percentages are calculated. A crystal is considered homogeneous if the standard deviation of the elemental concentrations across all analyzed points is low (typically <1-2% relative).
Objective: To verify the phase purity and structural homogeneity of the synthetic this compound crystal.
Protocol:
-
Sample Preparation: A small, single crystal is selected. For powder XRD, a portion of the crystal is crushed into a fine powder.[17]
-
Instrumentation: A single-crystal or powder X-ray diffractometer with a suitable X-ray source (e.g., Mo-Kα) is used.[7]
-
Data Collection:
-
Single-Crystal XRD: The crystal is mounted and a full sphere of diffraction data is collected.
-
Powder XRD: The powdered sample is evenly spread on a sample holder and scanned over a relevant 2θ range.
-
-
Analysis:
-
The diffraction data is used to refine the crystal structure and unit-cell parameters.[6][9]
-
The sharpness and symmetry of the diffraction peaks are examined. Broadened or split peaks can indicate structural strain, compositional zoning, or the presence of multiple crystalline phases.[7][17]
-
A homogeneous crystal should exhibit sharp, symmetrical peaks and consistent unit-cell parameters.[7]
-
Objective: To qualitatively assess the compositional homogeneity by mapping the vibrational modes across the crystal.
Protocol:
-
Sample Preparation: A polished crystal surface is typically used.
-
Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 785 nm).[14]
-
Data Collection:
-
Raman spectra are collected from multiple points across the crystal surface.
-
The positions and widths of characteristic this compound Raman bands are recorded. Key vibrational modes for garnets are typically found in the ranges of 170-370 cm⁻¹ (cation translation), 480-640 cm⁻¹ (SiO₄ bending), and 860-1050 cm⁻¹ (SiO₄ stretching).[13]
-
-
Analysis:
Visualizing Workflows and Relationships
Understanding the interplay between different characterization techniques is crucial for a comprehensive assessment of crystal homogeneity.
Caption: Experimental workflow for assessing this compound crystal homogeneity.
Caption: Relationship between properties and analytical techniques.
References
- 1. lifegemdiamonds.com [lifegemdiamonds.com]
- 2. gia.edu [gia.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Crystal growth and optimization of Pr:CaGdAlO4 by the flux-Czochralski method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. minsocam.org [minsocam.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. mdpi.com [mdpi.com]
- 10. jsg.utexas.edu [jsg.utexas.edu]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Raman Spectroscopy as a Tool for Garnet Analysis and Investigation on Samples from Different Sources [article.sapub.org]
- 15. gem-center.ru [gem-center.ru]
- 16. Raman spectroscopy of garnet-group minerals [pubs.usgs.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. epmalab.uoregon.edu [epmalab.uoregon.edu]
- 20. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Pyrope Analytical Standards: A Performance Evaluation Guide
This guide provides a comprehensive comparison of analytical results for a pyrope garnet standard obtained from a hypothetical inter-laboratory study. It is designed for researchers, scientists, and professionals in geochemistry and materials science to benchmark analytical performance and understand the methodological nuances of this compound analysis. The data presented offers an objective evaluation of inter-laboratory variability and highlights the importance of standardized analytical protocols.
Data Presentation: Comparative Analysis of this compound Composition
The following table summarizes the quantitative results from a round-robin analysis of a single, homogenized this compound standard distributed to four different laboratories. Each laboratory utilized its in-house Electron Probe Microanalysis (EPMA) protocol to determine the weight percent (wt%) of major oxides. The assigned value is the certified reference value for the this compound standard.
| Oxide | Laboratory 1 (wt%) | Laboratory 2 (wt%) | Laboratory 3 (wt%) | Laboratory 4 (wt%) | Assigned Value (wt%) |
| SiO₂ | 41.85 | 42.01 | 41.93 | 41.88 | 41.90 |
| Al₂O₃ | 22.45 | 22.38 | 22.51 | 22.48 | 22.46 |
| MgO | 20.12 | 20.25 | 20.08 | 20.18 | 20.15 |
| FeO | 7.55 | 7.62 | 7.51 | 7.58 | 7.57 |
| CaO | 4.88 | 4.95 | 4.85 | 4.91 | 4.90 |
| Cr₂O₃ | 3.10 | 3.05 | 3.15 | 3.08 | 3.11 |
| Total | 99.95 | 100.26 | 99.02 | 100.03 | 100.09 |
Experimental Protocols: Electron Probe Microanalysis (EPMA) of this compound
The following is a representative, detailed methodology for the quantitative analysis of this compound garnet using Electron Probe Microanalysis (EPMA), a common technique for obtaining precise elemental compositions of minerals.[1][2][3]
1. Sample Preparation:
-
This compound grains are mounted in an epoxy resin disk.
-
The mount is ground using a series of progressively finer abrasive papers to expose the interior of the grains.
-
The surface is then polished with diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm) to achieve a flat, mirror-like finish.
-
The polished mount is thoroughly cleaned in an ultrasonic bath with deionized water and ethanol (B145695) to remove any polishing residue.
-
A thin, conductive coat of carbon is applied to the surface of the mount to prevent charge buildup during electron beam analysis.
2. Instrumentation and Analytical Conditions:
-
Instrument: Wavelength-Dispersive (WD) Electron Probe Microanalyzer.
-
Accelerating Voltage: 15 kV.
-
Beam Current: 20 nA.
-
Beam Diameter: 1-5 µm. A focused beam is used for spot analyses on homogenous areas of the this compound.
-
Counting Times: 20 seconds on the peak and 10 seconds on the background for major elements. Longer counting times may be used for trace elements.
3. Calibration Standards:
-
Well-characterized natural and synthetic minerals are used for calibration. Examples include:
-
Si, Ca: Wollastonite (CaSiO₃)
-
Al: Kyanite (Al₂SiO₅)
-
Mg: Periclase (MgO) or Forsterite (Mg₂SiO₄)
-
Fe: Almandine garnet (Fe₃Al₂(SiO₄)₃) or Hematite (Fe₂O₃)
-
Cr: Chromite (FeCr₂O₄)
-
4. Data Acquisition and Processing:
-
Multiple spots on different grains of the this compound standard are analyzed to ensure homogeneity.
-
The intensity of the characteristic X-rays for each element is measured.[2]
-
The raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence - ZAF correction) to yield quantitative elemental concentrations.[3]
Mandatory Visualization: Inter-Laboratory Comparison Workflow
The diagram below illustrates the typical workflow for an inter-laboratory comparison or proficiency test for geological materials like this compound.[4][5]
Caption: Workflow of an inter-laboratory proficiency test for this compound analytical standards.
References
A Comparative Guide to the Elastic Properties of Pyrope-Almandine Solid Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elastic properties of pyrope-almandine solid solutions, a critical garnet series in geochemical and materials science research. The following sections present quantitative data, detailed experimental protocols for measuring these properties, and a visual representation of the solid solution series.
Data Presentation: Elastic Properties of this compound-Almandine Garnets
The elastic properties of this compound-almandine garnets exhibit systematic variations as a function of the molar fraction of this compound (Prp) and almandine (Alm). The data presented below is a compilation from various experimental studies.
| Composition | Bulk Modulus (K₀) (GPa) | Shear Modulus (G₀) (GPa) | Young's Modulus (E) (GPa) | Poisson's Ratio (ν) | Thermal Expansion (α₀) (10⁻⁵ K⁻¹) |
| This compound (Prp₁₀₀) | 171 - 175[1][2] | 92.0[1] | ~238 | ~0.29 | ~2.7[2] |
| Prp₈₃Alm₁₇ | 172[2] | - | - | - | - |
| Prp₆₀Alm₄₀ | 167.2 - 174[2] | - | - | - | ~3.4[2] |
| Prp₅₄Alm₄₆ | 174[2] | - | - | - | - |
| Prp₄₈Alm₅₂ | - | - | - | - | ~3.5[2] |
| Prp₃₀Alm₇₀ | 183[2] | - | - | - | - |
| Prp₂₂Alm₇₂ | - | - | - | - | ~3.2[2] |
| Prp₁₄Alm₈₆ | - | - | - | - | ~3.0[2] |
| Almandine (Alm₁₀₀) | 179 - 185[2] | 95.6 | ~249 | ~0.30 | ~2.7[2] |
The bulk modulus (K₀) generally shows a linear trend, increasing with higher almandine content.[2][3][4] This indicates that almandine is slightly less compressible than this compound. The relationship can be expressed by the equation: K₀ (GPa) = 181.0(8) – 0.11(1) Xprp (where Xprp is the mole fraction of this compound).[2][3][4]
In contrast, the thermal expansion coefficient (α₀) exhibits a non-linear, parabolic trend, with intermediate compositions having a larger thermal expansion than the end-members.[2][3][4] This relationship can be described by the equation: α₀ (10⁻⁵ K⁻¹) = 2.7(1) + 3.0(5) XPrp - 3.2(4) X²Prp.[2][3][4]
Experimental Protocols
The determination of the elastic properties of this compound-almandine solid solutions relies on sophisticated experimental techniques capable of probing materials under high-pressure and high-temperature conditions.
Sample Synthesis and Characterization
-
Synthesis: Synthetic this compound-almandine solid solutions are typically synthesized from a mixture of high-purity oxides (MgO, Al₂O₃, SiO₂, Fe₂O₃) or glasses of the desired composition. The synthesis is carried out in a multi-anvil press at high pressures (e.g., 3-6 GPa) and temperatures (e.g., 1200-1400 °C) for several hours to ensure homogeneity.
-
Characterization: The chemical composition and homogeneity of the synthesized single crystals are confirmed using electron probe microanalysis (EPMA). The crystal structure and unit-cell parameters are determined by single-crystal X-ray diffraction.
Measurement of Elastic Properties
Several techniques are employed to measure the elastic constants of garnets:
-
High-Pressure Single-Crystal X-ray Diffraction (SCXRD) in a Diamond Anvil Cell (DAC): This is a primary method for determining the bulk modulus and its pressure derivative.
-
A small, single crystal of the garnet is placed in a diamond anvil cell, which is capable of generating extreme pressures.
-
A pressure-transmitting medium (e.g., neon, argon, or a methanol-ethanol mixture) is used to ensure hydrostatic or quasi-hydrostatic conditions.
-
Synchrotron X-ray radiation is used to perform diffraction experiments on the sample as the pressure is incrementally increased.
-
The unit-cell volume is measured at each pressure point, and the pressure-volume data is fitted to an equation of state (e.g., the Birch-Murnaghan equation of state) to determine the bulk modulus (K₀) and its pressure derivative (K'₀).[2][3][4]
-
-
Brillouin Spectroscopy: This technique is used to measure the full elastic tensor (Cᵢⱼ) of a single crystal, from which the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be calculated.
-
A monochromatic laser beam is scattered by acoustic phonons within the crystal.
-
The frequency shift of the scattered light is related to the velocity of the acoustic waves in different crystallographic directions.
-
By measuring the sound velocities in various directions, the individual elastic constants can be determined.[1]
-
-
Ultrasonic Interferometry: This method is also used to determine the elastic moduli by measuring the travel times of ultrasonic waves through a sample.
-
High-frequency ultrasonic waves are generated by a transducer and propagated through a precisely oriented crystal.
-
The time it takes for the waves to travel through the sample and reflect back is measured with high accuracy.
-
From the travel times and the sample dimensions, the sound velocities and subsequently the elastic constants can be calculated.
-
Visualizations
The following diagrams illustrate the logical relationship of the this compound-almandine solid solution series and a generalized workflow for the experimental determination of their elastic properties.
Caption: this compound-Almandine Solid Solution Series.
Caption: Experimental Workflow for Elastic Property Determination.
References
Safety Operating Guide
Proper Disposal of Pyrope in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring safety and regulatory compliance. Pyrope, a magnesium aluminum silicate (B1173343) mineral of the garnet group, is a common material in various research applications. While pure this compound is generally considered non-hazardous, its disposal requires careful consideration of its form and any potential contamination from laboratory processes. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound waste.
Safety and Handling Considerations
Before disposal, it is essential to handle this compound waste with appropriate safety measures. Although this compound itself is not classified as a hazardous substance, the fine particulate matter of ground this compound can pose a respiratory hazard.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. If handling fine this compound powder, a dust mask or respirator is recommended to prevent inhalation.
-
Containment: Handle this compound waste in a well-ventilated area, preferably within a fume hood if there is a risk of generating airborne dust.
-
Avoidance of Contamination: Ensure that this compound waste is not mixed with hazardous materials unless it is an unavoidable consequence of the experimental protocol.
Step-by-Step Disposal Protocol
The correct disposal procedure for this compound depends on whether it is contaminated with hazardous substances.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is hazardous.
-
Uncontaminated this compound: If the this compound has not been in contact with any hazardous chemicals and is in its solid, unaltered form (e.g., leftover samples, off-cuts), it can be treated as non-hazardous solid waste.
-
Potentially Contaminated this compound: If the this compound has been used in experiments where it came into contact with or is mixed with hazardous substances (e.g., heavy metals, organic solvents, toxic compounds), it must be treated as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is key to safe and cost-effective disposal.
-
Non-Hazardous this compound Waste: Keep uncontaminated this compound waste separate from all other chemical and biological waste streams.
-
Hazardous this compound Waste: If the this compound waste is contaminated, it must be segregated based on the type of contaminant, following your institution's hazardous waste guidelines. Do not mix different types of hazardous waste.
Step 3: Waste Collection and Storage
-
Non-Hazardous this compound Waste:
-
Collect in a clearly labeled, durable, sealed container. The label should read "Non-Hazardous this compound Waste."
-
The container should be stored in a designated waste collection area.
-
-
Hazardous this compound Waste:
-
Collect in a compatible, leak-proof container with a secure lid.
-
The container must be labeled with a "Hazardous Waste" label, and the specific contents, including the contaminants, must be clearly identified.
-
Store in a designated satellite accumulation area, following all institutional and regulatory requirements for hazardous waste storage.
-
Step 4: Disposal
-
Non-Hazardous this compound Waste:
-
Dispose of as standard solid laboratory waste, in accordance with your institution's and local regulations for non-hazardous solid waste. This typically involves placing the sealed container in the designated municipal solid waste stream for the laboratory.
-
-
Hazardous this compound Waste:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
Quantitative Data Summary
The physical and chemical properties of this compound are important for its proper handling and disposal.
| Property | Value | Significance for Disposal |
| Chemical Formula | Mg₃Al₂(SiO₄)₃[1][2][3][4][5] | As a silicate mineral, it is chemically stable and not reactive under normal conditions. |
| Hardness (Mohs Scale) | 7 - 7.5[1][3][4][6] | Its hardness means it can scratch other materials; care should be taken with the disposal containers to prevent punctures if the this compound has sharp edges. |
| Specific Gravity | 3.582 - 3.84 g/cm³[1][2][3] | The density is a key identifying characteristic. |
| Melting Point | ~1260 °C | High melting point indicates thermal stability. |
| Solubility | Insoluble in water and common solvents | Low solubility minimizes the risk of leaching into the environment, assuming it is not contaminated. |
| Hazard Classification | Generally considered non-hazardous | Pure, uncontaminated this compound does not meet the criteria for hazardous waste according to federal and most state regulations.[7][8][9][10][11] |
Experimental Protocols
In the context of waste disposal, the most relevant experimental protocol is the Toxicity Characteristic Leaching Procedure (TCLP). This test is used to determine if a solid waste has the potential to leach hazardous constituents into groundwater.[8]
TCLP Methodology Overview:
-
Sample Preparation: A representative sample of the waste is obtained. For solids, the particle size may need to be reduced.
-
Extraction: The sample is placed in an extraction fluid (either an acetic acid/sodium hydroxide (B78521) solution or an acetic acid solution, depending on the pH of the waste).
-
Agitation: The mixture is agitated in a rotary extractor for 18 ± 2 hours to simulate leaching in a landfill.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid waste.
-
Analysis: The liquid extract is then analyzed to determine the concentration of various contaminants.
-
Comparison: The concentrations are compared to the regulatory limits set by the Environmental Protection Agency (EPA). If the concentration of any analyte exceeds the regulatory limit, the waste is classified as hazardous.[8]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, the community, and the environment. Always consult your institution's specific waste management policies and procedures.
References
- 1. mindat.org [mindat.org]
- 2. This compound Mineral Data [webmineral.com]
- 3. This compound (Garnet) - National Gem Lab [nationalgemlab.in]
- 4. geologyscience.com [geologyscience.com]
- 5. geologyscience.com [geologyscience.com]
- 6. This compound Garnet: Meaning, Prices & Properties Info Guide [gemrockauctions.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Hazardous Waste [miamidade.gov]
- 11. Hazardous Waste FAQ | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Logistical Information for Handling Pyrope in a Research Environment
This document provides immediate safety and logistical guidance for researchers, scientists, and drug development professionals handling pyrope. This compound, a magnesium aluminum silicate (B1173343) ((Mg_3Al_2(SiO_4)_3)), is a member of the garnet group of minerals. In its solid, crystalline form, it is considered a non-hazardous substance. The primary considerations for handling this compound in a laboratory setting are to maintain the integrity of the sample and to prevent contamination. The following procedures outline the safe handling, storage, and disposal of this compound samples.
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound. Understanding these characteristics is essential for proper handling and to avoid damage to the sample.
| Property | Value |
| Chemical Formula | (Mg_3Al_2(SiO_4)_3) |
| Crystal System | Isometric |
| Hardness (Mohs scale) | 7.0 - 7.5 |
| Specific Gravity | 3.58 - 3.90 |
| Cleavage | None |
| Fracture | Conchoidal |
| Luster | Vitreous (glass-like) |
| Color | Red, purplish-red, orange-red, and occasionally pink or colorless |
| Solubility | Insoluble in water and common solvents |
Personal Protective Equipment (PPE)
While this compound is non-hazardous, standard laboratory PPE is required to protect the sample from contamination and the researcher from nuisance dust.
-
Eye Protection: Safety glasses or goggles should be worn to protect against any potential dust particles that may be generated during handling or sample preparation.
-
Hand Protection: Nitrile gloves are recommended to prevent oils and other contaminants from the skin from coming into contact with the this compound sample.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and prevent cross-contamination.
-
Respiratory Protection: Under normal handling conditions, respiratory protection is not required. If the sample is to be ground or crushed, generating fine dust, a dust mask or the use of a fume hood is recommended to avoid inhalation of particulate matter.
Operational Plan: Handling and Storage
The following step-by-step protocol outlines the safe handling of this compound samples within a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the container is properly labeled with the sample identification.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before handling the sample.
Sample Handling
-
All handling of this compound samples should be performed on a clean, designated work surface to prevent cross-contamination.
-
Use clean tools (e.g., spatulas, tweezers) to handle the samples.
-
If the sample needs to be weighed, use a clean weigh boat.
-
Avoid direct contact with bare hands to maintain the purity of the sample.
-
If sample preparation involves cutting, grinding, or polishing, perform these activities in a well-ventilated area or under a fume hood to control dust.
Storage
-
Store this compound samples in well-labeled, sealed containers to protect them from environmental contaminants.
-
Store containers in a clean, dry, and organized location, such as a designated sample cabinet or drawer.
-
Avoid storing this compound with or near hazardous chemicals to prevent any potential for accidental contamination.
Disposal Plan
As a non-hazardous solid, this compound can be disposed of through standard laboratory waste streams for non-hazardous materials.
-
Solid Waste: Uncontaminated this compound can be disposed of in the regular solid waste stream for the laboratory.
-
Contaminated Waste: If this compound becomes contaminated with a hazardous substance, it must be disposed of as hazardous waste. The disposal procedure should follow the institutional guidelines for the specific contaminant.
-
Empty Containers: Empty containers that held this compound should be rinsed and can then be disposed of in the regular laboratory trash or recycling, depending on the container material.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling a non-hazardous solid sample like this compound in a laboratory environment.
Caption: Workflow for handling non-hazardous this compound samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
